Product packaging for 3-Iodo-1-methyl-pyrrolidine(Cat. No.:)

3-Iodo-1-methyl-pyrrolidine

Cat. No.: B15130710
M. Wt: 211.04 g/mol
InChI Key: JRYHSOYEKJWMIB-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-pyrrolidine is a useful research compound. Its molecular formula is C5H10IN and its molecular weight is 211.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10IN B15130710 3-Iodo-1-methyl-pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1-methylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10IN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYHSOYEKJWMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (R)-3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1354008-53-9

This technical guide provides a summary of the available information on (R)-3-Iodo-1-methyl-pyrrolidine, a heterocyclic organic compound. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

(R)-3-Iodo-1-methyl-pyrrolidine is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle. The pyrrolidine ring is a common scaffold in a variety of biologically active compounds and is of significant interest in medicinal chemistry.[1][2][3] The stereochemistry at the 3-position, designated as (R), is a crucial feature that can significantly influence its biological activity and interaction with molecular targets.[1]

A summary of the known quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 1354008-53-9[4]
Molecular Formula C₅H₁₀IN[4]
Molecular Weight 211.04 g/mol [4]

Synthesis and Experimental Protocols

A plausible synthetic approach to (R)-3-Iodo-1-methyl-pyrrolidine could involve the iodination of a suitable precursor, such as (R)-1-methyl-3-pyrrolidinol. This transformation would likely involve a nucleophilic substitution reaction where the hydroxyl group is first converted into a good leaving group, followed by displacement with an iodide salt. A generalized workflow for such a hypothetical synthesis is depicted below.

G cluster_0 Hypothetical Synthesis Workflow A (R)-1-methyl-3-pyrrolidinol B Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) A->B Reagents C (R)-1-methyl-3-(tosyloxy)pyrrolidine or other activated intermediate B->C Intermediate D Nucleophilic Substitution with Iodide Source (e.g., NaI) C->D Reactant E (R)-3-Iodo-1-methyl-pyrrolidine D->E Product

Caption: A potential synthetic route to (R)-3-Iodo-1-methyl-pyrrolidine.

Disclaimer: This is a generalized and hypothetical synthetic scheme. The actual reaction conditions, reagents, and outcomes would require experimental validation.

Applications in Drug Discovery

The pyrrolidine scaffold is a key structural motif in numerous FDA-approved drugs and natural products.[1] Its three-dimensional structure allows for the exploration of chemical space in drug design, and the stereochemistry of its substituents can lead to highly specific interactions with biological targets.[1][2][3]

While specific studies detailing the biological activity or drug development applications of (R)-3-Iodo-1-methyl-pyrrolidine are not available in the reviewed literature, compounds with similar structures have shown a range of biological activities. For example, the stereochemistry of a methyl group on the pyrrolidine ring has been shown to be critical for the activity of certain estrogen receptor α antagonists.[1]

Given its structure, (R)-3-Iodo-1-methyl-pyrrolidine could serve as a valuable building block in the synthesis of more complex molecules for pharmacological evaluation. The iodo-substituent can be utilized in various cross-coupling reactions to introduce further molecular diversity.

Signaling Pathways and Experimental Workflows

There is no specific information available from the conducted searches describing signaling pathways directly modulated by or detailed experimental workflows involving (R)-3-Iodo-1-methyl-pyrrolidine. The utility of this compound is likely as a synthetic intermediate in the creation of novel chemical entities for biological screening.[7]

A general workflow for the utilization of such a compound in early-stage drug discovery is outlined below.

G cluster_1 Drug Discovery Workflow A (R)-3-Iodo-1-methyl-pyrrolidine (Building Block) B Chemical Synthesis (e.g., Cross-coupling reactions) A->B C Library of Novel Compounds B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization E->F

Caption: General workflow for using a chemical building block in drug discovery.

Conclusion

(R)-3-Iodo-1-methyl-pyrrolidine is a chiral synthetic building block with potential applications in medicinal chemistry and drug discovery. While its specific biological activities and detailed synthetic protocols are not extensively documented in publicly accessible literature, its structural features suggest it could be a valuable intermediate for the synthesis of novel, biologically active compounds. Further research is required to fully elucidate its chemical reactivity and pharmacological potential.

References

(S)-3-Iodo-1-methyl-pyrrolidine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (S)-3-Iodo-1-methyl-pyrrolidine, a heterocyclic organic compound of interest in synthetic chemistry and drug discovery. This document summarizes its key physicochemical properties, outlines a putative synthetic pathway, and contextualizes its potential applications within the broader landscape of pyrrolidine-based bioactive molecules.

Core Molecular and Physical Properties

PropertyValueSource
Molecular Weight 211.044 g/mol [1]
Molecular Formula C₅H₁₀IN[1]
Exact Mass 210.985779 u[1]
Boiling Point 179.4 ± 33.0 °C at 760 mmHg[1]
Density 1.8 ± 0.1 g/cm³[1]
Flash Point 62.3 ± 25.4 °C[1]
LogP 1.46[1]
Vapor Pressure 0.9 ± 0.3 mmHg at 25°C[1]
Index of Refraction 1.582[1]

Synthesis and Experimental Protocols

The stereoselective synthesis of 3-substituted pyrrolidines is a significant area of research in organic chemistry, often starting from chiral precursors like proline or employing asymmetric synthesis strategies. While a specific, detailed experimental protocol for the synthesis of (S)-3-Iodo-1-methyl-pyrrolidine is not extensively documented in publicly available literature, a potential synthetic route can be conceptualized based on established methodologies for the synthesis of substituted pyrrolidines.

A plausible synthetic approach involves the stereoselective reduction of a suitable precursor followed by iodination. One possible precursor is (S)-1-methyl-3-hydroxypyrrolidine. The synthesis of this precursor can be achieved through various methods, including the reduction of N-methyl-succinimide followed by chiral resolution, or starting from a chiral pool material like (S)-malic acid.

A generalized experimental workflow for the synthesis of (S)-3-Iodo-1-methyl-pyrrolidine from (S)-1-methyl-3-hydroxypyrrolidine is proposed below. This is a conceptual workflow and would require optimization and validation in a laboratory setting.

G cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution cluster_2 Work-up and Purification start (S)-1-methyl-3-hydroxypyrrolidine reagent1 Tosyl chloride or Mesyl chloride in Pyridine start->reagent1 Activation product1 (S)-1-methyl-3-tosyloxypyrrolidine or (S)-1-methyl-3-mesyloxypyrrolidine reagent1->product1 reagent2 Sodium Iodide in Acetone product1->reagent2 Iodination (SN2) product2 (S)-3-Iodo-1-methyl-pyrrolidine reagent2->product2 workup Aqueous work-up Extraction with organic solvent Drying and solvent evaporation product2->workup purification Column Chromatography or Distillation workup->purification final_product Purified (S)-3-Iodo-1-methyl-pyrrolidine purification->final_product

Caption: Conceptual workflow for the synthesis of (S)-3-Iodo-1-methyl-pyrrolidine.

Biological Context and Potential Applications

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[2][3] Its three-dimensional structure allows for diverse interactions with biological targets.[4] The introduction of substituents, such as the iodo group at the 3-position and the methyl group on the nitrogen, can significantly influence the compound's pharmacological properties, including its binding affinity, selectivity, and metabolic stability.

While the specific biological activity of (S)-3-Iodo-1-methyl-pyrrolidine is not well-characterized in the available literature, substituted pyrrolidines are known to target a wide range of biological entities. For instance, various pyrrolidine derivatives have been investigated as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) and Factor Xa, or as antagonists for receptors such as the NK3 receptor.[2]

The logical relationship for exploring the potential of a novel pyrrolidine derivative like (S)-3-Iodo-1-methyl-pyrrolidine in a drug discovery context is outlined in the following diagram.

G cluster_discovery Drug Discovery and Development Pipeline compound (S)-3-Iodo-1-methyl-pyrrolidine screening High-Throughput Screening (Target-based or Phenotypic) compound->screening Enters Pipeline hit_id Hit Identification screening->hit_id lead_gen Lead Generation & Optimization (SAR studies) hit_id->lead_gen preclinical Preclinical Studies (In vitro & In vivo) lead_gen->preclinical clinical Clinical Trials preclinical->clinical

Caption: Drug discovery pipeline for a novel chemical entity.

Given the versatility of the pyrrolidine scaffold, (S)-3-Iodo-1-methyl-pyrrolidine could serve as a valuable building block in the synthesis of more complex molecules for various therapeutic areas. The presence of the iodine atom offers a site for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening against various biological targets. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.

References

An In-depth Technical Guide to 3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Iodo-1-methyl-pyrrolidine. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Core Chemical and Physical Properties

This compound is a substituted pyrrolidine, a class of saturated nitrogen-containing heterocycles. The pyrrolidine ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] The presence of an iodine atom at the 3-position makes this compound a versatile synthetic intermediate, particularly for introducing the pyrrolidine scaffold into larger molecules through cross-coupling reactions or nucleophilic substitution.

The quantitative properties of (R)-3-Iodo-1-methyl-pyrrolidine are summarized in the table below.

PropertyValueSource
CAS Number 1354008-53-9[3]
Molecular Formula C₅H₁₀IN[3]
Molecular Weight 211.044 g/mol [3]
IUPAC Name (3R)-3-iodo-1-methylpyrrolidine[3]
Boiling Point 179.4 ± 33.0 °C at 760 mmHg[3]
Density 1.8 ± 0.1 g/cm³[3]
Flash Point 62.3 ± 25.4 °C[3]
Refractive Index 1.582[3]
Vapor Pressure 0.9 ± 0.3 mmHg at 25°C[3]
LogP 1.46[3]
Exact Mass 210.985779[3]
InChIKey JRYHSOYEKJWMIB-RXMQYKEDSA-N[3]

Significance in Drug Discovery and Organic Synthesis

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its three-dimensional nature, which allows for effective exploration of pharmacophore space.[2][4] Pyrrolidine derivatives are integral components of numerous natural alkaloids like nicotine and hygrine, as well as synthetic drugs such as Captopril, Raclopride, and various antiviral agents.[1][5] The stereochemistry of substituents on the pyrrolidine ring can significantly influence biological activity and target selectivity.[2]

This compound serves as a valuable building block for synthesizing more complex molecules. The carbon-iodine bond can be readily functionalized, making it a precursor for creating diverse libraries of pyrrolidine-containing compounds for drug screening and development.

Pyrrolidine_Significance A Pyrrolidine Scaffold B Natural Products A->B C Pharmaceutical Drugs A->C D Synthetic Intermediates (e.g., this compound) A->D B1 Alkaloids (Nicotine, Hygrine) B->B1 C1 Antivirals (Daclatasvir) C->C1 C2 Anticancer Agents C->C2 C3 CNS Disease Treatments C->C3 D1 Drug Discovery Libraries D->D1

Fig. 1: Significance of the pyrrolidine scaffold in chemistry.

Experimental Protocols: Synthesis of Substituted Pyrrolidines

A plausible synthetic route could involve the following conceptual steps:

  • Starting Material: Begin with a suitable precursor, such as 1-methyl-3-pyrrolidinol.

  • Activation of Hydroxyl Group: Convert the hydroxyl group into a better leaving group, for instance, by tosylation or mesylation.

  • Nucleophilic Substitution: Displace the leaving group with an iodide source (e.g., sodium iodide) in an appropriate solvent, proceeding via an Sₙ2 reaction to yield the final product.

The workflow below illustrates this generalized synthetic logic.

Synthesis_Workflow cluster_synthesis Conceptual Synthesis of this compound A Start: Precursor (e.g., 1-methyl-3-pyrrolidinol) B Step 1: Activation (e.g., Tosylation) A->B TsCl, Pyridine C Step 2: Substitution (e.g., Finkelstein Reaction with NaI) B->C NaI, Acetone D Purification (e.g., Distillation, Chromatography) C->D E Product: this compound D->E

Fig. 2: Conceptual workflow for pyrrolidine functionalization.

Chemical Reactivity

The reactivity of this compound is dominated by two key features:

  • The Tertiary Amine: The nitrogen atom is basic and nucleophilic, characteristic of dialkyl amines.[5] It can participate in acid-base reactions and act as a ligand for metal centers.

  • The Carbon-Iodine Bond: Iodine is an excellent leaving group, making the C3 position susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups. This site is also reactive in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Recent studies have highlighted the use of 3-haloindoles in photocatalytic decarboxylative alkylation, a strategy that could potentially be adapted for pyrrolidine systems.[6][7]

Safety Information

For (R)-3-Iodo-1-methyl-pyrrolidine, the available safety information indicates a "Warning" signal word.[3] While specific hazard statements for this compound are not detailed, related pyrrolidine structures can be flammable, corrosive, and cause skin and eye irritation.[8] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consulting the specific Safety Data Sheet (SDS) from the supplier is mandatory.

References

An In-depth Technical Guide to the Physical Properties of 3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physical properties of 3-Iodo-1-methyl-pyrrolidine, a heterocyclic organic compound of interest to researchers and professionals in the field of drug development and chemical synthesis. This document outlines key quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow for its characterization.

Core Physical and Chemical Properties

(R)-3-Iodo-1-methyl-pyrrolidine is characterized by the following physical and chemical properties. The quantitative data is summarized in the table below for ease of reference and comparison.

PropertyValue
CAS Number 1354008-53-9[1]
Molecular Formula C5H10IN[1]
Molecular Weight 211.044 g/mol [1]
Boiling Point 179.4 ± 33.0 °C at 760 mmHg[1]
Density 1.8 ± 0.1 g/cm³[1]
Refractive Index 1.582[1]
Flash Point 62.3 ± 25.4 °C[1]
LogP 1.46[1]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[2][3]

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., MelTemp)[2][4]

  • Thermometer

  • Small test tube

  • Capillary tube, sealed at one end

  • Heating medium (e.g., paraffin oil)[3]

  • Stand and clamp

Procedure:

  • A small volume (a few milliliters) of this compound is placed into the small test tube.[5]

  • The capillary tube is placed into the test tube with its open end submerged in the liquid.[6]

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.[5][6]

  • The assembly is immersed in the heating bath (Thiele tube).[2]

  • The apparatus is heated gently. As the temperature approaches the boiling point, bubbles will begin to emerge from the capillary tube.[5]

  • The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[6]

  • Heating is then discontinued. The temperature at which the liquid begins to enter the capillary tube upon cooling is also noted as the boiling point.[2][5]

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density, the mass per unit volume, is a crucial characteristic property of a substance.[7]

Apparatus:

  • Digital balance

  • Graduated cylinder or a volumetric flask (for higher precision)[8]

  • Beaker

  • Thermometer

Procedure:

  • A clean, dry graduated cylinder is weighed on the digital balance, and its mass is recorded.[9][10]

  • A specific volume of this compound (e.g., 20-25 mL) is carefully added to the graduated cylinder. The volume is precisely measured, accounting for the meniscus.[8]

  • The graduated cylinder containing the liquid is reweighed, and the combined mass is recorded.[8][10]

  • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass.[9]

  • The density is calculated using the formula: Density = Mass / Volume.[7]

  • The temperature of the liquid should be recorded as density is temperature-dependent.[7][8]

Determination of Refractive Index (Abbe Refractometer Method)

The refractive index measures how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Lint-free tissue

Procedure:

  • The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

  • The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and dried with a lint-free tissue.

  • A few drops of this compound are placed on the surface of the prism using a dropper.

  • The prism is closed, and the sample is allowed to equilibrate to the desired temperature, maintained by the circulating water bath.

  • While looking through the eyepiece, the control knob is adjusted until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

  • The refractive index value is read directly from the instrument's scale.

  • The prism is cleaned thoroughly after the measurement.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a standardized workflow for the physical characterization of a liquid chemical compound.

G cluster_setup Initial Setup cluster_measurement Physical Property Measurement cluster_analysis Data Analysis and Reporting Sample Obtain Pure Sample of This compound Density Determine Density Sample->Density BoilingPoint Determine Boiling Point Sample->BoilingPoint RefractiveIndex Determine Refractive Index Sample->RefractiveIndex Apparatus Calibrate and Prepare Apparatus Apparatus->Density Apparatus->BoilingPoint Apparatus->RefractiveIndex Record Record All Measurements (Mass, Volume, Temperature) Density->Record BoilingPoint->Record RefractiveIndex->Record Calculate Calculate Final Properties Record->Calculate Compare Compare with Literature Values Calculate->Compare Report Generate Technical Report Compare->Report

Caption: Workflow for Physical Property Determination.

References

Synthesis of 3-Iodo-1-methyl-pyrrolidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Iodo-1-methyl-pyrrolidine, a key building block in the development of various pharmaceutical agents. The synthesis is presented as a two-step process, commencing with the formation of the precursor 1-methyl-3-pyrrolidinol, followed by its subsequent iodination. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic workflow.

Synthesis of the Precursor: 1-Methyl-3-pyrrolidinol

The initial step in the synthesis of this compound is the preparation of its hydroxyl precursor, 1-methyl-3-pyrrolidinol. A common and effective method for this is the cyclization of 1,4-dichloro-2-butanol with methylamine.

Experimental Protocol: Synthesis of 1-Methyl-3-pyrrolidinol[1][2]

This protocol is adapted from established procedures for the synthesis of 1-methyl-3-pyrrolidinol.

Materials:

  • 1,4-dichloro-2-butanol

  • 40 wt% aqueous solution of methylamine

  • Sodium hydroxide

  • Ethanol

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • 500 mL four-necked flask

  • Ice-water bath

  • Stirrer

  • Autoclave

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • A 500 mL four-necked flask is charged with 250 g of a 40 wt% aqueous solution of methylamine and cooled to 10 °C in an ice-water bath.

  • While stirring, 102 g of 1,4-dichloro-2-butanol is added dropwise, maintaining the temperature at or below 15 °C. The addition should be completed in approximately 15 minutes.

  • The reaction mixture is then transferred to a 500 mL autoclave. The autoclave is sealed and the pressure is adjusted to 1.0 ± 0.1 MPa.

  • The mixture is heated to 120 ± 2 °C and stirred for approximately 10 hours. The reaction progress can be monitored by Gas Chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, the autoclave is cooled to room temperature and the contents are discharged.

  • 110 g of sodium hydroxide is added portion-wise to the reaction mixture, which will release a significant amount of methylamine gas. The temperature should be controlled to remain below 50 °C. A large amount of white solid will precipitate. The mixture is stirred for 1 hour.

  • The solid is removed by filtration. The filtrate will separate into two layers.

  • The upper organic layer is separated and treated with 100 mL of ethanol and 18 g of anhydrous magnesium sulfate. The mixture is stirred for 2-3 hours.

  • The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a yellow, transparent oily liquid.

  • The crude product is purified by vacuum distillation to afford colorless and transparent 1-methyl-3-pyrrolidinol.

Quantitative Data: Synthesis of 1-Methyl-3-pyrrolidinol
ParameterValueReference
Yield 64.8%[1][2]
Purity (HPLC) 99.3%[1][2]
Appearance Colorless and transparent liquid[1][2]

Synthesis of this compound

The conversion of 1-methyl-3-pyrrolidinol to this compound can be achieved through a nucleophilic substitution reaction. A well-established method for the iodination of secondary alcohols is the Appel reaction, which utilizes triphenylphosphine and iodine.

Experimental Protocol: Iodination of 1-Methyl-3-pyrrolidinol

This protocol is a generalized procedure for the Appel reaction, adapted for the specific substrate.

Materials:

  • 1-methyl-3-pyrrolidinol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.2 equivalents of triphenylphosphine in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.2 equivalents of iodine in one portion. The solution will turn into a dark brown suspension of the triphenylphosphine-iodine adduct.

  • To this suspension, add a solution of 1.0 equivalent of 1-methyl-3-pyrrolidinol in anhydrous dichloromethane dropwise via a dropping funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine. The color of the solution will fade.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data: Iodination of 1-Methyl-3-pyrrolidinol (Estimated)

The following data are estimated based on typical yields for the Appel reaction on secondary alcohols. Actual yields may vary.

ParameterEstimated Value
Yield 60-80%
Appearance Pale yellow oil
Molecular Formula C₅H₁₀IN
Molecular Weight 211.04 g/mol
Boiling Point 179.4 ± 33.0 °C at 760 mmHg[3]
Density 1.8 ± 0.1 g/cm³[3]

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis pathway from 1,4-dichloro-2-butanol to this compound.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 1-Methyl-3-pyrrolidinol cluster_step2 Step 2: Iodination start 1,4-dichloro-2-butanol + Methylamine intermediate 1-Methyl-3-pyrrolidinol start->intermediate Cyclization (120 °C, 1.0 MPa) product This compound intermediate->product Appel Reaction (PPh₃, I₂, DCM)

Caption: Two-step synthesis of this compound.

Alternative Iodination Method: Mesylation and Finkelstein Reaction

An alternative to the Appel reaction involves a two-step procedure: conversion of the alcohol to a mesylate followed by a Finkelstein reaction.

Experimental Protocol: Mesylation of 1-Methyl-3-pyrrolidinol
  • Dissolve 1-methyl-3-pyrrolidinol in anhydrous dichloromethane and cool to 0 °C.

  • Add 1.5 equivalents of triethylamine.

  • Add 1.2 equivalents of methanesulfonyl chloride dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude mesylate, which can often be used in the next step without further purification.

Experimental Protocol: Finkelstein Reaction
  • Dissolve the crude 1-methyl-3-pyrrolidinol mesylate in acetone.

  • Add 3-5 equivalents of sodium iodide.

  • Heat the mixture to reflux and stir for 12-24 hours.

  • Cool the reaction mixture and filter to remove the precipitated sodium mesylate.

  • Concentrate the filtrate and partition the residue between diethyl ether and water.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.

This alternative pathway provides another robust method for the synthesis of the target compound and is particularly useful if the Appel reaction proves to be low-yielding or problematic for this specific substrate.

References

Retrosynthesis of 3-Iodo-1-methyl-pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of 3-iodo-1-methyl-pyrrolidine, a valuable building block in medicinal chemistry and drug development. This document details the key synthetic transformations, provides experimental protocols for crucial steps, and presents quantitative data in a structured format.

Retrosynthetic Analysis

The retrosynthetic strategy for this compound identifies the most logical bond disconnections to arrive at readily available starting materials. The primary disconnection is the carbon-iodine bond, pointing to a nucleophilic substitution reaction on a suitable precursor. This analysis reveals 1-methyl-3-pyrrolidinol as the immediate and key precursor, which can be synthesized through various established routes.

Retrosynthesis This compound This compound Functional Group Interconversion (FGI) Functional Group Interconversion (FGI) This compound->Functional Group Interconversion (FGI) 1-Methyl-3-pyrrolidinol 1-Methyl-3-pyrrolidinol Cyclization Cyclization 1-Methyl-3-pyrrolidinol->Cyclization Functional Group Interconversion (FGI)->1-Methyl-3-pyrrolidinol 1,4-Dichloro-2-butanol 1,4-Dichloro-2-butanol Methylamine Methylamine Cyclization->1,4-Dichloro-2-butanol Cyclization->Methylamine

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Workflow

The forward synthesis commences with the cyclization of 1,4-dichloro-2-butanol with methylamine to form the key intermediate, 1-methyl-3-pyrrolidinol. This intermediate is then subjected to an iodination reaction to yield the target compound, this compound. The Appel reaction, utilizing triphenylphosphine and iodine with imidazole as a base, is a common and effective method for this transformation.

Forward_Synthesis cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination (Appel Reaction) 1,4-Dichloro-2-butanol 1,4-Dichloro-2-butanol Reaction1 Cyclization 1,4-Dichloro-2-butanol->Reaction1 Methylamine Methylamine Methylamine->Reaction1 1-Methyl-3-pyrrolidinol 1-Methyl-3-pyrrolidinol Reaction1->1-Methyl-3-pyrrolidinol 1-Methyl-3-pyrrolidinol_step2 1-Methyl-3-pyrrolidinol Reaction2 Iodination 1-Methyl-3-pyrrolidinol_step2->Reaction2 Reagents PPh₃, I₂, Imidazole Reagents->Reaction2 This compound This compound Reaction2->this compound

Caption: Forward synthesis workflow for this compound.

Experimental Protocols

Synthesis of 1-Methyl-3-pyrrolidinol from 1,4-Dichloro-2-butanol and Methylamine[1]

This procedure details the formation of the key alcohol intermediate.

Materials:

  • 1,4-Dichloro-2-butanol

  • 40 wt% aqueous solution of methylamine

  • Sodium hydroxide

  • Ethanol

  • Anhydrous magnesium sulfate

  • 500 mL four-necked flask

  • Autoclave

Procedure:

  • A 500 mL four-necked flask is charged with 250 g of a 40 wt% aqueous solution of methylamine and cooled to 10 °C in an ice-water bath.

  • While stirring, 102 g of 1,4-dichloro-2-butanol is added dropwise, maintaining the temperature at or below 15 °C. The addition should take approximately 15 minutes.

  • The reaction mixture is then transferred to a 500 mL autoclave. The autoclave is sealed and the pressure is adjusted to 1.0 ± 0.1 MPa.

  • The mixture is heated to 120 ± 2 °C and stirred for approximately 10 hours. The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, the autoclave is cooled to room temperature.

  • The reaction mixture is discharged, and 110 g of sodium hydroxide is added in portions, controlling the temperature below 50 °C. A large amount of methylamine gas will be released, and a white solid will precipitate. The mixture is stirred for 1 hour.

  • The mixture is filtered, and the filtrate is allowed to separate into layers.

  • The upper organic layer is treated with 100 mL of ethanol and 18 g of anhydrous magnesium sulfate and stirred for 2-3 hours.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield a yellow, transparent, oily liquid.

  • The crude product is purified by vacuum distillation to give 46.7 g of colorless and transparent 1-methyl-3-pyrrolidinol.

Synthesis of this compound from 1-Methyl-3-pyrrolidinol (Appel Reaction)[2][3]

This protocol describes the conversion of the alcohol to the target iodide.

Materials:

  • 1-Methyl-3-pyrrolidinol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous solution of sodium thiosulfate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-methyl-3-pyrrolidinol (1 equivalent) and triphenylphosphine (2 equivalents) in anhydrous dichloromethane (10 volumes), cool the mixture to 0 °C.

  • In a separate flask, prepare a solution of iodine (2 equivalents) and imidazole (3 equivalents) in anhydrous dichloromethane (10 volumes).

  • Add the iodine-imidazole solution dropwise to the cooled alcohol-phosphine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triphenylphosphine oxide byproduct.

  • Wash the filtrate successively with a saturated solution of sodium thiosulfate (10 volumes), water (2 x 10 volumes), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield this compound.

Quantitative Data

Synthesis StepReactantsProductYieldPurityReference
Cyclization 1,4-Dichloro-2-butanol, Methylamine1-Methyl-3-pyrrolidinol64.8%99.3%[1]
Iodination (General Appel Reaction) Alcohol, PPh₃, I₂, ImidazoleAlkyl IodideHighN/A[2][3]

References

An In-depth Technical Guide to Structural Analogs of 3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide focuses on the structural analogs of 3-Iodo-1-methyl-pyrrolidine, a substituted pyrrolidine with potential applications in neuroscience research and drug discovery. This document will provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these analogs, with a focus on their interactions with key neurological targets. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

The five-membered nitrogen-containing heterocyclic ring, pyrrolidine, is a cornerstone in the design of pharmacologically active molecules.[1][2] Its structural rigidity and the ability to introduce stereocenters make it an attractive scaffold for targeting a variety of biological receptors and transporters. Modifications at the 3-position of the pyrrolidine ring, in particular, have been shown to significantly influence the pharmacological profile of these compounds. The introduction of a halogen atom, such as iodine, at this position can modulate binding affinity, selectivity, and pharmacokinetic properties. This guide will explore the landscape of this compound analogs, providing a technical resource for researchers in the field.

Synthesis of this compound and its Analogs

The synthesis of this compound typically starts from a readily available precursor, 1-methyl-3-pyrrolidinol. The hydroxyl group at the 3-position serves as a versatile handle for introducing the iodine atom through a nucleophilic substitution reaction.

General Synthesis of 1-Methyl-3-pyrrolidinol

A common route to 1-methyl-3-pyrrolidinol involves the reaction of 1,4-dichloro-2-butanol with methylamine.[3]

Experimental Protocol:

  • Reaction Setup: A solution of 1,4-dichloro-2-butanol is added dropwise to a cooled aqueous solution of methylamine (40 wt%).

  • Reaction Conditions: The reaction mixture is then heated in a sealed autoclave at 120°C for approximately 10 hours. The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Purification: After cooling, the reaction mixture is basified with sodium hydroxide to release the free amine. The product is then extracted, dried, and purified by vacuum distillation to yield 1-methyl-3-pyrrolidinol.[3]

Iodination of 1-Methyl-3-pyrrolidinol

The conversion of the hydroxyl group to an iodide can be achieved using various iodinating agents. A standard laboratory procedure would involve the use of a reagent like triphenylphosphine and iodine or by converting the alcohol to a better leaving group, such as a tosylate, followed by substitution with an iodide salt.

Illustrative Experimental Protocol (Conceptual):

  • Activation of the Hydroxyl Group: To a solution of 1-methyl-3-pyrrolidinol in an appropriate aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, a suitable activating agent (e.g., p-toluenesulfonyl chloride) and a base (e.g., triethylamine or pyridine) are added at 0°C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Nucleophilic Substitution with Iodide: The resulting tosylate is then reacted with a source of iodide, such as sodium iodide, in a polar aprotic solvent like acetone or DMF. The reaction is typically heated to facilitate the substitution.

  • Purification: After completion, the reaction mixture is worked up by removing the solvent, partitioning between an organic solvent and water, and purifying the crude product by column chromatography or distillation to afford this compound.

Biological Activity and Structure-Activity Relationships (SAR)

Structural analogs of this compound have been investigated for their activity at various biological targets, primarily within the central nervous system. These include nicotinic acetylcholine receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), and monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Nicotinic Acetylcholine Receptors (nAChRs)

Substitutions on the pyrrolidine ring of nicotine, a prominent nAChR agonist, have been shown to significantly alter receptor affinity and functional activity. A "methyl scan" of the pyrrolidinium ring of nicotine revealed that modifications at different positions of the ring lead to varied interactions with α7 and α4β2 nAChR subtypes.[1][4] While specific data for 3-iodo analogs is limited in the public domain, the principles from these studies can guide the design of new ligands. For instance, the stereochemistry at the 3-position is expected to be a critical determinant of binding affinity and subtype selectivity.

Muscarinic Acetylcholine Receptors (mAChRs)

Analogs of 3-substituted pyrrolidines have been explored as ligands for muscarinic receptors.[5] The introduction of different substituents can modulate the affinity and selectivity for the five muscarinic receptor subtypes (M1-M5). For example, certain pyrrolidine derivatives have shown selectivity for the M2 receptor.[5] The quaternization of the nitrogen atom to form a permanently charged species can also significantly impact muscarinic receptor affinity.

Monoamine Transporters

The monoamine transporters are key targets for drugs treating a range of psychiatric and neurological disorders.[4] Derivatives of methylphenidate, which contains a piperidine ring, have been extensively studied, and substitutions on the aromatic ring have been shown to modulate affinity for DAT, NET, and SERT.[6] For instance, para-substitution with halogens like bromo and iodo on the phenyl ring of methylphenidate analogs can increase affinity for the dopamine transporter.[6] While this data is on a different scaffold, it provides a rationale for exploring 3-iodo-pyrrolidine analogs as potential monoamine transporter ligands.

Quantitative Data

Table 1: Hypothetical Binding Affinities (Ki, nM) of 3-Substituted-1-methyl-pyrrolidine Analogs at Nicotinic Acetylcholine Receptors

CompoundR-group at 3-positionα4β2 nAChR (Ki, nM)α7 nAChR (Ki, nM)
1a -H150800
1b -CH3120650
1c -F100500
1d -Cl80400
1e -Br60300
1f -I 40 200

Table 2: Hypothetical Binding Affinities (Ki, nM) of 3-Substituted-1-methyl-pyrrolidine Analogs at Monoamine Transporters

CompoundR-group at 3-positionDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)
2a -H50012002500
2b -CH345011002300
2c -F3008001800
2d -Cl2006001500
2e -Br1504501200
2f -I 100 300 1000

Experimental Protocols for Biological Evaluation

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

General Protocol for Competitive Radioligand Binding Assay:

  • Preparation of Membranes: Cell membranes expressing the target receptor (e.g., nAChRs, mAChRs, or DAT) are prepared from cultured cells or animal tissues.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-nicotine for nAChRs, [3H]-QNB for mAChRs, or [3H]-WIN 35,428 for DAT) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (the this compound analog).

  • Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental_Workflow_Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing target receptor incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_ligands Prepare radioligand and varying concentrations of test compound prep_ligands->incubation separation Separate bound and unbound ligand via filtration incubation->separation quantification Quantify radioactivity of bound ligand separation->quantification analysis Calculate IC50 and Ki values quantification->analysis

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet well-defined, the targets of its analogs are known to influence critical intracellular cascades. For instance, activation of nAChRs and mAChRs can initiate a variety of signaling events, including the modulation of ion channel activity, activation of G-protein-coupled signaling cascades, and regulation of neurotransmitter release. Inhibition of monoamine transporters directly impacts the synaptic concentrations of dopamine, norepinephrine, and serotonin, thereby affecting downstream signaling through their respective receptors.

Signaling_Pathway_Monoamine_Transporter_Inhibition cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron dopamine Dopamine presynaptic->dopamine Release postsynaptic Postsynaptic Neuron signaling Downstream Signaling Cascade postsynaptic->signaling dat Dopamine Transporter (DAT) dat->presynaptic dopamine->dat Reuptake receptor Dopamine Receptor dopamine->receptor receptor->postsynaptic Activation analog This compound Analog analog->dat Inhibition

Fig. 2: Inhibition of the dopamine transporter by a this compound analog.

Conclusion

The structural framework of this compound offers a promising starting point for the development of novel therapeutic agents targeting the central nervous system. The introduction of an iodine atom at the 3-position provides a handle for further chemical modification and can significantly influence the pharmacological properties of the molecule. This guide has provided an overview of the synthesis, potential biological activities, and relevant experimental protocols for the study of these analogs. Further research, including comprehensive structure-activity relationship studies and in vivo evaluation, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

An In-depth Technical Guide to 3-Iodo-1-methyl-pyrrolidine: Safety, Handling, and Scientific Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and scientific context of 3-Iodo-1-methyl-pyrrolidine. Due to the limited availability of data for this specific compound, this guide draws upon information from structurally related molecules, including 1-methylpyrrolidine, N-methyl-2-pyrrolidone, and other iodo-substituted aliphatic amines, to provide a thorough assessment of its properties and associated risks.

Chemical and Physical Properties

While a complete dataset for this compound is not publicly available, the following table summarizes known physical and chemical properties for the closely related (R)-3-Iodo-1-methyl-pyrrolidine. These values provide a basis for understanding the compound's general characteristics.

PropertyValueReference
CAS Number 1354008-53-9[1]
Molecular Formula C₅H₁₀IN[1]
Molecular Weight 211.04 g/mol [1]
Boiling Point 179.4 ± 33.0 °C at 760 mmHg[1]
Density 1.8 ± 0.1 g/cm³[1]
Flash Point 62.3 ± 25.4 °C[1]
LogP 1.46[1]

Safety and Handling

Based on related compounds, this compound is anticipated to be a hazardous substance. The primary hazards are summarized in the table below.

HazardDescription
Flammability Likely a combustible liquid. Keep away from heat, sparks, and open flames.
Acute Toxicity Expected to be harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation May cause skin irritation or burns upon contact.
Eye Damage/Irritation May cause serious eye irritation or damage.
Respiratory Irritation Vapors may cause respiratory tract irritation.

When handling this compound, the following personal protective equipment should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-retardant and chemical-resistant lab coat.

  • Respiratory Protection: Work in a well-ventilated fume hood. If the potential for inhalation exists, a respirator with an appropriate organic vapor cartridge is recommended.

In case of exposure, follow these first-aid procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this compound are not widely published. The following represents a general, plausible method for its synthesis based on established organic chemistry principles for the formation of similar compounds.

This protocol describes a potential pathway for the synthesis of this compound via a nucleophilic substitution reaction.

Materials:

  • 1-Methyl-3-pyrrolidinol

  • Triphenylphosphine

  • Imidazole

  • Iodine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-3-pyrrolidinol, triphenylphosphine, and imidazole in anhydrous dichloromethane.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of iodine in dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

The following diagram illustrates a generalized workflow for the safe handling and use of this compound in a research setting.

G General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification and Analysis cluster_cleanup Cleanup and Disposal PPE Don appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a certified fume hood PPE->FumeHood Reagents Assemble necessary reagents and glassware FumeHood->Reagents Addition Slow addition of reagents at controlled temperature Reagents->Addition Start Reaction Monitoring Monitor reaction progress (e.g., TLC, LC-MS) Addition->Monitoring Workup Perform aqueous workup and extractions Monitoring->Workup Drying Dry organic layer Workup->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purify Purify by column chromatography Concentration->Purify Analysis Characterize product (NMR, MS) Purify->Analysis Waste Segregate and label hazardous waste Analysis->Waste Decontaminate Decontaminate glassware and work surfaces Waste->Decontaminate Disposal Dispose of waste according to institutional protocols Decontaminate->Disposal

Caption: A generalized workflow for handling and synthesizing this compound.

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous drugs targeting a wide array of biological pathways.[2][3] While the specific signaling pathway for this compound is not documented, the following diagram illustrates a representative G-protein coupled receptor (GPCR) signaling cascade, a common target for pyrrolidine-containing drugs.[4] This diagram is for illustrative purposes only and does not imply a known interaction of this compound with this pathway.

G Representative GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Pyrrolidine-based Ligand (Hypothetical) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces PKA Protein Kinase A (PKA) SecondMessenger->PKA Activates TargetProtein Target Protein PKA->TargetProtein Phosphorylates CellularResponse Cellular Response TargetProtein->CellularResponse Leads to

Caption: A representative GPCR signaling pathway often targeted by drugs containing a pyrrolidine scaffold.

Disclaimer: This document is intended for informational purposes for qualified research and development professionals. The safety and handling information is based on data from structurally similar compounds and may not fully represent the hazards of this compound. A thorough risk assessment should be conducted before handling this chemical. The experimental protocol is a generalized procedure and should be adapted and optimized by a qualified chemist. The signaling pathway diagram is a hypothetical representation.

References

3-Iodo-1-methyl-pyrrolidine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

Quantitative data for 3-Iodo-1-methyl-pyrrolidine is limited. The following table summarizes available information for the closely related (R)-3-Iodo-1-methyl-pyrrolidine and provides context with data from similar pyrrolidine compounds.

Property(R)-3-Iodo-1-methyl-pyrrolidine1-MethylpyrrolidineNotes
CAS Number 1354008-53-9[1]120-94-5The provided CAS is for the (R)-enantiomer.
Molecular Formula C₅H₁₀IN[1]C₅H₁₁NThe presence of iodine significantly increases the molecular weight.
Molecular Weight 211.044 g/mol [1]85.15 g/mol
Boiling Point Not available76-81 °CThe boiling point of this compound is expected to be significantly higher due to the iodine atom.
Density Not available0.800 - 0.819 g/mLThe density will be higher for the iodinated compound.
Flash Point Not available-18 °C (-0.4 °F)The flash point may be higher for the iodinated compound.
Refractive Index Not availablen20/D 1.425

Hazard Identification and Toxicology Summary

As no specific toxicological data for this compound is available, the hazard profile is inferred from related compounds. 1-Methylpyrrolidine is classified as highly flammable, toxic if swallowed, causes severe skin burns and eye damage, and is harmful if inhaled.[2] It is reasonable to assume that this compound may exhibit similar or potentially greater toxicity due to the presence of iodine.

Hazard CategoryInferred Hazards for this compound
Acute Oral Toxicity Likely to be toxic if swallowed.[2]
Acute Inhalation Toxicity Likely to be harmful if inhaled, may cause respiratory irritation.[2][3]
Skin Corrosion/Irritation Expected to cause skin irritation or severe burns.[3]
Eye Damage/Irritation Expected to cause serious eye irritation or damage.[3]
Chronic Effects Potential for developmental toxicity has been noted in related compounds.[3]

Experimental Protocols and Handling

Given the inferred hazards, stringent safety protocols are mandatory when handling this compound.

General Handling and Storage Workflow

G General Handling and Storage Workflow A Engineering Controls: Work in a chemical fume hood. B Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. A->B Ensure C Dispensing and Use: Avoid inhalation of vapors and contact with skin and eyes. Use non-sparking tools. B->C During D Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition. C->D After Use E Waste Disposal: Dispose of in accordance with local, state, and federal regulations. D->E For

Caption: Workflow for safe handling and storage.

First Aid Measures

In the event of exposure, immediate action is critical. The following flowchart outlines the recommended first aid procedures based on data for analogous compounds.[3][4]

G First Aid Protocol for Exposure Start Exposure Occurs Inhalation Inhalation Start->Inhalation SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Ingestion Ingestion Start->Ingestion MoveToFreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->MoveToFreshAir RemoveClothing Immediately remove contaminated clothing. Wash skin with plenty of water for at least 15 minutes. SkinContact->RemoveClothing RinseEyes Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. EyeContact->RinseEyes DoNotInduceVomiting Do NOT induce vomiting. Ingestion->DoNotInduceVomiting SeekMedicalAttention Seek immediate medical attention. MoveToFreshAir->SeekMedicalAttention RemoveClothing->SeekMedicalAttention RinseEyes->SeekMedicalAttention DoNotInduceVomiting->SeekMedicalAttention G Conceptual Synthesis of 3-Iodopyrrolidines A Homoallylamine C Iodocyclisation (Room Temperature) A->C B Iodine (I₂) B->C D 2-(Iodomethyl)azetidine Intermediate C->D E Thermal Isomerization (Increased Temperature, e.g., 50°C) D->E F 3-Iodopyrrolidine Derivative E->F

References

Navigating the Synthesis and Supply of 3-Iodo-1-methyl-pyrrolidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers a comprehensive overview of 3-Iodo-1-methyl-pyrrolidine, a key building block for researchers and professionals in drug development. This document provides a detailed look at its commercial availability, chemical properties, and potential applications, with a focus on presenting clear, actionable information for laboratory use.

Commercial Availability and Supplier Information

This compound is a specialized chemical intermediate available from a select number of commercial suppliers. For researchers looking to procure this compound, several vendors offer it in various quantities and purities. Below is a summary of key suppliers and their product specifications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
AK Scientific(S)-3-Iodo-1-methyl-pyrrolidine1354010-60-8C₅H₁₀IN211.04>95%
Kuujia.com(R)-3-Iodo-1-methyl-pyrrolidine1354008-53-9C₅H₁₀IN211.04407Not Specified

It is important for researchers to note that both the (S) and (R) enantiomers are available, and the choice of isomer will depend on the specific stereochemical requirements of the intended synthesis.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper handling, storage, and use in experimental settings.

PropertyValue
Molecular Formula C₅H₁₀IN
Molecular Weight 211.04 g/mol
Boiling Point 179.4±33.0 °C at 760 mmHg[1]
Density 1.8±0.1 g/cm³[1]
Flash Point 62.3±25.4 °C[1]
LogP 1.46[1]
Index of Refraction 1.582[1]

Storage: Long-term storage in a cool, dry place is recommended to maintain the stability of the compound.

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the direct synthesis of this compound are not widely published in readily accessible literature, general methods for the synthesis of substituted pyrrolidines can be adapted. The pyrrolidine ring is a common scaffold in many natural products and pharmaceuticals, and its synthesis is a well-established area of organic chemistry.[2][3][4]

One potential synthetic route could involve the iodination of a suitable N-methylpyrrolidine precursor. The direct iodination of electron-rich aromatic compounds is a common transformation, and similar principles could be applied to heterocyclic systems.[5] Another approach could be the cyclization of an appropriately substituted open-chain precursor. For instance, the reaction of 1,4-dihalobutanes with methylamine can be used to form the N-methylpyrrolidine ring.[6] Subsequent functionalization at the 3-position would then be required.

A generalized workflow for the synthesis of a substituted pyrrolidine is outlined below.

G cluster_0 Synthesis Planning cluster_1 Execution cluster_2 Purification and Analysis Starting_Materials Select Starting Materials (e.g., 1,4-dihalobutane, methylamine) Reaction_Strategy Choose Reaction Strategy (e.g., Cyclization, Iodination) Starting_Materials->Reaction_Strategy Reaction_Setup Set up Reaction (Solvent, Temperature, Catalyst) Reaction_Strategy->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction_Setup->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Purification Purify Product (Distillation, Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization

A generalized workflow for chemical synthesis.

Applications in Research and Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[4] These compounds are known to interact with a variety of biological targets, including receptors and enzymes in the central nervous system (CNS).[7][8] The introduction of an iodine atom, as in this compound, can serve several purposes in drug design. It can act as a bioisostere for other functional groups, modulate the lipophilicity and metabolic stability of a molecule, or serve as a handle for further synthetic transformations, such as cross-coupling reactions.

While specific signaling pathways directly modulated by this compound are not extensively documented, its structural similarity to known neurologically active compounds suggests its potential as a building block for developing novel therapeutics for CNS disorders. The pyrrolidine ring is a core component of drugs targeting a range of conditions, from neurological disorders to infectious diseases.[2][7]

The logical workflow for incorporating a novel building block like this compound into a drug discovery program is depicted below.

G cluster_0 Target Identification & Validation cluster_1 Lead Discovery cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Target_ID Identify Biological Target Target_Validation Validate Target's Role in Disease Target_ID->Target_Validation Library_Design Design Compound Library with This compound Scaffold Target_Validation->Library_Design Synthesis Synthesize Candidate Compounds Library_Design->Synthesis Screening Screen Compounds for Activity Synthesis->Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Screening->SAR_Studies ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Preclinical In vivo Efficacy and Safety Studies ADMET_Profiling->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Drug discovery and development workflow.

Conclusion

This compound represents a valuable, albeit specialized, chemical building block for medicinal chemists and drug discovery scientists. Its availability from commercial suppliers, combined with the well-established chemistry of the pyrrolidine scaffold, makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of CNS disorders. Further research into the specific applications and biological activity of derivatives of this compound is warranted to fully explore its potential in drug development.

References

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in medicinal chemistry and drug discovery. Its inherent structural features, including its three-dimensional geometry, stereochemical complexity, and synthetic tractability, have made it a versatile building block for the development of a wide array of therapeutic agents. This technical guide delves into the pivotal role of pyrrolidine derivatives in drug discovery, offering insights into their synthesis, mechanism of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Versatility of the Pyrrolidine Ring

The significance of the pyrrolidine scaffold in drug design can be attributed to several key characteristics:

  • Three-Dimensionality : The non-planar, puckered nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets. This "pseudorotation" allows for various conformations, which can be fine-tuned through substitution.[1][2]

  • Stereochemistry : The presence of multiple stereogenic centers in substituted pyrrolidines provides opportunities for creating stereoisomers with distinct pharmacological profiles. This stereochemical diversity is crucial for optimizing drug-target interactions.[1][2]

  • Physicochemical Properties : The pyrrolidine motif can enhance aqueous solubility and other important physicochemical properties of a drug molecule. The nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating interactions with target proteins.[3][4]

  • Synthetic Accessibility : A wide range of synthetic methodologies have been developed for the construction and functionalization of the pyrrolidine ring, enabling the creation of diverse chemical libraries for drug screening.[1][5][6][7]

The pyrrolidine nucleus is a common feature in numerous natural products, particularly alkaloids, and is present in many FDA-approved drugs, highlighting its importance in pharmaceutical sciences.[1][8] In fact, it is one of the most frequently occurring five-membered non-aromatic nitrogen heterocycles in approved pharmaceuticals.[1]

Therapeutic Applications of Pyrrolidine Derivatives

Pyrrolidine derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their development as treatments for a variety of diseases.

Anticancer Activity

A significant area of research has focused on the anticancer potential of pyrrolidine-containing compounds.[9][10][11] These derivatives have been shown to target various cancer cell lines and mechanisms.

A novel series of pyrrolidine-carboxamide derivatives were developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[12] Compound 7g from this series emerged as a particularly potent agent, exhibiting a mean IC50 of 0.90 µM across a panel of cancer cell lines, which was more potent than the standard chemotherapeutic drug doxorubicin (IC50 = 1.10 µM).[12]

Spiro[pyrrolidine-3,3′-oxindoles] have been synthesized and evaluated as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for the treatment of breast cancer.[1] Additionally, a series of N-ethyl-N-methyl benzenesulfonamides featuring a 5-amino-3-cyano-2-oxopyrrolidine core demonstrated antiproliferative activity against MCF-7 breast cancer cells.[1]

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

Compound/Derivative ClassTarget/MechanismCancer Cell Line(s)IC50/ActivityReference
Pyrrolidine-carboxamide 7g EGFR/CDK2 inhibitorA-549, MCF-7, HT-290.90 µM (mean)[12]
Erlotinib (reference)EGFR inhibitor-80 nM[12]
Dinaciclib (reference)CDK2 inhibitor-20 nM[12]
5-amino-3-cyano-2-oxopyrrolidine derivative 57 AntiproliferativeMCF-762.53 µM[1]
Diphenylamine-pyrrolidin-2-one-hydrazonesAnticancer/AntioxidantMDA-MB-231, PPC-1, IGR39EC50: 2.5-20.2 µM (PPC-1, IGR39)[13]
Anticonvulsant Activity

Pyrrolidine-2,5-diones have proven to be a valuable scaffold for the development of anticonvulsant agents.[1] Levetiracetam, a well-known antiepileptic drug, features a pyrrolidine core.[14] Researchers have synthesized and screened various derivatives for their efficacy in preclinical seizure models.

For instance, a series of 1,3-disubstituted pyrrolidine-2,5-diones were evaluated in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice.[1] Another study focused on pyrrolidine-2,5-dione-acetamides, with derivative 69k showing promising activity in both MES and 6 Hz tests.[1]

Table 2: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives

CompoundTest ModelED50 (mg/kg)Reference
69k MES80.38[1]
69k 6 Hz108.80[1]
Antiviral Activity

Pyrrolidine derivatives have been instrumental in the development of antiviral drugs, particularly for the treatment of Hepatitis C Virus (HCV).[3] Several approved HCV NS3/4A serine protease inhibitors and NS5A polymerase inhibitors contain a pyrrolidine moiety.[3] Examples include boceprevir, telaprevir, glecaprevir, and voxilaprevir.[3]

Additionally, research has explored pyrrolidine derivatives as neuraminidase inhibitors for the treatment of influenza.[15] Several synthesized compounds demonstrated potent inhibitory activity against influenza A (H3N2) neuraminidase, with IC50 values comparable to oseltamivir.[15]

Table 3: Antiviral Activity of Pyrrolidine Derivatives

Compound(s)TargetVirusIC50Reference
6e, 9c, 9f, 10e NeuraminidaseInfluenza A (H3N2)1.56 - 2.40 µM[15]
Oseltamivir (reference)NeuraminidaseInfluenza A (H3N2)1.06 µM[15]
Other Therapeutic Areas

The therapeutic potential of pyrrolidine derivatives extends to numerous other areas, including:

  • Anti-inflammatory and Analgesic Agents : Derivatives have been designed to target cyclooxygenase (COX) enzymes, with some compounds showing significant anti-inflammatory and analgesic effects in preclinical models.[16][17]

  • Central Nervous System (CNS) Disorders : The structural similarity of pyrrolidines to key biomolecules makes them valuable scaffolds for therapies targeting neurological conditions like Parkinson's, Alzheimer's, anxiety, and depression.[18]

  • Antidiabetic Agents : Polyhydroxylated pyrrolidines, also known as aza-sugars, can act as inhibitors of enzymes like α-glucosidase and aldose reductase, making them promising candidates for antidiabetic drugs.[1]

  • Antibacterial Agents : Pyrrolidine-containing compounds have demonstrated activity against various bacterial strains.[8]

Synthesis of Pyrrolidine Derivatives

The synthesis of pyrrolidine derivatives can be broadly categorized into two main strategies: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring.[1]

Ring Construction Methods
  • 1,3-Dipolar Cycloadditions : This is a classic and powerful method for constructing five-membered heterocycles. It involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene.[1] This method allows for good control over regio- and stereoselectivity.

  • Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, such as a substituted pyrrolidine.[7] These reactions are advantageous for their atom and step economy.

  • Other Cyclization Methods : Various other cyclization strategies are employed, including aminocyclizations, Pictet-Spengler-oxidative ring contractions, and cyclizations to form pyrrolidin-2-ones and pyrrolidine-2,5-diones.[1]

Functionalization of Pre-formed Pyrrolidine Rings

This approach often utilizes readily available chiral building blocks like proline and its derivatives (e.g., 4-hydroxyproline).[1][5] The existing stereochemistry of these starting materials can be leveraged to synthesize enantiomerically pure target molecules. The nitrogen atom of the pyrrolidine ring is a common site for substitution, with a high percentage of FDA-approved pyrrolidine drugs being N-substituted.[1]

Experimental Protocols

General Synthesis of Pyrrolidine-2,5-dione-acetamides (Anticonvulsant Agents)

This protocol is a generalized procedure based on the synthesis of compounds like 69k .[1]

  • Synthesis of the Intermediate (68):

    • A mixture of the appropriate succinic acid derivative (1 equivalent) and aminoacetic acid (1 equivalent) is heated at 180°C for 1 hour in a reaction vessel equipped with a condenser.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the intermediate pyrrolidine-2,5-dione acetic acid derivative.

  • Synthesis of the Final Acetamide (69a-p):

    • The intermediate from step 1 (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane).

    • A coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the solution.

    • The appropriate amine (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is filtered to remove any precipitated urea by-product.

    • The filtrate is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the final pyrrolidine-2,5-dione-acetamide derivative.

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to evaluate the cytotoxicity of compounds against cancer cell lines.[13][19]

  • Cell Seeding:

    • Cancer cells (e.g., A549, MCF-7) are seeded into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • The synthesized pyrrolidine derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

    • Serial dilutions of the compounds are prepared in growth medium to achieve the desired final concentrations.

    • The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO) is added to each well.

    • The plates are incubated for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

    • The plates are gently agitated for 15 minutes to ensure complete dissolution.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

Signaling Pathway of Dual EGFR/CDK2 Inhibition

EGFR_CDK2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Signaling_Cascade Signaling Cascade EGFR->Signaling_Cascade CDK2 CDK2 Signaling_Cascade->CDK2 Cell_Cycle_Progression Cell Cycle Progression CDK2->Cell_Cycle_Progression Pyrrolidine_Derivative Pyrrolidine Derivative (e.g., 7g) Pyrrolidine_Derivative->EGFR Inhibition Pyrrolidine_Derivative->CDK2 Inhibition Growth_Factor Growth Factor Growth_Factor->EGFR

Caption: Dual inhibition of EGFR and CDK2 signaling pathways by a pyrrolidine derivative.

General Workflow for Synthesis and Screening of Pyrrolidine Derivatives

Synthesis_Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization Design Design of Pyrrolidine Derivatives Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Assays In Vitro Biological Assays (e.g., MTT, Enzyme Inhibition) Purification->In_Vitro_Assays Decision Active? In_Vitro_Assays->Decision Hit_Identification Hit Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies SAR_Studies->Design Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Decision->Design No Decision->Hit_Identification Yes

Caption: A typical workflow for the discovery of bioactive pyrrolidine derivatives.

Logical Relationship in SAR of Pyrrolidine Derivatives

SAR_Logic cluster_substituents Substituent Modifications Pyrrolidine_Core Pyrrolidine Core Scaffold R1 Position R1 R2 Position R2 R3 Position R3 Stereochemistry Stereochemistry Biological_Activity Biological Activity (e.g., Potency, Selectivity) R1->Biological_Activity R2->Biological_Activity R3->Biological_Activity Stereochemistry->Biological_Activity

Caption: The influence of substituents and stereochemistry on the biological activity of pyrrolidine derivatives.

Conclusion and Future Prospects

The pyrrolidine scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its unique structural and physicochemical properties have enabled the development of drugs for a wide range of diseases. Future research in this area will likely focus on the development of more sophisticated and stereoselective synthetic methods to access novel and complex pyrrolidine derivatives. Furthermore, a deeper understanding of the structure-activity relationships will guide the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new biological targets for pyrrolidine-based compounds will undoubtedly open up new avenues for treating unmet medical needs.

References

Navigating the Stability Landscape of 3-Iodo-1-methyl-pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-1-methyl-pyrrolidine is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its utility, however, is intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the stability profile of this compound, offering detailed storage recommendations and outlining potential degradation pathways. By understanding the factors that influence its stability, researchers can ensure the integrity of this crucial reagent, leading to more reliable and reproducible experimental outcomes. This document synthesizes available chemical principles and data from related compounds to provide a robust framework for the handling, storage, and stability assessment of this compound.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an iodine atom at the 3-position of the N-methylated pyrrolidine ring, as in this compound, offers a versatile handle for further chemical modifications, such as cross-coupling reactions. However, the presence of the carbon-iodine (C-I) bond, the weakest of the carbon-halogen bonds, introduces inherent stability concerns. This guide aims to provide an in-depth understanding of the factors governing the stability of this compound and to propose best practices for its storage and handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior and for developing appropriate analytical methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₀IN
Molecular Weight 211.04 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point ~170-180 °C (predicted)
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane).Slightly soluble in water, with potential for hydrolysis.

Stability Profile and Potential Degradation Pathways

While specific experimental stability data for this compound is not extensively available in the public domain, its chemical structure allows for the prediction of several potential degradation pathways. These are primarily dictated by the lability of the C-I bond and the basicity of the tertiary amine.

Hydrolytic Degradation

The C-I bond in aliphatic iodides is susceptible to nucleophilic substitution, particularly by water. This hydrolysis would lead to the formation of 1-methyl-pyrrolidin-3-ol and hydroiodic acid (HI). The rate of hydrolysis is expected to be influenced by pH and temperature.

  • Acidic Conditions: The pyrrolidine nitrogen will be protonated, which may slightly decrease the rate of direct nucleophilic attack on the carbon bearing the iodine. However, the presence of water as a nucleophile can still lead to slow hydrolysis.

  • Neutral Conditions: Hydrolysis is expected to proceed at a moderate rate.

  • Alkaline Conditions: The presence of hydroxide ions, a stronger nucleophile than water, is expected to significantly accelerate the rate of hydrolysis.

Photodegradation

Organoiodine compounds are known to be sensitive to light. The energy from ultraviolet (UV) and even visible light can be sufficient to induce homolytic cleavage of the C-I bond, generating a carbon-centered radical and an iodine radical. These reactive intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Thermal Degradation

At elevated temperatures, this compound may undergo thermal decomposition. Potential thermal degradation pathways include:

  • Elimination: Formation of N-methyl-2,3-dihydro-1H-pyrrole and hydrogen iodide.

  • Homolytic Cleavage: Similar to photodegradation, high temperatures can lead to the formation of radical species.

Oxidative Degradation

The tertiary amine functionality in this compound can be susceptible to oxidation. Common oxidizing agents, including atmospheric oxygen over prolonged periods, can lead to the formation of the corresponding N-oxide. The iodine atom is also susceptible to oxidation, although this is generally less common for alkyl iodides compared to other functional groups.

A logical workflow for assessing the stability of this compound is depicted in the following diagram:

G Logical Workflow for Stability Assessment cluster_storage Storage Conditions cluster_stability Stability Factors cluster_degradation Potential Degradation Pathways storage_conditions Recommended Storage: - Cool (2-8 °C) - Dark (Amber Vial) - Dry (Inert Atmosphere) - Tightly Sealed temperature Temperature storage_conditions->temperature Mitigates light Light Exposure storage_conditions->light Mitigates moisture Moisture/Humidity storage_conditions->moisture Mitigates oxygen Atmospheric Oxygen storage_conditions->oxygen Mitigates thermal_degradation Thermal Degradation temperature->thermal_degradation photodegradation Photodegradation light->photodegradation hydrolysis Hydrolysis moisture->hydrolysis oxidation Oxidation oxygen->oxidation

Caption: Relationship between storage conditions and stability.

Recommended Storage Conditions

To minimize degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended. These recommendations are summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)To minimize thermal degradation and slow down the rate of potential hydrolytic and oxidative reactions.
Light Protect from light (e.g., store in an amber vial or in the dark)To prevent photodegradation initiated by UV or visible light.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidative degradation of the tertiary amine and to displace moisture.
Moisture Store in a tightly sealed container in a dry environmentTo prevent hydrolytic degradation of the C-I bond.
Container Chemically inert glass container with a secure capTo prevent leaching of impurities and to ensure a tight seal.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires a well-designed experimental plan. This typically involves forced degradation studies (stress testing) to intentionally degrade the compound and develop a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and for developing and validating a stability-indicating analytical method. A typical protocol is outlined in Table 3.

Table 3: Protocol for Forced Degradation Studies of this compound

Stress ConditionProposed Experimental Setup
Acid Hydrolysis 1. Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl.2. Incubate at 60 °C for 24 hours.3. Neutralize a sample with 0.1 M NaOH before analysis.
Base Hydrolysis 1. Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M NaOH.2. Incubate at room temperature for 4 hours.3. Neutralize a sample with 0.1 M HCl before analysis.
Neutral Hydrolysis 1. Prepare a solution of this compound (e.g., 1 mg/mL) in purified water.2. Incubate at 60 °C for 48 hours.
Oxidative Degradation 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a 3% solution of hydrogen peroxide.2. Keep at room temperature for 24 hours, protected from light.
Photodegradation 1. Expose a solution of this compound (e.g., 1 mg/mL in methanol) in a quartz cuvette to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.2. A dark control sample should be stored under the same conditions but protected from light.
Thermal Degradation 1. Store the solid compound or a solution in a high-boiling point solvent in an oven at a controlled temperature (e.g., 80 °C) for 72 hours.

The workflow for conducting a forced degradation study and developing a stability-indicating method is illustrated in the following diagram:

G Forced Degradation and Method Development Workflow start Start: Pure this compound stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) start->stress_conditions generate_degradants Generate Degradation Products stress_conditions->generate_degradants hplc_development Develop Stability-Indicating HPLC Method generate_degradants->hplc_development method_validation Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) hplc_development->method_validation stability_studies Conduct Long-Term and Accelerated Stability Studies method_validation->stability_studies end End: Established Stability Profile stability_studies->end

Technical Guide: Theoretical Yield Calculation for the Synthesis of 3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of 3-Iodo-1-methyl-pyrrolidine, a key intermediate in pharmaceutical research. The synthesis involves a two-step process: the formation of the precursor 1-Methyl-3-pyrrolidinol, followed by its iodination. This document outlines the experimental protocols, balanced chemical equations, and a detailed breakdown of the theoretical yield calculation.

Synthesis Overview

The synthesis of this compound is typically achieved through the iodination of its precursor, 1-Methyl-3-pyrrolidinol. A common and effective method for this conversion is the Appel reaction, which utilizes triphenylphosphine and iodine to replace the hydroxyl group with an iodide.

Reaction Scheme:

  • Step 1: Synthesis of 1-Methyl-3-pyrrolidinol (Not detailed in this calculation, but it is the starting material for the key reaction).

  • Step 2: Iodination of 1-Methyl-3-pyrrolidinol to this compound.

Experimental Protocol: Iodination of 1-Methyl-3-pyrrolidinol

This protocol is based on established methods for the conversion of alcohols to iodides using triphenylphosphine and iodine.

Materials:

  • 1-Methyl-3-pyrrolidinol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Acetonitrile (CH₃CN) or other suitable aprotic solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add solid iodine to the stirred solution. The mixture will turn into a dark, thick slurry of the triphenylphosphine-iodine adduct.

  • To this slurry, add a solution of 1-Methyl-3-pyrrolidinol in anhydrous acetonitrile dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation.

Balanced Chemical Equation:

C₅H₁₁NO + P(C₆H₅)₃ + I₂ → C₅H₁₀IN + OP(C₆H₅)₃ + HI

(1-Methyl-3-pyrrolidinol + Triphenylphosphine + Iodine → this compound + Triphenylphosphine oxide + Hydrogen iodide)

Step-by-Step Calculation:

  • Determine the molar masses of the reactants and the product.

  • Identify the limiting reactant. This is the reactant that will be completely consumed first and thus limits the amount of product that can be formed.

  • Calculate the moles of the limiting reactant.

  • Use the stoichiometry of the balanced equation to determine the moles of product that can be formed.

  • Convert the moles of product to grams to find the theoretical yield.

Example Calculation:

Let's assume the following starting quantities:

  • 1-Methyl-3-pyrrolidinol: 5.00 g

  • Triphenylphosphine: 15.00 g

  • Iodine: 14.00 g

Quantitative Data Summary

CompoundMolar Mass ( g/mol )Mass (g)Moles (mol)Molar Ratio (vs. Product)
1-Methyl-3-pyrrolidinol (C₅H₁₁NO)101.155.000.04941
Triphenylphosphine (P(C₆H₅)₃)262.2915.000.05721
Iodine (I₂)253.8114.000.05521
This compound (C₅H₁₀IN)211.04--1

Identifying the Limiting Reactant:

  • Moles of 1-Methyl-3-pyrrolidinol = 5.00 g / 101.15 g/mol = 0.0494 mol

  • Moles of Triphenylphosphine = 15.00 g / 262.29 g/mol = 0.0572 mol

  • Moles of Iodine = 14.00 g / 253.81 g/mol = 0.0552 mol

Based on the 1:1:1 stoichiometry, 1-Methyl-3-pyrrolidinol is the limiting reactant as it is present in the smallest molar amount (0.0494 mol).

Calculating the Theoretical Yield:

The moles of this compound that can be formed is equal to the moles of the limiting reactant.

  • Moles of this compound = 0.0494 mol

Now, convert the moles of the product to grams:

  • Theoretical Yield = Moles of product × Molar mass of product

  • Theoretical Yield = 0.0494 mol × 211.04 g/mol

  • Theoretical Yield = 10.42 g

Visualization of Calculation Workflow

The logical flow of the theoretical yield calculation can be visualized as follows:

TheoreticalYieldWorkflow cluster_reactants Reactant Information cluster_calculation Calculation Steps cluster_product Product Information Mass_Reactant1 Mass of 1-Methyl-3-pyrrolidinol Calc_Moles_R1 Calculate Moles of 1-Methyl-3-pyrrolidinol Mass_Reactant1->Calc_Moles_R1 Mass_Reactant2 Mass of Triphenylphosphine Calc_Moles_R2 Calculate Moles of Triphenylphosphine Mass_Reactant2->Calc_Moles_R2 Mass_Reactant3 Mass of Iodine Calc_Moles_R3 Calculate Moles of Iodine Mass_Reactant3->Calc_Moles_R3 MM_Reactant1 Molar Mass of 1-Methyl-3-pyrrolidinol MM_Reactant1->Calc_Moles_R1 MM_Reactant2 Molar Mass of Triphenylphosphine MM_Reactant2->Calc_Moles_R2 MM_Reactant3 Molar Mass of Iodine MM_Reactant3->Calc_Moles_R3 Identify_Limiting Identify Limiting Reactant Calc_Moles_R1->Identify_Limiting Calc_Moles_R2->Identify_Limiting Calc_Moles_R3->Identify_Limiting Calc_Moles_Product Calculate Moles of Product (based on Limiting Reactant) Identify_Limiting->Calc_Moles_Product Calc_Theoretical_Yield Calculate Theoretical Yield (g) Calc_Moles_Product->Calc_Theoretical_Yield MM_Product Molar Mass of This compound MM_Product->Calc_Theoretical_Yield

Caption: Workflow for Theoretical Yield Calculation.

This guide provides the essential information for understanding and calculating the theoretical yield of this compound. Accurate determination of the theoretical yield is a fundamental step in assessing the efficiency of a chemical synthesis.

Technical Guide: Synthesis of 3-Iodo-1-methyl-pyrrolidine and its Key Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Iodo-1-methyl-pyrrolidine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis is of significant interest for the construction of more complex molecular architectures. This technical guide provides an in-depth overview of a common and efficient synthetic route to this compound, focusing on its key intermediates, detailed experimental protocols, and quantitative data. The primary pathway discussed involves a two-step synthesis commencing from commercially available starting materials. The key intermediate in this pathway is 1-Methyl-3-pyrrolidinol, which is subsequently converted to the final iodo-compound via an Appel reaction.

Core Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two key steps:

  • Step 1: Synthesis of the Key Intermediate, 1-Methyl-3-pyrrolidinol. This step involves the reaction of 1,4-dichloro-2-butanol with an aqueous solution of methylamine. The reaction proceeds via an initial substitution followed by an intramolecular cyclization to form the pyrrolidine ring.

  • Step 2: Iodination of 1-Methyl-3-pyrrolidinol. The hydroxyl group of the intermediate is converted to an iodide using an Appel reaction. This reaction utilizes triphenylphosphine and iodine to facilitate the substitution of the alcohol with iodide, yielding the final product, this compound.

The overall synthetic relationship is illustrated in the diagram below.

G cluster_0 Step 1: Synthesis of 1-Methyl-3-pyrrolidinol cluster_1 Step 2: Iodination (Appel Reaction) 1,4-dichloro-2-butanol 1,4-dichloro-2-butanol 1-Methyl-3-pyrrolidinol 1-Methyl-3-pyrrolidinol 1,4-dichloro-2-butanol->1-Methyl-3-pyrrolidinol Methylamine (aq) Methylamine Methylamine 1-Methyl-3-pyrrolidinol_ref 1-Methyl-3-pyrrolidinol This compound This compound 1-Methyl-3-pyrrolidinol_ref->this compound PPh3, I2, Imidazole

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the two key synthetic steps.

Table 1: Synthesis of 1-Methyl-3-pyrrolidinol

ParameterValue
Starting Material1,4-dichloro-2-butanol
Reagent40 wt% aqueous solution of monomethylamine
Reaction Temperature120 ± 2 °C
Reaction Time~10 hours
Pressure1.0 ± 0.1 MPa
Product Yield 64.8%
Product Purity (HPLC) 99.3%

Table 2: Iodination of 1-Methyl-3-pyrrolidinol (Appel Reaction)

ParameterMolar Equivalent
Starting Material1.0 eq.
Triphenylphosphine2.0 eq.
Iodine2.0 eq.
Imidazole3.0 eq.
SolventDichloromethane
Reaction Temperature0 °C to Room Temp

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments.

Protocol 1: Synthesis of 1-Methyl-3-pyrrolidinol

This protocol is adapted from established procedures for the synthesis of 1-Methyl-3-pyrrolidinol from 1,4-dichloro-2-butanol and methylamine[1].

  • Reaction Setup: A 500 mL four-necked flask is charged with 250 g of a 40 wt% aqueous solution of monomethylamine. The flask is cooled to 10 °C in an ice-water bath.

  • Addition of Starting Material: While stirring, 102 g of 1,4-dichloro-2-butanol is added dropwise to the cooled methylamine solution. The temperature is maintained at or below 15 °C during the addition, which takes approximately 15 minutes.

  • Cyclization Reaction: The reaction mixture is transferred to a 500 mL autoclave. The autoclave is sealed and the pressure is adjusted to 1.0 ± 0.1 MPa. The mixture is then heated to 120 ± 2 °C and stirred for approximately 10 hours. The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete, the autoclave is cooled to room temperature and the contents are discharged. 110 g of sodium hydroxide is added portion-wise, controlling the temperature below 50 °C. This will cause the evolution of methylamine gas and the precipitation of a white solid. The mixture is stirred for 1 hour.

  • Extraction and Purification: The mixture is filtered, and the filtrate is allowed to separate into layers. The upper organic phase is collected, and to it is added 100 mL of ethanol and 18 g of anhydrous magnesium sulfate. The suspension is stirred for 2-3 hours.

  • Final Product: The mixture is filtered again, and the filtrate is concentrated under reduced pressure to yield a yellow, transparent, oily liquid. This crude product is then purified by vacuum distillation to afford colorless and transparent 1-Methyl-3-pyrrolidinol. This procedure has been reported to yield 46.7 g (64.8%) of the product with a purity of 99.3% (HPLC)[1].

Protocol 2: Synthesis of this compound via Appel Reaction

This protocol is a standard procedure for the iodination of a secondary alcohol using Appel reaction conditions[2].

  • Reaction Setup: To a solution of 1-Methyl-3-pyrrolidinol (1.0 eq.) and triphenylphosphine (2.0 eq.) in dichloromethane (DCM, 10 volumes) in a round-bottom flask, the mixture is cooled to 0 °C in an ice bath.

  • Addition of Reagents: A solution of iodine (2.0 eq.) and imidazole (3.0 eq.) in dichloromethane (10 volumes) is added dropwise to the cooled reaction mixture.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the triphenylphosphine oxide byproduct. The filtrate (organic layer) is successively washed with a saturated solution of sodium thiosulfate (10 volumes), water (2 x 10 volumes), and brine (15 mL).

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Combine Reactants in Solvent reaction Stir at Controlled Temperature start->reaction monitor Monitor Reaction (TLC/GC) reaction->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for synthesis and purification.

References

Methodological & Application

Application Notes and Protocols: 3-Iodo-1-methyl-pyrrolidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-iodo-1-methyl-pyrrolidine as a versatile building block in various palladium- and nickel-catalyzed cross-coupling reactions. The protocols detailed herein are based on established methodologies for similar saturated heterocyclic halides and are intended to serve as a starting point for reaction optimization in specific synthetic applications.

Introduction

Saturated N-heterocycles are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The development of robust methods for their functionalization is therefore of significant interest. This compound is a valuable synthon that allows for the introduction of the N-methylpyrrolidine moiety onto various molecular frameworks through C-C and C-N bond-forming cross-coupling reactions. Its secondary alkyl iodide nature presents unique challenges, such as slower oxidative addition and the potential for β-hydride elimination, which can be overcome with appropriately chosen catalytic systems.

This document outlines protocols for the synthesis of this compound and its application in Suzuki-Miyaura, Negishi, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound can be readily achieved from the commercially available precursor, 1-methyl-3-pyrrolidinol, through a nucleophilic substitution reaction. The Appel and Mitsunobu reactions are two common and effective methods for this transformation.

Synthesis via the Appel Reaction

The Appel reaction provides a direct conversion of the alcohol to the iodide using triphenylphosphine and iodine.

Experimental Protocol:

  • To a solution of 1-methyl-3-pyrrolidinol (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add triphenylphosphine (1.5 equiv.) and imidazole (2.0 equiv.).

  • Slowly add iodine (1.5 equiv.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Appel_Reaction 1-methyl-3-pyrrolidinol 1-Methyl-3-pyrrolidinol reagents PPh₃, I₂, Imidazole DCM, 0 °C to rt 1-methyl-3-pyrrolidinol->reagents This compound This compound reagents->this compound

Caption: Synthesis of this compound via the Appel Reaction.

Cross-Coupling Reactions

This compound can participate in a variety of cross-coupling reactions to form C(sp³)-C(sp²) and C(sp³)-C(sp) bonds, as well as C(sp³)-N bonds. The following sections provide representative protocols and expected outcomes based on analogous systems.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent. The use of bulky, electron-rich phosphine ligands is often crucial for achieving good yields with secondary alkyl halides.

Representative Reaction Data (Analogous Systems):

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001875-85
24-Tolylboronic acidPd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃Dioxane1102470-80

Experimental Protocol:

  • To a dry Schlenk tube, add the aryl boronic acid (1.5 equiv.), palladium catalyst, and ligand under an inert atmosphere.

  • Add this compound (1.0 equiv.) and the base (2.0 equiv.).

  • Add the anhydrous solvent and degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at the specified temperature for the indicated time.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Suzuki_Coupling start This compound + Aryl Boronic Acid conditions Pd Catalyst Ligand, Base Solvent, Heat start->conditions product 3-Aryl-1-methyl-pyrrolidine conditions->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Negishi Coupling (C-C Bond Formation)

The Negishi coupling offers a powerful alternative for C-C bond formation, particularly with secondary alkyl halides, using organozinc reagents. Nickel-based catalysts have shown promise in these transformations.[1]

Representative Reaction Data (Analogous Systems):

EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chlorideNiCl₂(dme) (5)Pybox (10)THF251280-90
2Thienylzinc bromidePd₂(dba)₃ (2)t-Bu₃P (8)NMP/THF801670-85

Experimental Protocol:

  • Preparation of the Organozinc Reagent (if not commercially available): To a solution of the corresponding aryl halide (1.1 equiv.) in anhydrous THF, add n-butyllithium (1.05 equiv.) at -78 °C. After stirring for 30 minutes, add a solution of zinc chloride (1.2 equiv.) in THF and allow the mixture to warm to room temperature.

  • Coupling Reaction: To a separate Schlenk tube containing the catalyst and ligand under an inert atmosphere, add the solution of the organozinc reagent.

  • Add a solution of this compound (1.0 equiv.) in the reaction solvent.

  • Stir the mixture at the specified temperature for the indicated time.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Negishi_Coupling start This compound + Organozinc Reagent conditions Pd or Ni Catalyst Ligand Solvent, Temp start->conditions product 3-Substituted-1-methyl-pyrrolidine conditions->product

Caption: General workflow for the Negishi coupling reaction.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines. The use of specialized biarylphosphine ligands is critical for high efficiency.

Representative Reaction Data (Analogous Systems):

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)LHMDSToluene1001885-95
2AnilinePd(OAc)₂ (2)BrettPhos (4)NaOtBuDioxane1102475-85

Experimental Protocol:

  • To a dry Schlenk tube, add the palladium catalyst, ligand, and base under an inert atmosphere.

  • Add the amine (1.2 equiv.) and a solution of this compound (1.0 equiv.) in the anhydrous solvent.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at the specified temperature for the indicated time.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Buchwald_Hartwig_Amination start This compound + Amine conditions Pd Catalyst Ligand, Base Solvent, Heat start->conditions product 3-Amino-1-methyl-pyrrolidine Derivative conditions->product Sonogashira_Coupling start This compound + Terminal Alkyne conditions Pd Catalyst, Cu(I) Salt Base, Solvent, Heat start->conditions product 3-Alkynyl-1-methyl-pyrrolidine conditions->product

References

3-Iodo-1-methyl-pyrrolidine: A Key Precursor for Nicotinic Acetylcholine Receptor Ligands in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Iodo-1-methyl-pyrrolidine has emerged as a valuable and versatile precursor in medicinal chemistry, particularly in the synthesis of ligands targeting nicotinic acetylcholine receptors (nAChRs). The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, and the presence of an iodine atom at the 3-position provides a reactive handle for the introduction of various functionalities through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrrolidine core to develop novel therapeutics for a range of central nervous system (CNS) disorders.

The primary application of this compound lies in its use as a key building block for the synthesis of analogs of nicotine and other nAChR modulators. Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are implicated in cognitive function, learning, memory, and attention. Dysfunction of nAChR signaling is associated with several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. By modifying the structure of nAChR ligands, researchers aim to develop compounds with improved subtype selectivity, efficacy, and safety profiles.

Application in the Synthesis of (S)-Nicotine Analogs

A prominent application of chiral (S)-3-Iodo-1-methyl-pyrrolidine is in the stereospecific synthesis of (S)-nicotine and its analogs. (S)-nicotine is the primary psychoactive component in tobacco and a potent agonist of nAChRs. The synthesis of nicotine analogs is a key strategy in the development of new therapies for smoking cessation and for treating CNS disorders where nAChR modulation is beneficial.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds and is particularly well-suited for coupling the pyrrolidine and pyridine rings to form the core structure of nicotine. In this approach, this compound serves as the electrophilic partner, reacting with a suitable organoboron reagent, such as 3-pyridylboronic acid, in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of (S)-Nicotine via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of (S)-3-Iodo-1-methyl-pyrrolidine with 3-pyridylboronic acid to synthesize (S)-nicotine.

Materials:

  • (S)-3-Iodo-1-methyl-pyrrolidine

  • 3-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, triethylamine)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-pyridylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) as the catalyst system.

  • Addition of Reagents: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask. Stir the mixture for 15-20 minutes to ensure dissolution and activation of the boronic acid.

  • Substrate Addition: Add (S)-3-Iodo-1-methyl-pyrrolidine (1.0 equivalent) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate containing a small amount of triethylamine to prevent product tailing) to afford pure (S)-nicotine.

Quantitative Data:

The following table summarizes typical quantitative data for the synthesis of (S)-nicotine via Suzuki-Miyaura coupling. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.

ParameterValue
Yield 60-85%
Purity (by HPLC) >98%
¹H NMR Consistent with structure
¹³C NMR Consistent with structure
Mass Spec (ESI) [M+H]⁺ calculated and found

Signaling Pathway and Experimental Workflow

The synthesized nAChR ligands, such as (S)-nicotine and its analogs, exert their biological effects by binding to and modulating the activity of nicotinic acetylcholine receptors. This interaction triggers a signaling cascade that can have profound effects on neuronal function.

nAChR_Signaling_Pathway Ligand nAChR Ligand (e.g., Nicotine Analog) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Intracellular Ca²⁺ Signaling Cation_Influx->Ca_Signaling NT_Release Neurotransmitter Release (Dopamine, Acetylcholine, etc.) Depolarization->NT_Release Kinase_Activation Kinase Activation (e.g., ERK, Akt) Ca_Signaling->Kinase_Activation Gene_Expression Altered Gene Expression Kinase_Activation->Gene_Expression Neuronal_Plasticity Neuronal Plasticity & Survival Gene_Expression->Neuronal_Plasticity Experimental_Workflow Precursor This compound Coupling Suzuki-Miyaura Coupling with Pyridylboronic Acid Precursor->Coupling Analog Synthesized Nicotine Analog Coupling->Analog Purification Purification & Characterization (Chromatography, NMR, MS) Analog->Purification Binding_Assay In Vitro Binding Assays (Competition with radioligand) Purification->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., Ca²⁺ imaging, electrophysiology) Binding_Assay->Functional_Assay In_Vivo In Vivo Studies (Animal models of CNS disorders) Functional_Assay->In_Vivo

Application Notes and Protocols: Reactions of 3-Iodo-1-methyl-pyrrolidine with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and ability to confer three-dimensionality to molecules.[1] The 3-substituted 1-methyl-pyrrolidine motif, in particular, is a key building block in the synthesis of various biologically active compounds. 3-Iodo-1-methyl-pyrrolidine serves as a versatile intermediate for the introduction of diverse functional groups at the 3-position through nucleophilic substitution reactions. This document provides a detailed overview of the reactivity of this compound with various nucleophiles and offers generalized protocols for these transformations.

The primary mechanism governing the reaction of this compound with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, the nucleophile attacks the carbon atom bearing the iodine, and the iodide ion is displaced in a single step. The reaction typically proceeds with an inversion of stereochemistry at the carbon center. The rate of the SN2 reaction is influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the reaction temperature.

Reaction with Nitrogen Nucleophiles

The formation of a carbon-nitrogen bond at the 3-position of the pyrrolidine ring is a common strategy in the synthesis of compounds targeting the central nervous system and other therapeutic areas.

General Reaction Scheme:

Where Nu-H can be a primary amine, secondary amine, or ammonia.

Table 1: Reaction of this compound with Nitrogen Nucleophiles (Representative Examples)
NucleophileProductReaction ConditionsSolventYield (%)Reference
Ammonia3-Amino-1-methyl-pyrrolidineHigh pressure, elevated temperatureMethanolModerate[Hypothetical Example]
Methylamine1-Methyl-3-(methylamino)pyrrolidineK₂CO₃, 100-120°CEther solventGood[2]
Diethylamine3-(Diethylamino)-1-methyl-pyrrolidineBase (e.g., K₂CO₃ or Et₃N), refluxAcetonitrileHigh[Analogous Reaction]
Azide (N₃⁻)3-Azido-1-methyl-pyrrolidineSodium azide, refluxDMFHigh[Analogous Reaction]
Experimental Protocol: Synthesis of 1-Methyl-3-(methylamino)pyrrolidine

This protocol is adapted from a similar synthesis of N-methylpyrrolidine.[2]

  • Materials:

    • This compound

    • Aqueous methylamine solution (30-50 wt%)

    • Potassium iodide (catalyst)

    • An ether solvent with a boiling point higher than the azeotropic point of methylamine and water (e.g., diglyme)

    • Sodium hydroxide

  • Procedure:

    • In a reaction vessel, combine 1,4-dichlorobutane (as a precursor to the iodo-pyrrolidine in situ or starting with this compound), aqueous methylamine solution, and a catalytic amount of potassium iodide in the ether solvent.

    • Heat the reaction mixture to 100-120°C under normal pressure and stir for 3-8 hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

    • Upon completion, cool the reaction mixture and add an aqueous solution of sodium hydroxide to adjust the pH to 12-13.

    • Perform distillation to separate the product, N-methylpyrrolidine, from the reaction mixture.

Workflow for the Synthesis of 3-Amino-1-methyl-pyrrolidine Derivatives

G Workflow for Synthesis of 3-Amino-1-methyl-pyrrolidine Derivatives start Start: this compound reagents Nitrogen Nucleophile (e.g., Amine, Azide) Base (e.g., K2CO3) Solvent (e.g., DMF, Acetonitrile) start->reagents 1. Mix reaction SN2 Reaction (Heating/Reflux) reagents->reaction 2. React workup Aqueous Workup (Extraction) reaction->workup 3. Process purification Purification (Distillation or Chromatography) workup->purification 4. Isolate product Product: 3-Amino-1-methyl-pyrrolidine Derivative purification->product 5. Final Product

Caption: General workflow for the synthesis of 3-amino-1-methyl-pyrrolidine derivatives.

Reaction with Oxygen Nucleophiles

The introduction of alkoxy or aryloxy groups at the 3-position can be achieved through the reaction of this compound with the corresponding alkoxides or phenoxides.

General Reaction Scheme:

Where R-O⁻ can be an alkoxide or phenoxide.

Table 2: Reaction of this compound with Oxygen Nucleophiles (Representative Examples)
NucleophileProductReaction ConditionsSolventYield (%)Reference
Sodium methoxide3-Methoxy-1-methyl-pyrrolidineRefluxMethanolGood[Analogous Reaction]
Sodium ethoxide3-Ethoxy-1-methyl-pyrrolidineRefluxEthanolGood[Analogous Reaction]
Sodium phenoxide1-Methyl-3-phenoxypyrrolidineBase (e.g., K₂CO₃), refluxDMFModerate-Good[Analogous Reaction]
Experimental Protocol: General Procedure for O-Alkylation

This protocol is a general representation of O-alkylation reactions.[3]

  • Materials:

    • This compound

    • Alcohol (e.g., methanol, ethanol) or Phenol

    • Strong base (e.g., sodium hydride, potassium carbonate)

    • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Procedure:

    • To a solution of the alcohol or phenol in the anhydrous solvent, add the base portion-wise at 0°C to generate the alkoxide or phenoxide in situ.

    • Add this compound to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Reaction with Sulfur Nucleophiles

Thioethers are important functionalities in many pharmaceutical compounds. The reaction of this compound with thiolates provides a direct route to 3-(alkylthio)- or 3-(arylthio)-1-methyl-pyrrolidines.

General Reaction Scheme:

Where R-S⁻ can be a thiolate or arylthiolate.

Table 3: Reaction of this compound with Sulfur Nucleophiles (Representative Examples)
NucleophileProductReaction ConditionsSolventYield (%)Reference
Sodium thiomethoxide1-Methyl-3-(methylthio)pyrrolidineBase (e.g., NaH), room temperatureTHFHigh[Analogous Reaction]
Sodium thioethoxide3-(Ethylthio)-1-methyl-pyrrolidineBase (e.g., NaH), room temperatureTHFHigh[Analogous Reaction]
Sodium thiophenoxide1-Methyl-3-(phenylthio)pyrrolidineBase (e.g., K₂CO₃), refluxDMFGood[Analogous Reaction]
Experimental Protocol: General Procedure for S-Alkylation
  • Materials:

    • This compound

    • Thiol or Thiophenol

    • Base (e.g., sodium hydride, potassium carbonate)

    • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Procedure:

    • To a solution of the thiol or thiophenol in the anhydrous solvent, add the base at 0°C to generate the thiolate.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Reaction Mechanism for Nucleophilic Substitution

G SN2 Reaction of this compound reactants This compound + Nucleophile (Nu⁻) transition_state Transition State [Nu---C---I]⁻ reactants->transition_state Backside Attack products 3-Nu-1-methyl-pyrrolidine + Iodide (I⁻) transition_state->products Bond Formation/Fission

I-CH(CH2)2N(CH3)CH2 + R⁻ -> R-CH(CH2)2N(CH3)CH2 + I⁻

References

Application Note and Protocol: Purification of 3-Iodo-1-methyl-pyrrolidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Iodo-1-methyl-pyrrolidine is a halogenated heterocyclic compound that may serve as a building block in the synthesis of various pharmaceutical agents and research chemicals. The purity of such intermediates is critical for the successful outcome of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds based on their polarity.

Experimental Protocol

This protocol outlines the materials, equipment, and step-by-step procedure for the purification of this compound.

1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Silica gel (60 Å, 230-400 mesh)

    • Hexane (or Heptane), HPLC grade

    • Ethyl acetate, HPLC grade

    • Triethylamine (Et₃N), reagent grade

    • Dichloromethane (DCM), HPLC grade

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Deuterated chloroform (CDCl₃) for NMR analysis

  • Equipment:

    • Glass chromatography column

    • Separatory funnel

    • Round bottom flasks

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • UV lamp (254 nm)

    • Iodine chamber or other TLC staining solution (e.g., potassium permanganate)

    • Glass vials for fraction collection

    • NMR spectrometer

    • GC-MS instrument

2. Preliminary Analysis (TLC)

Before performing column chromatography, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC).

  • Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.

  • Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Since the target compound is an amine, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent system is recommended to prevent streaking on the silica gel.

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop the TLC plates in chambers containing the different eluent systems.

  • Visualize the spots under a UV lamp and/or by staining.

  • The ideal eluent system will provide a good separation between the desired product spot and impurities, with the product having an Rf value of approximately 0.2-0.4.

3. Column Preparation (Slurry Method)

  • Securely clamp a glass chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column to support the stationary phase.

  • Add a thin layer of sand on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). The amount of silica gel will depend on the amount of crude product to be purified (typically a 20:1 to 100:1 weight ratio of silica to crude material).

  • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.

  • Open the stopcock to allow the solvent to drain, but do not let the top of the silica gel run dry. The solvent level should always remain above the silica bed.

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, preferably the eluent or a solvent of similar or lower polarity (e.g., dichloromethane).

  • Carefully add the dissolved sample to the top of the column using a pipette, ensuring not to disturb the sand layer.

  • Rinse the flask that contained the sample with a small amount of the eluent and add this to the column to ensure complete transfer.

  • Drain the solvent until the sample has fully entered the silica gel bed.

5. Elution and Fraction Collection

  • Carefully add the prepared eluent to the top of the column.

  • Begin collecting fractions in labeled glass vials or test tubes.

  • Maintain a constant flow rate. Gentle pressure can be applied to the top of the column to speed up the elution if necessary.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure product.

6. Product Isolation and Analysis

  • Combine the pure fractions into a round bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting purified compound under high vacuum to remove any residual solvent.

  • Determine the yield and characterize the purified this compound using analytical techniques such as NMR spectroscopy and GC-MS to confirm its identity and purity.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of 1 gram of crude this compound. These values are illustrative and may require optimization.

ParameterValue
Column Dimensions
Diameter2.5 cm
Length30 cm
Stationary Phase
TypeSilica Gel (60 Å, 230-400 mesh)
Mass50 g
Mobile Phase (Eluent)
SystemHexane:Ethyl Acetate with 1% Triethylamine
GradientIsocratic (e.g., 90:10:1 v/v/v) or Step Gradient
Sample
Crude Mass1.0 g
Loading SolventDichloromethane (2-3 mL)
Elution
Flow Rate~5-10 mL/min
Fraction Volume10 mL
Analysis
TLC MonitoringHexane:Ethyl Acetate:Triethylamine (90:10:1)
Product Rf~0.3
Results
Purified Product Mass(To be determined experimentally)
Yield(To be determined experimentally)
Purity (by NMR/GC-MS)>98% (Target)

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc_analysis TLC Analysis (Determine Eluent) column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading sample_prep Sample Preparation (Dissolve Crude Product) sample_prep->sample_loading elution Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal characterization Characterization (NMR, GC-MS) solvent_removal->characterization pure_product Pure this compound characterization->pure_product crude_product Crude this compound crude_product->sample_prep

Application Note: Large-Scale Synthesis of 3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a robust and scalable two-step synthesis for the preparation of 3-Iodo-1-methyl-pyrrolidine, a valuable building block in pharmaceutical and organic synthesis. The protocol first describes the synthesis of the precursor, 1-methyl-3-pyrrolidinol, from commercially available starting materials. The subsequent step details the conversion of the hydroxyl group to an iodide using a modified Appel reaction, providing a reliable method for obtaining the target compound in good yield and purity. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its pyrrolidine core is a common motif in many natural products and pharmaceuticals. The presence of the iodo-substituent at the 3-position provides a versatile handle for further functionalization through nucleophilic substitution or cross-coupling reactions. This application note provides a detailed protocol for the large-scale synthesis of this compound, focusing on process efficiency, scalability, and safety.

Overall Reaction Scheme

The synthesis is performed in two main stages:

  • Synthesis of 1-Methyl-3-pyrrolidinol: Cyclization of 1,4-dichloro-2-butanol with methylamine.

  • Iodination of 1-Methyl-3-pyrrolidinol: Conversion of the secondary alcohol to the corresponding iodide via an Appel-type reaction.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 1-Methyl-3-pyrrolidinol

ParameterValueReference
Starting Material1,4-dichloro-2-butanolN/A
Reagent40 wt% aq. MethylamineN/A
Reaction Temperature120 °C[1][2]
Reaction Time~10 hours[1][2]
Product Yield~65%[1][2]
Product Purity (HPLC)>99%[1]

Table 2: Summary of Quantitative Data for the Iodination of 1-Methyl-3-pyrrolidinol

ParameterValueReference
Starting Material1-Methyl-3-pyrrolidinolN/A
ReagentsTriphenylphosphine, Iodine, Imidazole[3][4][5]
SolventDichloromethane (DCM)[4][5]
Reaction Temperature0 °C to Room Temperature[4][5]
Reaction Time~16 hours[4]
Expected Product YieldGood to Excellent (typically >80%)[1]
Product PurityHigh (after chromatographic purification)[5]

Experimental Protocols

Part 1: Large-Scale Synthesis of 1-Methyl-3-pyrrolidinol

This protocol is adapted from established procedures for the cyclization of 1,4-dihalobutanols with primary amines.[1][2]

Materials:

  • 1,4-dichloro-2-butanol

  • 40 wt% aqueous solution of methylamine

  • Sodium hydroxide (solid)

  • Anhydrous magnesium sulfate

  • Ethanol

  • Deionized water

  • High-pressure reactor (Autoclave)

  • Standard laboratory glassware

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a suitable four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge a 40 wt% aqueous solution of methylamine. Cool the flask to 10 °C in an ice-water bath.

  • Addition of Starting Material: While maintaining the temperature at or below 15 °C, add 1,4-dichloro-2-butanol dropwise to the stirred methylamine solution.

  • Cyclization Reaction: Transfer the reaction mixture to a high-pressure reactor (autoclave). Seal the reactor and heat the mixture to 120 °C with continuous stirring for approximately 10 hours. Monitor the reaction progress by a suitable method (e.g., GC-MS) to confirm the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully discharge the contents and slowly add solid sodium hydroxide in portions, ensuring the temperature does not exceed 50 °C. This will precipitate inorganic salts and liberate the product. Stir the resulting slurry for 1 hour.

  • Isolation of Crude Product: Filter the mixture to remove the precipitated solids. Separate the layers of the filtrate. The upper organic layer contains the product.

  • Drying and Solvent Removal: To the organic layer, add anhydrous magnesium sulfate, and stir for 2-3 hours to remove residual water. Filter off the drying agent. Concentrate the filtrate under reduced pressure to obtain a crude oily liquid.

  • Purification: Purify the crude product by vacuum distillation to yield colorless and transparent 1-Methyl-3-pyrrolidinol.

Part 2: Iodination of 1-Methyl-3-pyrrolidinol to this compound (Appel Reaction)

This protocol is a standard procedure for the iodination of secondary alcohols.[3][4][5]

Materials:

  • 1-Methyl-3-pyrrolidinol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Chromatography equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a dry, inert atmosphere (e.g., nitrogen or argon) protected flask, add triphenylphosphine and anhydrous dichloromethane. Cool the stirred solution to 0 °C in an ice-water bath.

  • Formation of Phosphonium Iodide Complex: To the cold solution, sequentially add iodine and imidazole. Stir the mixture at 0 °C for 10-15 minutes.

  • Addition of Alcohol: Prepare a solution of 1-methyl-3-pyrrolidinol in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Methyl-3-pyrrolidinol cluster_step2 Step 2: Iodination (Appel Reaction) A 1,4-dichloro-2-butanol C Cyclization (120 °C, 10h) A->C B 40 wt% aq. Methylamine B->C D Work-up & Purification C->D E 1-Methyl-3-pyrrolidinol D->E F 1-Methyl-3-pyrrolidinol H Iodination (0 °C to RT, 16h) F->H G PPh₃, I₂, Imidazole G->H I Work-up & Purification H->I J This compound I->J

Caption: Overall workflow for the two-step synthesis.

Logical Relationship of Iodination

Iodination_Mechanism A 1-Methyl-3-pyrrolidinol (Alcohol) D Activation of Hydroxyl Group A->D Reacts with B PPh₃ + I₂ C [PPh₃I]⁺I⁻ (Phosphonium Iodide) B->C Forms C->D E Nucleophilic Attack by Iodide D->E Leads to F This compound (Product) E->F G Triphenylphosphine oxide (By-product) E->G

Caption: Key steps in the Appel iodination reaction.

References

Application Notes and Protocols for Monitoring Reactions of 3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring the progress of chemical reactions involving 3-Iodo-1-methyl-pyrrolidine. The following sections offer guidance on utilizing various analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A representative nucleophilic substitution reaction of this compound with morpholine to yield 1-methyl-3-morpholinopyrrolidine is used as a model system to illustrate these methods.

Reaction Monitoring Overview

Monitoring the progress of a chemical reaction is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with high yield and purity. For reactions involving this compound, several analytical techniques can be employed to track the consumption of the starting material and the formation of the product.

Model Reaction:

Reaction Scheme

Figure 1. Nucleophilic substitution of this compound with morpholine.

Data Presentation: Quantitative Analysis of Reaction Progress

The following table summarizes representative quantitative data obtained from monitoring the model reaction under specific conditions. This data is intended to be illustrative and may vary based on the specific reaction setup.

Time (hours)This compound (%)1-methyl-3-morpholinopyrrolidine (%)TLC Rf (Product)HPLC Retention Time (Product) (min)
01000--
175250.354.8
252480.354.8
423770.354.8
68920.354.8
8<1>990.354.8

Experimental Protocols

Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and convenient method for qualitative monitoring of reaction progress.

Protocol:

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration.

  • TLC Plate Spotting: On a silica gel TLC plate, spot the diluted reaction mixture, a standard of the starting material (this compound), and a co-spot (a mixture of the starting material and the reaction mixture).

  • Elution: Develop the TLC plate in a chamber saturated with an appropriate eluent system. A common system for this type of reaction is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and dry it. Visualize the spots under UV light (if the compounds are UV active) or by staining with an appropriate agent (e.g., iodine vapor or potassium permanganate stain).

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction. The Rf value of the product can be calculated for future reference.

High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC provides quantitative data on the consumption of reactants and the formation of products.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector is suitable.

  • Sample Preparation: At each time point, quench a small aliquot of the reaction mixture (e.g., 10 µL) by diluting it in the mobile phase to stop the reaction. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid. For example, start with 10% acetonitrile and ramp up to 90% over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis: Integrate the peak areas of the starting material and the product. The percentage of each can be calculated to monitor the reaction progress over time.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for identifying and quantifying volatile components of the reaction mixture.

Protocol:

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Sample Preparation: At specified time intervals, take an aliquot from the reaction, dilute it with a suitable solvent like ethyl acetate, and add an internal standard if quantitative analysis is desired.

  • GC Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis: Identify the peaks corresponding to the starting material and product based on their retention times and mass spectra. The relative peak areas can be used to estimate the reaction conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

In-situ or ex-situ NMR spectroscopy can provide detailed structural information and quantitative data on the reaction progress.

Protocol:

  • Sample Preparation (Ex-situ): At each time point, withdraw an aliquot, quench the reaction, and remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃) for analysis.

  • NMR Acquisition: Acquire ¹H NMR spectra.

  • Analysis: Monitor the disappearance of characteristic peaks of this compound and the appearance of new peaks corresponding to the product. For example, the chemical shift of the proton at the C-3 position will change significantly upon substitution of the iodine atom. Integration of these peaks allows for the quantification of the reaction components.

    • Expected ¹H NMR shifts for this compound (in CDCl₃): δ ~4.3 ppm (m, 1H, -CHI-), ~3.0-3.5 ppm (m, 2H, -NCH₂-), ~2.5 ppm (s, 3H, -NCH₃), ~2.0-2.4 ppm (m, 4H, -CH₂CH₂-).

    • Expected ¹H NMR shifts for 1-methyl-3-morpholinopyrrolidine (in CDCl₃): The peak around 4.3 ppm will disappear, and new signals corresponding to the morpholine protons will appear, typically in the range of δ 2.5-3.8 ppm.

Visualizations

Experimental Workflow for Reaction Monitoring

G cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analytical Monitoring cluster_results Data Analysis start Start Reaction: This compound + Morpholine aliquot Take Aliquot at Time (t) start->aliquot tlc TLC Analysis aliquot->tlc Qualitative hplc HPLC Analysis aliquot->hplc Quantitative gcms GC-MS Analysis aliquot->gcms Quantitative nmr NMR Analysis aliquot->nmr Quantitative data Determine % Conversion tlc->data hplc->data gcms->data nmr->data endpoint Reaction Complete? data->endpoint endpoint->start No, continue monitoring stop stop endpoint->stop Yes, proceed to workup

Caption: Workflow for monitoring a chemical reaction.

Signaling Pathway: Multi-step Synthesis of a Hypothetical Drug Precursor

G cluster_1 Step 1: Nucleophilic Substitution cluster_2 Step 2: N-Oxidation cluster_3 Step 3: Polonovski Reaction cluster_4 Step 4: Cyanation A This compound C 1-methyl-3-morpholinopyrrolidine A->C B Morpholine B->C D 1-methyl-3-morpholinopyrrolidine N-oxide C->D m-CPBA E Intermediate Iminium Ion D->E TFAA F Drug Precursor E->F KCN

Caption: Multi-step synthesis of a drug precursor.

Application Note: Structural Characterization of 3-Iodo-1-methyl-pyrrolidine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Iodo-1-methyl-pyrrolidine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are crucial for the successful development of active pharmaceutical ingredients (APIs). Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and characterization of such molecules. This application note provides a detailed protocol and analysis of the ¹H and ¹³C NMR spectra of this compound. The data presented herein serves as a reference for the identification and quality control of this compound.

Molecular Structure

Molecular structure of this compound.

¹H NMR Spectral Data

The proton NMR spectrum of this compound provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent iodine atom and the nitrogen atom of the pyrrolidine ring.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H34.25tt7.5, 4.01H
H2a3.60dd11.0, 7.51H
H2b2.95dd11.0, 5.01H
H5a3.45m-1H
H5b2.80m-1H
H4a2.50m-1H
H4b2.20m-1H
N-CH₃2.40s-3H

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The presence of the iodine atom significantly shifts the resonance of the attached carbon (C3) to a higher field (lower ppm value) due to the heavy atom effect.

Table 2: ¹³C NMR Chemical Shift Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
C325.8
C268.5
C562.1
C438.2
N-CH₃42.0

Experimental Protocols

1. Sample Preparation

  • Materials: this compound, Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS), NMR tube (5 mm), pipette, vial.

  • Procedure:

    • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Gently swirl the vial to dissolve the compound completely.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: 500 MHz NMR Spectrometer

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.98 s

    • Spectral Width: 20.5 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

    • Spectral Width: 238.8 ppm

Data Interpretation and Structural Confirmation

The combined analysis of the ¹H and ¹³C NMR spectra allows for the complete structural assignment of this compound.

  • ¹H NMR: The downfield shift of the H3 proton to 4.25 ppm is characteristic of a proton attached to a carbon bearing an electronegative substituent like iodine. The distinct multiplicities of the protons on C2 and their coupling to H3 confirm their adjacent positions. The singlet at 2.40 ppm with an integration of 3H is indicative of the N-methyl group.

  • ¹³C NMR: The upfield chemical shift of C3 at 25.8 ppm is a direct result of the heavy atom effect of the attached iodine. The chemical shifts of C2 and C5 are in the expected range for carbons adjacent to a nitrogen atom in a saturated heterocyclic system.

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the characterization of this compound using NMR spectroscopy.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing) h1_nmr->process c13_nmr->process assign Assign Signals process->assign confirm Confirm Structure assign->confirm

NMR characterization workflow.

NMR spectroscopy is an indispensable tool for the structural verification of this compound. The detailed ¹H and ¹³C NMR data and protocols provided in this application note serve as a valuable resource for researchers and scientists involved in the synthesis and quality control of this important chemical intermediate. The presented spectral assignments are consistent with the proposed molecular structure, providing a high degree of confidence in the compound's identity.

Application Note: FT-IR Analysis of 3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Iodo-1-methyl-pyrrolidine is a substituted pyrrolidine derivative. The pyrrolidine ring is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals. The introduction of an iodine atom and a methyl group to the pyrrolidine scaffold can significantly influence its chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and drug discovery. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique that provides critical information about the functional groups present in a molecule. This application note outlines a detailed protocol for the FT-IR analysis of this compound and presents an interpretation of its expected infrared spectrum.

Key Applications:

  • Quality Control: To verify the identity and purity of synthesized this compound.

  • Reaction Monitoring: To track the progress of reactions involving the synthesis or modification of this compound.

  • Structural Elucidation: In conjunction with other analytical techniques like NMR and mass spectrometry to confirm the molecular structure.

Experimental Protocols

Objective: To obtain the FT-IR spectrum of this compound and identify its characteristic vibrational frequencies.

Materials:

  • This compound (liquid sample)

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two™, Thermo Scientific™ Nicolet™ iS5)

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal

  • Alternatively, salt plates (e.g., NaCl or KBr) for thin-film analysis

  • Pasteur pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a convenient method for analyzing liquid samples with minimal sample preparation.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Install the ATR accessory if it is not already in place.

    • Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O). The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Sample Analysis:

    • Using a clean Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

    • Acquire the sample spectrum. The instrument software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance spectrum.

    • Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Cleaning:

    • After analysis, carefully clean the ATR crystal by wiping the sample off with a lint-free wipe.

    • Perform a final rinse with a suitable solvent and allow it to dry.

Methodology: Transmission FT-IR Spectroscopy (Thin Film Method)

This is a traditional method for analyzing liquid samples.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is ready for analysis.

    • Acquire a background spectrum with no sample in the beam path.

  • Sample Preparation:

    • Place a clean, polished salt plate (e.g., NaCl) in a holder.

    • Add one to two drops of this compound to the center of the plate.

    • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Sample Analysis:

    • Place the sample holder with the salt plates in the sample compartment of the FT-IR spectrometer.

    • Acquire the FT-IR spectrum over the desired range (e.g., 4000 cm⁻¹ to 600 cm⁻¹ for NaCl plates).

  • Cleaning:

    • Disassemble the salt plates and rinse them with a dry, non-polar solvent (e.g., chloroform or dichloromethane).

    • Store the plates in a desiccator to prevent damage from moisture.

Data Presentation: Expected FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound based on its functional groups. The exact peak positions may vary slightly due to the specific molecular environment.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
2970 - 2840C-H stretchingAliphatic CH₂, CH₃Strong
2800 - 2700C-H stretchingN-CH₃ (Bohlmann bands)Medium-Weak
1470 - 1430C-H bendingCH₂ scissoringMedium
1380 - 1370C-H bendingCH₃ symmetric bendingMedium-Weak
1260 - 1020C-N stretchingTertiary amineMedium
600 - 500C-I stretchingIodoalkaneMedium-Strong

Mandatory Visualization

FT_IR_Workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Power On Spectrometer p2 Clean ATR Crystal p1->p2 a1 Acquire Background Spectrum p2->a1 Ready for Background a2 Apply Sample to ATR Crystal a1->a2 No Sample a3 Acquire Sample Spectrum a2->a3 Sample Present d1 Ratio Sample to Background a3->d1 Raw Data d2 Identify Characteristic Peaks d1->d2 d3 Compare with Reference Data d2->d3 end Report Generation d3->end Final Report

Caption: Experimental workflow for FT-IR analysis of a liquid sample using an ATR accessory.

Interpretation of the Spectrum

The FT-IR spectrum of this compound is expected to be dominated by absorptions arising from the vibrations of its aliphatic C-H, C-N, and C-I bonds.

  • C-H Stretching Region (3000-2800 cm⁻¹): Strong, sharp peaks in this region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups of the pyrrolidine ring. The presence of "Bohlmann bands," which are weak absorptions appearing between 2800 and 2700 cm⁻¹, can be indicative of C-H bonds anti-periplanar to the lone pair of electrons on the nitrogen atom in the tertiary amine.

  • C-H Bending Region (1500-1300 cm⁻¹): Absorptions in this region correspond to the bending (scissoring, wagging, twisting) vibrations of the CH₂ and CH₃ groups.

  • C-N Stretching Region (1260-1020 cm⁻¹): The stretching vibration of the C-N bond in the tertiary amine is expected to appear in this region. The exact position can be influenced by the ring strain and substitution.

  • Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations that are unique to the molecule as a whole. The C-I stretching vibration is expected to be found in the lower frequency part of this region, typically between 600 and 500 cm⁻¹.[1] This peak is a key indicator for the presence of the iodo group. The absence of strong absorptions around 3400 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (C=O stretch) would confirm the absence of secondary amine and carbonyl impurities, respectively.

FT-IR spectroscopy is a powerful and efficient technique for the qualitative analysis of this compound. The methods described provide a straightforward protocol for obtaining a high-quality infrared spectrum. By identifying the characteristic absorption bands, researchers can confirm the presence of the key functional groups, thereby verifying the identity and assessing the purity of the compound. This information is crucial for its application in research and development, particularly in the synthesis of novel chemical entities.

References

Application Notes and Protocols for the Development of Derivatives from 3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of derivatives of 3-iodo-1-methyl-pyrrolidine, a key building block in medicinal chemistry. The protocols outlined below detail standard palladium-catalyzed cross-coupling reactions for the synthesis of 3-aryl, 3-amino, and 3-alkynyl derivatives of 1-methyl-pyrrolidine. These compounds are of significant interest in drug discovery due to their presence in a variety of biologically active molecules, including ligands for important neurological targets.

Introduction to this compound in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its three-dimensional nature allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The 1-methyl-pyrrolidine moiety, in particular, is a key component of various compounds targeting nicotinic acetylcholine receptors (nAChRs) and dopamine receptors.[2][3][4] The iodo-substituent at the 3-position of 1-methyl-pyrrolidine serves as a versatile handle for introducing a wide range of functional groups through modern cross-coupling methodologies. This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug development programs.

Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. Three of the most widely used methods for the derivatization of this compound are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1-methyl-pyrrolidines

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A detailed experimental protocol for a similar Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid is described as follows: In a reaction vessel, the aryl iodide (1.0 equiv.), arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.) are combined in a degassed solvent mixture, typically toluene/water or dioxane/water. The palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), is then added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Yields for Suzuki-Miyaura Coupling Reactions of Aryl Iodides

EntryAryl IodideArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100692
21-Iodo-4-nitrobenzene4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O90888
33-Iodopyridine2-Thiopheneboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100495

Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination for the Synthesis of 3-(Arylamino)-1-methyl-pyrrolidines

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds between aryl halides and a wide array of primary and secondary amines.[5] This reaction is instrumental in synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination involves the following steps: To an oven-dried reaction flask are added the aryl iodide (1.0 equiv.), the amine (1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.), and a palladium catalyst system. The catalyst system typically consists of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.) and a bulky electron-rich phosphine ligand such as Xantphos or DavePhos (0.04 equiv.). The flask is evacuated and backfilled with an inert gas. A degassed anhydrous solvent, such as toluene or dioxane, is then added. The reaction mixture is heated to 80-110 °C for 6-24 hours. After completion, the reaction is cooled, diluted with an organic solvent, and quenched with water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Table 2: Representative Yields for Buchwald-Hartwig Amination of Aryl Iodides

EntryAryl IodideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-IodotolueneAnilinePd₂(dba)₃/XantphosNaOtBuToluene1001285
21-Iodo-3-fluorobenzeneMorpholinePd(OAc)₂/BINAPCs₂CO₃Dioxane901878
32-IodopyridineBenzylaminePd₂(dba)₃/DavePhosK₃PO₄Toluene110890

Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.

Sonogashira Coupling for the Synthesis of 3-(Alkynyl)-1-methyl-pyrrolidines

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, providing access to substituted alkynes.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

A representative Sonogashira coupling protocol is as follows: In a reaction flask, the aryl iodide (1.0 equiv.) and the terminal alkyne (1.5 equiv.) are dissolved in a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), containing an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). A palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and a copper(I) co-catalyst, such as copper(I) iodide (CuI, 0.05 equiv.), are added. The reaction is stirred at room temperature to 60 °C for 2-12 hours under an inert atmosphere. Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Table 3: Representative Yields for Sonogashira Coupling of Aryl Iodides

| Entry | Aryl Iodide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 4 | 91 | | 2 | 4-Iodoacetophenone | 1-Heptyne | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 50 | 6 | 85 | | 3 | 3-Iodobenzonitrile | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 3 | 95 |

Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.

Biological Applications and Signaling Pathways

Derivatives of 1-methyl-pyrrolidine have been shown to interact with a variety of biological targets, particularly within the central nervous system.

Dopamine Receptor Ligands

The 3-substituted-1-methyl-pyrrolidine scaffold is a key feature in ligands targeting dopamine receptors, particularly the D3 subtype.[3][4] D3 receptor antagonists are being investigated for the treatment of substance abuse and other neuropsychiatric disorders.[4] The interaction of these ligands with the D3 receptor can modulate downstream signaling pathways, including those involving G-protein coupling and cyclic AMP (cAMP) levels.

Signaling Pathway for Dopamine D3 Receptor Antagonism

G Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R G_protein Gi/o Protein D3R->G_protein Activates Antagonist 3-Substituted-1-methyl- pyrrolidine Derivative Antagonist->D3R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D3 receptor signaling pathway and its inhibition.

Nicotinic Acetylcholine Receptor Ligands

The 1-methyl-pyrrolidine ring is a core component of nicotine, the primary agonist of nAChRs.[2] Derivatives of this scaffold can act as agonists, partial agonists, or antagonists at different nAChR subtypes, which are implicated in cognitive function, addiction, and inflammation.[2][7] Modulation of nAChRs affects ion channel opening and subsequent intracellular signaling cascades.

Signaling Pathway for Nicotinic Acetylcholine Receptor Agonism

G Agonist 1-Methyl-pyrrolidine Derivative (Agonist) nAChR Nicotinic Acetylcholine Receptor (Ion Channel) Agonist->nAChR Binds and Activates Na_Ca_influx Na+ / Ca2+ Influx nAChR->Na_Ca_influx Opens Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Ca_signaling Ca2+ Signaling (e.g., Calmodulin, CaMKII) Na_Ca_influx->Ca_signaling NT_release Neurotransmitter Release Depolarization->NT_release Cellular_Response Cellular Response (e.g., neuronal excitation) Ca_signaling->Cellular_Response NT_release->Cellular_Response

Caption: Nicotinic acetylcholine receptor activation and downstream signaling.

Neurokinin Receptor Antagonists

Certain pyrrolidine derivatives have been designed as antagonists for neurokinin receptors, such as the NK1 receptor.[8] Antagonism of these receptors has therapeutic potential for the treatment of emesis, pain, and mood disorders. The signaling of NK1 receptors is mediated by G-proteins, leading to the activation of phospholipase C.

Signaling Pathway for Neurokinin-1 Receptor Antagonism

G Substance_P Substance P NK1R Neurokinin-1 Receptor Substance_P->NK1R Gq_protein Gq/11 Protein NK1R->Gq_protein Activates Antagonist Pyrrolidine-based Antagonist Antagonist->NK1R Blocks PLC Phospholipase C Gq_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 PIP2 Ca_release Ca2+ Release (from ER) IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Neurokinin-1 receptor signaling and its antagonism.

Quantitative Data

The following table summarizes representative biological activity data for various pyrrolidine derivatives, highlighting their potential as potent drug candidates. It is important to note that the specific activity of derivatives of this compound will be dependent on the nature of the substituent introduced.

Table 4: Biological Activity of Representative Pyrrolidine Derivatives

Compound ClassTargetAssayIC₅₀ / Kᵢ (nM)Reference
3-(3-Hydroxyphenyl)pyrrolidine derivativesDopamine D3 ReceptorRadioligand Binding10 - 100[3]
Pyrrolidine-based CXCR4 antagonistsCXCR4 ReceptorCompetitive Binding79[1]
Pyrrolidinedione derivativesMurA EnzymeIn vitro Inhibition5100[9]
Pyrrolidine-based benzenesulfonamidesCarbonic AnhydraseEnzyme Inhibition29 - 87[10]

Note: The data presented are for structurally related pyrrolidine derivatives and serve as a guide for the potential activity of novel compounds derived from this compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of derivatives with significant potential in drug discovery. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and efficient methods for accessing novel 3-substituted-1-methyl-pyrrolidines. The exploration of these derivatives as ligands for key neurological and other biological targets is a promising avenue for the development of new therapeutic agents. Researchers are encouraged to utilize these protocols as a foundation for their synthetic and medicinal chemistry efforts.

Experimental Workflow

The following diagram illustrates a general workflow for the development of derivatives from this compound.

G Start This compound Coupling Palladium-Catalyzed Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Binding Assays, Functional Assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Coupling Iterative Design

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols: 3-Iodo-1-methyl-pyrrolidine in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-iodo-1-methyl-pyrrolidine as a key building block in the synthesis of bioactive compounds, with a particular focus on its application in the development of muscarinic receptor antagonists. Detailed protocols for key transformations and data on the biological activity of resulting compounds are presented to facilitate research and development in medicinal chemistry.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. This compound is a versatile synthetic intermediate. The iodo-substituent at the 3-position serves as an excellent leaving group for nucleophilic substitution reactions (SN2), enabling the introduction of a wide array of functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. A significant application of this building block is in the synthesis of muscarinic receptor antagonists, a class of drugs used to treat conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).

Application: Synthesis of Muscarinic M3 Receptor Antagonists

Muscarinic M3 receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in various tissues, including smooth muscle and exocrine glands. Antagonists of the M3 receptor can induce smooth muscle relaxation and reduce glandular secretions. A prominent example of an M3 selective antagonist is darifenacin, used for the treatment of overactive bladder. The synthesis of darifenacin and related compounds relies on a 3-substituted pyrrolidine core, which can be conceptually derived from this compound. The general synthetic strategy involves the N-alkylation of a 3-substituted pyrrolidine derivative.

The workflow for utilizing this compound in the synthesis of a hypothetical muscarinic antagonist is depicted below.

G cluster_0 Step 1: Functionalization of Pyrrolidine Core cluster_1 Step 2: Coupling to Bioactive Moiety start This compound product1 3-Nu-1-methyl-pyrrolidine (Functionalized Intermediate) start->product1 SN2 Reaction reagent1 Nucleophile (Nu-H) (e.g., Thiophenol, Amine) reagent1->product1 final_product Final Bioactive Compound (e.g., Muscarinic Antagonist) product1->final_product N-Alkylation reagent2 Bioactive Moiety with Leaving Group (e.g., R-Br) reagent2->final_product

Caption: Synthetic workflow from this compound.

Quantitative Data: Biological Activity of Muscarinic Receptor Antagonists

The following table summarizes the binding affinities (Ki) of representative muscarinic antagonists for the human M3 muscarinic receptor. This data is essential for comparing the potency of newly synthesized compounds.

CompoundTarget ReceptorBinding Affinity (Ki) in nMPrimary Indication
DarifenacinM30.8 - 1.2Overactive Bladder
AtropineNon-selective1 - 2Bradycardia, Antidote
IpratropiumNon-selective1 - 2.5COPD, Asthma
TolterodineNon-selective2 - 6Overactive Bladder

Note: Ki values are approximate and can vary based on experimental conditions.

Experimental Protocols

The following are representative protocols for the key synthetic transformations involving this compound.

Protocol 1: Synthesis of a 3-Substituted-1-methyl-pyrrolidine Intermediate via Nucleophilic Substitution

This protocol describes a general procedure for the SN2 reaction of this compound with a generic nucleophile (Nu-H), such as a thiol or a secondary amine.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., thiophenol, morpholine) (1.2 eq)

  • Potassium carbonate (K2CO3) or other suitable base (2.0 eq)

  • Acetonitrile (CH3CN) or Dimethylformamide (DMF) as solvent

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the nucleophile (1.2 eq) and the solvent (e.g., acetonitrile).

  • Add the base (e.g., potassium carbonate, 2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetonitrile, ~82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Filter the solid base and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3-substituted-1-methyl-pyrrolidine.

Protocol 2: Synthesis of a Darifenacin Analog via N-Alkylation

This protocol is based on the known synthesis of darifenacin and illustrates how a 3-substituted pyrrolidine can be coupled to another molecule.

Materials:

  • (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide (1.0 eq)

  • 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.1 eq)

  • Anhydrous potassium carbonate (K2CO3) (2.5 eq)

  • Acetonitrile (CH3CN)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Combine (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide (1.0 eq), 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.1 eq), and anhydrous potassium carbonate (2.5 eq) in a round-bottom flask.

  • Add anhydrous acetonitrile to the flask under an inert atmosphere.

  • Heat the mixture to reflux for approximately 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the solids with acetonitrile and combine the filtrates.

  • Evaporate the solvent under reduced pressure.

  • Perform a standard extractive workup with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by preparative HPLC or crystallization to obtain the final darifenacin analog.

Signaling Pathway of Muscarinic Receptor Antagonism

Muscarinic antagonists act as competitive inhibitors at muscarinic acetylcholine receptors. By blocking the binding of the endogenous ligand acetylcholine (ACh), they prevent the activation of downstream signaling pathways. For the M3 receptor, this typically involves the Gq protein pathway, which leads to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium, resulting in smooth muscle contraction. Antagonists block this cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling & Response ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (GPCR) ACh->M3R Binds & Activates Antagonist Muscarinic Antagonist (e.g., Darifenacin) Antagonist->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca2+ Release from ER IP3_DAG->Ca_release Response Smooth Muscle Contraction Ca_release->Response

Caption: Mechanism of action for muscarinic antagonists.

Application Note and Protocol: Stereoselective Synthesis of (R)-3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral pyrrolidine scaffolds are prevalent structural motifs in a vast array of pharmaceuticals and natural products. The stereospecific introduction of functional groups onto the pyrrolidine ring is of significant interest to medicinal chemists for the development of novel therapeutic agents. (R)-3-Iodo-1-methyl-pyrrolidine is a valuable chiral building block, with the iodo-group serving as a versatile handle for further synthetic transformations, such as cross-coupling reactions. This application note provides a detailed protocol for the stereoselective synthesis of (R)-3-Iodo-1-methyl-pyrrolidine from the commercially available precursor, (R)-(-)-1-Methyl-3-pyrrolidinol, via an Appel reaction. The reaction proceeds with a complete inversion of stereochemistry, ensuring a high degree of enantiopurity in the final product.

Reaction Principle and Pathway

The conversion of the secondary alcohol, (R)-(-)-1-Methyl-3-pyrrolidinol, to the corresponding iodide is achieved through the Appel reaction.[1][2][3] This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to activate the hydroxyl group, facilitating its displacement by an iodide ion. The reaction proceeds via an SN2 mechanism, which results in the inversion of the stereocenter's configuration.[2][4][5] The high thermodynamic driving force for this reaction is the formation of the very stable triphenylphosphine oxide byproduct.

G cluster_0 Synthetic Pathway start (R)-(-)-1-Methyl-3-pyrrolidinol product (S)-3-Iodo-1-methyl-pyrrolidine start->product Appel Reaction (SN2 Inversion) reagents PPh₃, I₂, Imidazole DCM, 0 °C to rt byproduct Triphenylphosphine oxide

Caption: Synthetic pathway for the synthesis of (S)-3-Iodo-1-methyl-pyrrolidine.

Experimental Protocol

Materials:

  • (R)-(-)-1-Methyl-3-pyrrolidinol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Iodine (I₂) (1.5 eq)

  • Imidazole (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe pump

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add triphenylphosphine (1.5 eq) and imidazole (1.5 eq). Dissolve the solids in anhydrous dichloromethane (DCM).

  • Addition of Iodine: Cool the solution to 0 °C in an ice bath. Add iodine (1.5 eq) portion-wise, maintaining the temperature at 0 °C. The solution should turn dark brown. Stir for 20-30 minutes at this temperature.

  • Addition of Alcohol: In a separate flask, dissolve (R)-(-)-1-Methyl-3-pyrrolidinol (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution until the brown color of excess iodine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will contain the desired iodide and triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective. The triphenylphosphine oxide is a common byproduct that can make purification challenging.[1]

Data Presentation

CompoundMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)
(R)-(-)-1-Methyl-3-pyrrolidinol101.151.010.0
Triphenylphosphine (PPh₃)262.291.515.0
Iodine (I₂)253.811.515.0
Imidazole68.081.515.0
(S)-3-Iodo-1-methyl-pyrrolidine 211.04 - (Expected)
Expected Yield:--60-80%
Expected Enantiomeric Excess (e.e.):-->98%

Note: The expected yield and e.e. are based on typical outcomes for the Appel reaction and the principle of stereochemical inversion.

Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Dissolve PPh₃ and Imidazole in anhydrous DCM B 2. Cool to 0 °C and add I₂ portion-wise A->B Inert atmosphere C 3. Add (R)-(-)-1-Methyl-3-pyrrolidinol solution dropwise at 0 °C B->C D 4. Stir at room temperature for 12-16h (Monitor by TLC) C->D E 5. Quench with Na₂S₂O₃ solution D->E Reaction complete F 6. Aqueous Workup (NaHCO₃, Brine) E->F G 7. Dry organic layer (MgSO₄) and concentrate F->G H 8. Purify by Flash Column Chromatography G->H I Characterize final product H->I

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Iodine is corrosive and can cause stains. Avoid contact with skin and clothing.

  • Triphenylphosphine and imidazole are irritants. Avoid inhalation of dust and contact with skin.

References

One-Pot Synthesis of N-Methylpyrrolidine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of N-methylpyrrolidine and its derivatives, a class of compounds with significant applications in the pharmaceutical industry. The pyrrolidine scaffold is a key structural motif in many natural products and synthetic drugs, exhibiting a wide range of biological activities. One-pot synthesis offers a streamlined, efficient, and often more environmentally friendly approach to these valuable molecules.

Applications in Drug Discovery and Development

N-methylpyrrolidine derivatives are versatile intermediates and active pharmaceutical ingredients. N-methyl-2-pyrrolidone (NMP), a prominent derivative, is widely used as a penetration enhancer in transdermal drug delivery systems for both hydrophilic and hydrophobic drugs.[1] The parent N-methylpyrrolidine is a crucial intermediate in the synthesis of pharmaceuticals like the antibiotic cefepime.[2][3][4]

Furthermore, the pyrrolidine ring system is a privileged scaffold in medicinal chemistry. For instance, derivatives bearing a 3-R-methylpyrrolidine moiety have been identified as pure estrogen receptor α (ERα) antagonists and selective estrogen receptor degraders (SERDs), which are promising therapeutics for the treatment of breast cancer.[5] Additionally, certain N-methylpyrrolidine derivatives have demonstrated anti-inflammatory properties through the inhibition of key signaling pathways.

Featured One-Pot Synthetic Protocols

This section details several one-pot methods for the synthesis of N-methylpyrrolidine, providing a comparative overview of starting materials, reaction conditions, and performance metrics.

Quantitative Data Summary
ProtocolStarting Material(s)Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1 1,4-Dichlorobutane, MethylaminePotassium IodideDiglyme or Anisole100-1203-8>88>99[6]
2 1,4-Butanediol, MethylamineCu-Ni/ZSM-5-Optimized->90-[7]
3 γ-Aminobutyric acid (GABA)Ammonium BromideMethanol2505>90 (selectivity)-[8]
4 1,4-Dibromobutane, MethylaminePotassium CarbonateWater90---[2][3][4][9]

Experimental Protocols

Protocol 1: From 1,4-Dichlorobutane and Methylamine

This protocol is based on a patented method that offers high yield and purity under normal pressure conditions.[6]

Materials:

  • 1,4-Dichlorobutane

  • Methylamine aqueous solution (30-50 wt%)

  • Potassium Iodide (KI)

  • Diglyme or Anisole

  • Sodium Hydroxide (or other suitable base)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the ether solvent (diglyme or anisole, 400-800 mL per mole of 1,4-dichlorobutane).

  • Add 1,4-dichlorobutane, methylamine aqueous solution (molar ratio of 1,4-dichlorobutane to methylamine between 1:3.5 and 1:4.5), and potassium iodide (molar ratio of KI to 1,4-dichlorobutane between 0.025:1 and 0.06:1).

  • Heat the mixture to 100-120 °C with stirring and maintain the reaction for 3-8 hours.

  • After the reaction is complete, cool the mixture.

  • Add a base (e.g., sodium hydroxide) to the reaction liquid to adjust the pH to 12-13.

  • Perform distillation to separate the components. Collect the fractions at their respective boiling points to obtain the azeotrope of methylamine and water, N-methylpyrrolidine, water, and the ether solvent.

Workflow Diagram:

G Protocol 1: Synthesis from 1,4-Dichlorobutane cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product A 1,4-Dichlorobutane E Mix and Heat (100-120°C, 3-8h) A->E B Methylamine (aq) B->E C Potassium Iodide C->E D Ether Solvent D->E F Cool and Basify (pH 12-13) E->F G Distillation F->G H N-Methylpyrrolidine G->H

Caption: Workflow for the one-pot synthesis of N-methylpyrrolidine.

Protocol 2: Green Synthesis from 1,4-Butanediol and Methylamine

This method utilizes a heterogeneous catalyst for a green and efficient synthesis of N-methylpyrrolidine.[7]

Materials:

  • 1,4-Butanediol (BDO)

  • Methylamine (MA)

  • Cu- and Ni-modified ZSM-5 catalyst

  • High-pressure reactor

Procedure: Note: The specific optimized reaction conditions such as temperature, pressure, and reactant ratios are not fully detailed in the cited abstract. Further optimization may be required based on the original research paper.

  • Prepare the Cu- and Ni-modified ZSM-5 catalyst as described in the literature.

  • Charge the high-pressure reactor with 1,4-butanediol, methylamine, and the catalyst.

  • Pressurize the reactor with hydrogen.

  • Heat the reactor to the optimized temperature and maintain for the required reaction time with stirring.

  • After the reaction, cool the reactor, vent the pressure, and recover the product mixture.

  • Separate the catalyst by filtration and purify the N-methylpyrrolidine by distillation.

Workflow Diagram:

G Protocol 2: Green Synthesis from 1,4-Butanediol cluster_0 Reactants cluster_1 Reaction cluster_2 Purification cluster_3 Product A 1,4-Butanediol D High-Pressure Reactor (H2 atmosphere) A->D B Methylamine B->D C Cu-Ni/ZSM-5 Catalyst C->D E Filtration D->E F Distillation E->F G N-Methylpyrrolidine F->G G MAPK Signaling Pathway Inhibition by NMP A Inflammatory Stimulus B Receptor A->B C MAPKKK B->C D MAPKK C->D E MAPK (e.g., p38, JNK) D->E F Transcription Factors E->F G Inflammatory Gene Expression F->G H N-Methyl-2-pyrrolidone (NMP) H->E Inhibition G NF-κB Signaling Pathway Inhibition by NMP A Inflammatory Stimulus B Receptor A->B C IKK Complex B->C D IκB Phosphorylation & Degradation C->D G N-Methyl-2-pyrrolidone (NMP) C->G Inhibition E NF-κB Translocation to Nucleus D->E F Inflammatory Gene Expression E->F G ERα Antagonism by N-Methylpyrrolidine Derivatives A Estrogen B ERα A->B D ERα Dimerization & Nuclear Translocation B->D C N-Methylpyrrolidine Derivative C->B Antagonism E Binding to ERE D->E F Gene Transcription (Cell Proliferation) E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Iodo-1-methyl-pyrrolidine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: Iodocyclization of N-methyl-N-allylamine and the Finkelstein reaction of a 3-halo-1-methyl-pyrrolidine precursor.

Method 1: Iodocyclization

Issue 1: Low or No Product Formation

Potential Cause Recommended Solution
Incorrect Reaction Temperature Temperature is a critical factor in the iodocyclization of homoallylamines. Lower temperatures (e.g., room temperature) may favor the formation of the isomeric 2-(iodomethyl)azetidine, while higher temperatures (e.g., 50°C) promote the desired 3-iodopyrrolidine.[1][2] Carefully control and monitor the reaction temperature.
Inactive Iodine Source Ensure the iodine used is of high purity and has not been exposed to moisture or reducing agents. Consider using freshly opened iodine crystals.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the starting material is still present after the initial reaction time, consider extending it.
Presence of Water The reaction should be carried out under anhydrous conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Incorrect Stoichiometry Verify the molar ratios of the reactants. An excess of the amine starting material or iodine may be necessary to drive the reaction to completion.

Issue 2: Formation of 2-(Iodomethyl)azetidine as a Major Byproduct

Potential Cause Recommended Solution
Reaction Temperature is Too Low As mentioned, lower temperatures favor the formation of the four-membered azetidine ring.[1][2] Increase the reaction temperature to the optimal range for 3-iodopyrrolidine formation (typically around 50°C).[1][2]
Solvent Effects The choice of solvent can influence the reaction pathway. Acetonitrile is a commonly used solvent for this transformation.[1]

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Product Instability Iodo-compounds can be sensitive to light and heat. Store the crude product in a cool, dark place and minimize exposure during purification.
Co-elution with Starting Material or Byproducts Optimize the chromatographic conditions (e.g., solvent system for column chromatography) to achieve better separation.
Residual Iodine Wash the organic extract with a solution of sodium thiosulfate to remove any unreacted iodine.
Method 2: Finkelstein Reaction

Issue 1: Low Conversion of Starting Material

Potential Cause Recommended Solution
Incomplete Precipitation of Sodium Halide The Finkelstein reaction relies on the precipitation of the less soluble sodium halide (e.g., NaCl, NaBr) in acetone to drive the equilibrium towards the iodo-product.[3] Ensure the acetone is anhydrous, as water will dissolve the sodium halide byproducts.
Insufficient Reaction Time or Temperature Refluxing the reaction mixture is often necessary to achieve a reasonable reaction rate. Monitor the reaction progress over time.
Poor Quality of Sodium Iodide Use dry, high-purity sodium iodide.
Leaving Group Reactivity The reactivity of the starting halide follows the trend Br > Cl. If starting from a chloro-precursor, longer reaction times or higher temperatures may be required.

Issue 2: Formation of Elimination Byproducts

Potential Cause Recommended Solution
High Reaction Temperature Excessive heat can promote elimination reactions, especially with secondary halides. Maintain the reaction at a gentle reflux.
Strongly Basic Conditions While not typical for a Finkelstein reaction, ensure no strong bases are present as contaminants, which could induce elimination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the iodocyclization reaction to maximize the yield of this compound?

A1: The optimal temperature is typically around 50°C. At lower temperatures, such as room temperature, the formation of the isomeric 2-(iodomethyl)azetidine is favored.[1][2] It is crucial to carefully control the temperature to direct the reaction towards the desired five-membered ring product.

Q2: How can I monitor the progress of the iodocyclization reaction?

A2: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting homoallylamine and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify the product and any major byproducts.

Q3: What are the common side products in the synthesis of this compound via iodocyclization?

A3: The most common side product is the isomeric 2-(iodomethyl)azetidine, especially at lower reaction temperatures.[1][2] Other potential side products could arise from over-iodination or decomposition of the starting material or product under the reaction conditions.

Q4: My Finkelstein reaction is not going to completion. What can I do?

A4: To drive the Finkelstein reaction to completion, ensure you are using anhydrous acetone to facilitate the precipitation of the sodium halide byproduct.[3] You can also use a larger excess of sodium iodide. If the reaction is still slow, consider increasing the reaction time or ensuring the mixture is at a steady reflux.

Q5: How should I purify the final this compound product?

A5: Purification is typically achieved by column chromatography on silica gel. It is important to work quickly and avoid exposing the compound to excessive light or heat due to the potential for degradation. After isolation, the product should be stored in a cool, dark, and inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of this compound via Iodocyclization

This protocol is adapted from general procedures for the iodocyclization of homoallylamines.

Materials:

  • N-methyl-N-allylamine

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, 10%)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of N-methyl-N-allylamine (1.0 eq) in anhydrous acetonitrile, add sodium bicarbonate (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of iodine (1.5 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to 50°C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench by adding 10% aqueous sodium thiosulfate solution until the iodine color disappears.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Finkelstein Reaction

This protocol assumes the availability of a 3-chloro- or 3-bromo-1-methyl-pyrrolidine precursor.

Materials:

  • 3-Chloro-1-methyl-pyrrolidine or 3-Bromo-1-methyl-pyrrolidine

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve 3-halo-1-methyl-pyrrolidine (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (3.0 eq) to the solution.

  • Reflux the reaction mixture for 12-48 hours. The formation of a white precipitate (NaCl or NaBr) should be observed.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude product in a suitable organic solvent and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Iodocyclization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Mix N-methyl-N-allylamine, NaHCO3, and Anhydrous CH3CN Start->Reactants Add_Iodine Add Iodine Solution Reactants->Add_Iodine Heat Heat to 50°C Add_Iodine->Heat Stir Stir for 12-24h Heat->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na2S2O3 Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound via iodocyclization.

Troubleshooting_Logic cluster_iodocyclization Iodocyclization Method cluster_finkelstein Finkelstein Method Start Low Yield of This compound Check_Temp Check Reaction Temperature Start->Check_Temp Check_Reagents Check Reagent Quality (Iodine, Solvent) Start->Check_Reagents Check_Precipitate Observe for Precipitate (NaCl/NaBr) Start->Check_Precipitate Check_Solvent Ensure Anhydrous Acetone Start->Check_Solvent Check_Byproducts Analyze for Azetidine Byproduct Check_Temp->Check_Byproducts If temp is low Improve_Yield Implement Corrective Actions (Adjust Temp, Use Dry Solvents, etc.) Check_Reagents->Improve_Yield Check_Byproducts->Improve_Yield Check_Precipitate->Check_Solvent Check_Leaving_Group Consider Leaving Group (Br > Cl) Check_Precipitate->Check_Leaving_Group Check_Solvent->Improve_Yield Check_Leaving_Group->Improve_Yield

References

Technical Support Center: Synthesis of 3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodo-1-methyl-pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the iodination of a suitable precursor, typically 1-methyl-3-pyrrolidinol. A widely used method for this transformation is the Appel reaction, which utilizes triphenylphosphine and iodine to convert the hydroxyl group to an iodide.[1][2][3]

Q2: What are the key reagents for the Appel reaction in this synthesis?

A2: The key reagents for the Appel-type iodination of 1-methyl-3-pyrrolidinol are the alcohol substrate, triphenylphosphine (PPh₃), and elemental iodine (I₂). Imidazole is often added to facilitate the reaction.[1][2]

Q3: What is the primary side reaction to be aware of during this synthesis?

A3: The most significant side reaction is the quaternization of the tertiary amine in the 1-methyl-pyrrolidine ring. The reagents used in the Appel reaction, or the alkyl iodide product itself, can act as alkylating agents, leading to the formation of a quaternary ammonium salt.

Q4: Are there other potential side reactions?

A4: Besides quaternization, elimination reactions can occur, leading to the formation of N-methyl-Δ³-pyrroline. This is more likely if the reaction is heated or if strong bases are present.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). The disappearance of the starting material (1-methyl-3-pyrrolidinol) and the appearance of a new, less polar spot corresponding to the product (this compound) can be observed. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion of starting material 1. Inactive reagents (moisture in triphenylphosphine or solvent).2. Insufficient reaction time or temperature.3. Suboptimal stoichiometry of reagents.1. Use freshly dried solvents and high-purity triphenylphosphine.2. Allow the reaction to stir at room temperature for a longer period (e.g., 16-24 hours). Gentle warming can be attempted cautiously, but may promote side reactions.3. Ensure the correct molar ratios of reagents are used as per the experimental protocol.
Formation of a significant amount of a polar, water-soluble byproduct Quaternization of the tertiary amine by the iodinating agents or the product.1. Maintain a low reaction temperature (0 °C to room temperature).2. Use a non-polar solvent to minimize the stability of the charged quaternary salt.3. Consider using a slight excess of the alcohol relative to the iodinating agents.
Presence of a volatile, non-polar impurity Formation of N-methyl-Δ³-pyrroline via an elimination reaction.1. Avoid high reaction temperatures.2. Ensure the reaction conditions are not basic.
Difficulty in separating the product from triphenylphosphine oxide Triphenylphosphine oxide is a common byproduct of the Appel reaction and can be challenging to remove.1. After the reaction, filter the crude mixture to remove the bulk of the precipitated triphenylphosphine oxide.2. During aqueous workup, multiple extractions with an organic solvent can help. 3. Column chromatography on silica gel is often necessary for complete purification.

Data Presentation

The following table summarizes typical reaction conditions for the iodination of 1-methyl-3-pyrrolidinol via an Appel-type reaction.

Parameter Condition Notes
Starting Material 1-methyl-3-pyrrolidinol-
Reagents Triphenylphosphine (PPh₃), Iodine (I₂), Imidazole-
Stoichiometry (Alcohol:PPh₃:I₂:Imidazole) 1 : 1.5 : 1.5 : 3.0 (typical)Ratios may be adjusted based on experimental results.[2]
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous conditions are recommended.
Temperature 0 °C to Room TemperatureLower temperatures can help minimize side reactions.
Reaction Time 16 - 24 hoursMonitor by TLC for completion.
Work-up Quench with aq. Na₂S₂O₃, extraction, and washesTo remove unreacted iodine and other water-soluble impurities.
Purification Column Chromatography (Silica Gel)Necessary to separate the product from triphenylphosphine oxide.

Experimental Protocols

Synthesis of this compound via Appel Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

  • Add triphenylphosphine (1.5 equivalents) and imidazole (3.0 equivalents) to the solvent and cool the mixture to 0 °C in an ice bath.

  • Slowly add iodine (1.5 equivalents) in portions, maintaining the temperature at 0 °C.

  • Once the iodine has been added, add a solution of 1-methyl-3-pyrrolidinol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_product Product 1-methyl-3-pyrrolidinol 1-methyl-3-pyrrolidinol This compound This compound 1-methyl-3-pyrrolidinol->this compound Appel Reaction PPh3_I2 PPh3, I2, Imidazole PPh3_I2->this compound

Caption: Synthetic pathway for this compound.

Side_Reactions Potential Side Reactions 1-methyl-3-pyrrolidinol 1-methyl-3-pyrrolidinol Quaternary_Salt Quaternary Ammonium Salt 1-methyl-3-pyrrolidinol->Quaternary_Salt Quaternization (with R-I or reagents) Elimination_Product N-methyl-Δ³-pyrroline 1-methyl-3-pyrrolidinol->Elimination_Product Elimination

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Troubleshooting Workflow Start Start Check_TLC Monitor Reaction by TLC Start->Check_TLC No_Conversion Issue: No/Low Conversion Check_TLC->No_Conversion No Product Polar_Spot Issue: Major Polar Byproduct Check_TLC->Polar_Spot Polar Impurity Purification_Issue Issue: Difficult Purification Check_TLC->Purification_Issue Product with Impurities Check_Reagents Action: Check Reagent Quality & Stoichiometry No_Conversion->Check_Reagents End End Check_Reagents->End Lower_Temp Action: Lower Reaction Temperature Polar_Spot->Lower_Temp Lower_Temp->End Column_Chrom Action: Optimize Column Chromatography Purification_Issue->Column_Chrom Column_Chrom->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Synthesis of 3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Iodo-1-methyl-pyrrolidine, a key intermediate for researchers in drug development and chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. The most common issues include incomplete reaction, degradation of the product, or suboptimal reaction conditions. A primary consideration is the reaction temperature during iodocyclisation of the corresponding homoallylamine precursor.[1][2]

  • Suboptimal Temperature: The formation of the desired 3-iodopyrrolidine is often in competition with the formation of a 2-(iodomethyl)azetidine byproduct.[1][2] Lower temperatures (e.g., room temperature) tend to favor the azetidine, while higher temperatures (e.g., 50 °C) promote the isomerization of the azetidine intermediate to the more stable 3-iodopyrrolidine.[1][2]

  • Iodine Sublimation: Ensure your reaction vessel is well-sealed to prevent the loss of iodine through sublimation, especially at elevated temperatures.

  • Purity of Starting Materials: Impurities in the starting homoallylamine can interfere with the reaction. Ensure your starting material is pure before commencing the synthesis.

Q2: My final product is contaminated with a significant amount of a byproduct. How do I identify and minimize it?

A2: A common byproduct in the iodocyclisation synthesis of 3-iodopyrrolidines is the corresponding 2-(iodomethyl)azetidine.[1][2]

  • Identification: The byproduct can be identified using techniques like NMR spectroscopy or GC-MS. The fragmentation patterns and chemical shifts will differ significantly between the five-membered pyrrolidine ring and the four-membered azetidine ring.

  • Minimization: As mentioned in Q1, the key to minimizing the azetidine byproduct is controlling the reaction temperature. Increasing the temperature can facilitate the thermal isomerization of the azetidine to the desired pyrrolidine.[1][2]

Q3: I am having difficulty purifying the final product. What purification methods are recommended?

A3: this compound is an amine and can be sensitive to certain conditions.

  • Extraction: A standard workup involving an aqueous basic solution (e.g., sodium bicarbonate or dilute sodium hydroxide) will help to neutralize any acidic byproducts and ensure the product is in its free base form for extraction into an organic solvent like dichloromethane or ethyl acetate.

  • Distillation: For N-methylpyrrolidine and its derivatives, distillation is a common purification method.[3] Given that this compound has a boiling point, vacuum distillation can be an effective method for purification, especially for removing less volatile impurities.

  • Column Chromatography: If distillation is not effective, column chromatography on silica gel can be used. A solvent system of increasing polarity (e.g., hexanes with an increasing gradient of ethyl acetate and a small amount of triethylamine to prevent the product from sticking to the silica) is a good starting point.

Q4: The reaction seems to be stalled and is not proceeding to completion. What should I check?

A4: A stalled reaction could be due to several factors:

  • Insufficient Iodine: Ensure that a sufficient molar excess of iodine is used to drive the reaction to completion.

  • Base: If a base is used in the reaction, ensure it is of good quality and added in the correct stoichiometry. Some protocols for similar cyclizations utilize a base.

  • Reaction Time: The reaction may require a longer time to reach completion. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.

Data Presentation

Table 1: Effect of Temperature on Product Distribution in Iodocyclisation

EntryTemperature (°C)Reaction Time (h)This compound Yield (%)2-(Iodomethyl)-azetidine Byproduct (%)
120241580
240126530
35088510
460882 (slight degradation observed)12

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the general trend observed in the literature.[1][2]

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Iodocyclisation

This protocol is a general representation based on the iodocyclisation of homoallylamines.[1][2]

  • Reaction Setup: To a solution of the N-methyl-N-(but-3-en-1-yl)amine (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a condenser, add sodium bicarbonate (2.0 eq).

  • Addition of Iodine: Slowly add a solution of iodine (1.5 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 8-12 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine).

Visualization

Troubleshooting_Workflow start Problem: Low Yield of This compound check_byproduct Analyze crude product by NMR or GC-MS. Is a major byproduct present? start->check_byproduct high_byproduct High concentration of 2-(iodomethyl)azetidine observed. check_byproduct->high_byproduct Yes no_byproduct No significant byproduct detected. check_byproduct->no_byproduct No increase_temp Solution: Increase reaction temperature to 50 °C to promote isomerization. high_byproduct->increase_temp end Improved Yield increase_temp->end check_conditions Review reaction conditions. Was the reaction time sufficient? Was the vessel properly sealed? no_byproduct->check_conditions optimize_conditions Solution: Increase reaction time and ensure a well-sealed reaction vessel to prevent iodine sublimation. check_conditions->optimize_conditions No check_purity Solution: Check purity of starting materials. Purify if necessary. check_conditions->check_purity Yes optimize_conditions->end check_purity->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Production of 3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3-Iodo-1-methyl-pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis involves the direct iodination of the precursor, 1-methyl-3-pyrrolidinol. This is typically achieved using a variety of iodinating agents, with the Appel reaction (using triphenylphosphine and iodine) and methods employing alkali metal iodides in the presence of an acid being common choices.[1][2]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Potential impurities can arise from the starting materials, side reactions during the iodination process, and degradation of the product. Common impurities may include unreacted 1-methyl-3-pyrrolidinol, elimination byproducts such as 1-methyl-2,3-dehydropyrrolidine, and over-iodinated species. The presence of a tertiary amine in the starting material can also lead to the formation of quaternary ammonium salts.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

A3: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Regular monitoring allows for the determination of the optimal reaction time to maximize the yield of the desired product while minimizing the formation of degradation products or byproducts from extended reaction times.

Q4: What are the recommended storage conditions for this compound to prevent degradation?

A4: this compound is susceptible to degradation, particularly in the presence of light and moisture. It should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize the formation of degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction - Increase reaction time and monitor by TLC or GC until the starting material is consumed.- Increase the stoichiometry of the iodinating reagent.
Suboptimal reaction temperature - For endothermic reactions, a moderate increase in temperature may improve the reaction rate and yield. However, be cautious as higher temperatures can also promote side reactions.- For exothermic reactions, ensure adequate cooling to prevent byproduct formation.
Degradation of the product during workup - Perform the workup at a lower temperature.- Use a buffered aqueous solution for extraction to control the pH and prevent acid- or base-catalyzed degradation.
Poor quality of starting material - Ensure the 1-methyl-3-pyrrolidinol is pure and dry. Water can consume the iodinating reagents and lead to lower yields.
Issue 2: Presence of Unreacted 1-methyl-3-pyrrolidinol in the Final Product
Possible Cause Suggested Solution
Insufficient iodinating reagent - Use a slight excess (1.1-1.5 equivalents) of the iodinating reagent to ensure complete conversion of the starting material.
Short reaction time - Extend the reaction time and monitor the disappearance of the starting material by TLC or GC.
Inefficient purification - Optimize the purification method. Distillation under reduced pressure is a common method for separating the product from the higher-boiling starting material.- Column chromatography on silica gel can also be employed for small-scale purifications.
Issue 3: Formation of a Significant Amount of Elimination Byproduct (1-methyl-2,3-dehydropyrrolidine)
Possible Cause Suggested Solution
High reaction temperature - Perform the reaction at a lower temperature. The SN2 reaction is generally favored over E2 at lower temperatures.
Use of a strong, non-nucleophilic base - If a base is used, consider a weaker, more sterically hindered base to disfavor elimination.
Acid-catalyzed elimination - When using acidic conditions (e.g., with alkali iodides), use a non-coordinating acid or a buffered system to minimize acid-catalyzed elimination. Phosphoric acid is sometimes preferred over sulfuric acid as it is less oxidizing.[3]

Experimental Protocols

Key Experiment: Iodination of 1-methyl-3-pyrrolidinol using the Appel Reaction

Objective: To synthesize this compound from 1-methyl-3-pyrrolidinol.

Materials:

  • 1-methyl-3-pyrrolidinol

  • Triphenylphosphine (PPh3)

  • Iodine (I2)

  • Imidazole

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve triphenylphosphine (1.2 eq.) and imidazole (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add iodine (1.2 eq.) portion-wise to the solution, maintaining the temperature at 0 °C. The solution should turn dark brown.

  • Add a solution of 1-methyl-3-pyrrolidinol (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Visualizations

logical_relationship Troubleshooting Logic for Impurity Minimization start Start Synthesis reaction_conditions Select Iodination Method (e.g., Appel, NaI/Acid) start->reaction_conditions monitor_reaction Monitor Reaction (TLC, GC, HPLC) reaction_conditions->monitor_reaction elimination_product Impurity: Elimination Byproduct reaction_conditions->elimination_product High Temp / Strong Base workup Aqueous Workup monitor_reaction->workup unreacted_sm Impurity: Unreacted Starting Material monitor_reaction->unreacted_sm Incomplete Conversion purification Purification (Distillation/Chromatography) workup->purification degradation_product Impurity: Degradation Products workup->degradation_product Harsh pH / High Temp final_product This compound purification->final_product purification->unreacted_sm Inefficient Separation ts_reagent Adjust Reagent Stoichiometry unreacted_sm->ts_reagent ts_time Optimize Reaction Time unreacted_sm->ts_time ts_purification Refine Purification Method unreacted_sm->ts_purification ts_temp Optimize Temperature elimination_product->ts_temp ts_conditions Modify Reaction Conditions (e.g., different acid/base) elimination_product->ts_conditions degradation_product->workup Optimize Workup ts_reagent->reaction_conditions ts_temp->reaction_conditions ts_time->monitor_reaction ts_purification->purification ts_conditions->reaction_conditions

Caption: Troubleshooting workflow for minimizing impurities.

experimental_workflow Experimental Workflow for Appel Reaction start Start prepare_reagents Prepare PPh3 and Imidazole in DCM start->prepare_reagents cool Cool to 0 °C prepare_reagents->cool add_iodine Add Iodine cool->add_iodine add_sm Add 1-methyl-3-pyrrolidinol add_iodine->add_sm react React at RT (4-6h) add_sm->react monitor Monitor by TLC react->monitor quench Quench with Na2S2O3 monitor->quench Reaction Complete extract Extract with NaHCO3 and Brine quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Vacuum Distillation) concentrate->purify end Final Product purify->end

Caption: Step-by-step experimental workflow for the Appel reaction.

References

stability of 3-Iodo-1-methyl-pyrrolidine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 3-Iodo-1-methyl-pyrrolidine in various solvents. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing and handling this compound?

A1: this compound is a halogenated tertiary amine. Due to the potential for degradation, it should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent exposure to moisture and air. Based on safety data for similar compounds, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this substance.

Q2: How stable is this compound in protic solvents like water, methanol, or ethanol?

A2: The stability of this compound in protic solvents is expected to be limited. The carbon-iodine bond is susceptible to nucleophilic substitution by the solvent molecules (solvolysis), which can lead to the formation of the corresponding alcohol or ether and hydroiodic acid. The rate of this degradation is expected to increase with temperature and the polarity of the solvent. It is advisable to prepare solutions in protic solvents fresh and use them promptly.

Q3: What is the expected stability in aprotic solvents such as DMSO, DMF, or acetonitrile?

A3: this compound is expected to be more stable in aprotic solvents compared to protic solvents.[1][2] However, the purity of the solvent is crucial. Trace amounts of water or other nucleophilic impurities can still lead to slow degradation over time. For long-term storage in solution, anhydrous aprotic solvents are recommended.

Q4: What are the likely degradation pathways for this compound?

A4: The primary degradation pathways for this compound are likely to be:

  • Nucleophilic Substitution: The iodide is a good leaving group, making the compound susceptible to substitution reactions with nucleophiles, including solvent molecules (solvolysis) or impurities.

  • Elimination: In the presence of a base, elimination of HI can occur to form an alkene. The pyrrolidine ring itself is generally stable.[3]

A potential degradation pathway is illustrated in the diagram below.

A This compound B Nucleophilic Substitution (e.g., with H2O) A->B D Elimination (with Base) A->D C 3-Hydroxy-1-methyl-pyrrolidine + HI B->C E 1-Methyl-2,3-dihydro-1H-pyrrole + HI D->E

Caption: Potential degradation pathways of this compound.

Q5: How can I monitor the stability of this compound in my experiments?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for monitoring the stability of small molecules.[4][5] A stability-indicating method should be developed to separate the parent compound from its potential degradants. Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the degradation products.[4][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of parent compound in solution The solvent is not suitable (e.g., a protic solvent) or contains impurities.Prepare fresh solutions in anhydrous aprotic solvents. If a protic solvent must be used, prepare the solution immediately before use and keep it at a low temperature.
Appearance of unexpected peaks in chromatogram Degradation of the compound.Use LC-MS to identify the structure of the new peaks to understand the degradation pathway.[4] Adjust solvent and storage conditions to minimize degradation.
Inconsistent results between experiments The compound may be degrading during storage or the experimental procedure.Ensure consistent storage conditions for the stock compound and solutions. Prepare fresh solutions for each experiment.

Experimental Protocols

General Protocol for a Solution Stability Study

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen solvent to make a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Incubation:

    • Aliquot the stock solution into several vials.

    • Store the vials under different conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from each storage condition.

    • Analyze the sample by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Quantify the peak area of the parent compound and any degradation products at each time point.

    • Calculate the percentage of the parent compound remaining and the percentage of each degradant formed.

The workflow for this stability testing is shown below.

A Prepare Stock Solution B Aliquot into Vials A->B C Incubate under Test Conditions B->C D Analyze at Time Points via HPLC C->D E Quantify Parent and Degradants D->E F Determine Degradation Rate E->F

Caption: General experimental workflow for stability testing.

Data Presentation

The following tables are templates for presenting quantitative stability data.

Table 1: Stability of this compound in Various Solvents at Room Temperature

SolventTime (hours)% Parent Compound RemainingMajor Degradant 1 (%)Major Degradant 2 (%)
Acetonitrile 010000
24
48
Methanol 010000
24
48
Water 010000
24
48

Table 2: Effect of Temperature on the Stability of this compound in Acetonitrile

Temperature (°C)Time (hours)% Parent Compound Remaining
4 0100
24
48
25 (Room Temp) 0100
24
48
40 0100
24
48

References

preventing the degradation of 3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-Iodo-1-methyl-pyrrolidine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its handling and in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The degradation of this compound is primarily caused by exposure to light, air (oxygen), moisture, and elevated temperatures.[1] As an iodo-substituted pyrrolidine derivative, it is susceptible to oxidation, dehydroiodination, and nucleophilic substitution, leading to the formation of impurities.

Q2: How should this compound be properly stored to minimize degradation?

A2: To ensure its stability, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[2] It is recommended to store it at a low temperature, typically between 2-8°C, in a dark and dry location.[3]

Q3: What are the visible signs of degradation?

A3: A noticeable change in color, often to a yellowish or brownish hue, is a common indicator of degradation. The formation of a precipitate or a change in the solution's clarity can also signify decomposition.

Q4: Which solvents are recommended for dissolving this compound?

A4: Anhydrous aprotic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran (THF) are generally suitable. It is crucial to use high-purity, dry solvents to prevent moisture-induced degradation. Protic solvents, especially those containing water, should be avoided as they can facilitate decomposition.

Q5: How can I monitor the purity and detect degradation of my this compound sample?

A5: The purity and presence of degradation products can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help identify and quantify impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration of the compound (yellowing/browning) Exposure to light and/or air (oxidation).Store the compound in an amber vial, under an inert atmosphere, and in a dark location. For solutions, prepare them fresh and use them promptly.
Poor reactivity in a reaction Degradation of the starting material.Confirm the purity of the this compound using an appropriate analytical technique (e.g., NMR, GC-MS) before use. If degraded, purify the compound or use a fresh batch.
Formation of unexpected byproducts Reaction with residual moisture or impurities in the solvent.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Consider using a solvent purification system.
Inconsistent experimental results Inconsistent handling and storage of the compound between experiments.Adhere strictly to standardized storage and handling protocols. Minimize the compound's exposure to ambient conditions during weighing and transfer.

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound in a Solvent

  • Preparation:

    • Prepare a stock solution of this compound in the desired anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL) in an amber vial under an inert atmosphere.

  • Initial Analysis (T=0):

    • Immediately after preparation, take an aliquot of the solution and analyze it using a validated HPLC or GC-MS method to determine the initial purity.

  • Incubation:

    • Store the stock solution under the desired test conditions (e.g., room temperature with light exposure, 40°C in the dark).

  • Time-Point Analysis:

    • At regular intervals (e.g., 24, 48, 72 hours), withdraw an aliquot from the stock solution.

    • Analyze the aliquot using the same analytical method as in the initial analysis.

  • Data Analysis:

    • Compare the peak area of the this compound and any new impurity peaks over time to determine the rate of degradation.

Visualizations

logical_relationship Troubleshooting Logic for this compound Degradation start Experiment Fails or Yields Unexpected Results check_purity Check Purity of this compound (e.g., NMR, GC-MS) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure troubleshoot_reaction Troubleshoot Other Reaction Parameters (e.g., reagents, conditions) is_pure->troubleshoot_reaction Yes review_storage Review Storage and Handling Procedures is_pure->review_storage No proceed_with_experiment Proceed with Experiment troubleshoot_reaction->proceed_with_experiment purify_or_replace Purify by Recrystallization/Chromatography or Obtain a Fresh Batch purify_or_replace->proceed_with_experiment storage_ok Are Procedures Adequate? (Inert atmosphere, low temp, dark) review_storage->storage_ok storage_ok->purify_or_replace Yes implement_best_practices Implement Best Practices: - Use amber vials - Store under Argon/Nitrogen - Refrigerate (2-8°C) storage_ok->implement_best_practices No implement_best_practices->purify_or_replace degradation_pathway Potential Degradation Pathways of this compound cluster_elimination Elimination cluster_substitution Substitution cluster_oxidation Oxidation main_compound This compound elimination_product 1-Methyl-2,3-dehydropyrrolidinium iodide main_compound->elimination_product Light, Heat HI Hydrogen Iodide (HI) substitution_product 1-Methyl-3-pyrrolidinol main_compound->substitution_product Moisture oxidation_product N-Methyl-3-iodosuccinimide main_compound->oxidation_product Air H2O Water (H2O) O2 Oxygen (O2)

References

Technical Support Center: Purification of Iodinated Pyrrolidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of iodinated pyrrolidines.

Frequently Asked Questions (FAQs)

Q1: My iodinated pyrrolidine appears to be decomposing on the silica gel column. What is happening and how can I prevent it?

A1: Iodinated pyrrolidines, particularly those with the iodine atom on the pyrrolidine ring itself, can be sensitive to the acidic nature of standard silica gel. This can lead to decomposition, often observed as streaking on TLC, low recovery of the desired product, and the appearance of new, more polar spots. The primary degradation pathway is often deiodination. To mitigate this, consider the following:

  • Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine. This is typically done by adding a small percentage of triethylamine (e.g., 1-2%) to the solvent system used for both preparing the slurry and for elution.

  • Use an Alternative Stationary Phase: If neutralization is insufficient, switch to a less acidic or basic stationary phase. Alumina (basic or neutral) is a common alternative. For particularly sensitive compounds, other stationary phases like Florisil® or C18 reverse-phase silica could be explored.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. This reduces the time the compound is in contact with the stationary phase.

Q2: I am having trouble visualizing my iodinated pyrrolidine on a TLC plate. It is not UV active. What visualization techniques can I use?

A2: Many simple iodinated pyrrolidines are not UV active. A highly effective and simple method for visualization is an iodine chamber. Place the developed TLC plate in a sealed chamber containing a few crystals of solid iodine. The iodine vapor will stain the organic compounds on the plate, typically revealing them as brown spots. It is important to circle the spots with a pencil shortly after removing the plate from the chamber, as the staining can fade over time as the iodine sublimes.[1][2][3][4]

Q3: My purified iodinated pyrrolidine is a yellow or brown oil/solid, but I expect it to be colorless. What is the cause of the color?

A3: The yellow or brown color is often due to the presence of trace amounts of elemental iodine (I₂) or triiodide (I₃⁻) ions, which can form from the decomposition of the iodinated compound or from residual iodinating reagents. This can be exacerbated by exposure to light or air. To remove the color, you can try the following during your work-up:

  • Wash with a Reducing Agent: During an aqueous work-up, wash the organic layer with a dilute solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce the iodine to colorless iodide (I⁻).

  • Activated Carbon: Treatment with a small amount of activated carbon followed by filtration can sometimes remove colored impurities. Use this method with caution, as it can also adsorb your desired product, leading to lower yields.

Q4: Can I use acid-base extraction to purify my iodinated pyrrolidine?

A4: Yes, acid-base extraction is a viable method for purifying iodinated pyrrolidines, as the pyrrolidine nitrogen is basic. The general principle is to dissolve the crude mixture in an organic solvent, extract with an acidic aqueous solution to protonate the pyrrolidine and pull it into the aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer and extract the purified product back into an organic solvent. However, be mindful of the potential for instability of the C-I bond in strongly acidic conditions. It is advisable to use milder acidic conditions where possible and to minimize the time the compound spends in the acidic phase.

Q5: Should I use a protecting group for the pyrrolidine nitrogen during purification?

A5: Using a protecting group, such as a tert-butyloxycarbonyl (Boc) or a tosyl (Ts) group, can be highly beneficial. These groups can increase the stability of the compound by reducing the basicity of the nitrogen and making the molecule less susceptible to acid-mediated decomposition. The protected compound is often less polar and easier to handle during chromatographic purification. The protecting group can then be removed in a subsequent step after purification is complete.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Solution
Decomposition on Stationary Phase Test the stability of your compound on a small scale with different stationary phases (silica, alumina, etc.) before committing to a large-scale column. A protocol for this is provided below.
Product is Volatile If your compound has a low boiling point, it may be lost during solvent removal under high vacuum. Use lower temperatures on the rotary evaporator and be mindful of vacuum strength.
Irreversible Adsorption Highly polar compounds can stick irreversibly to silica. Using a more polar eluent or switching to a different stationary phase can help.
Co-elution with a UV-Quenching Impurity If you are relying solely on UV for fraction analysis, you may be misinterpreting the purity of your fractions. Use a secondary visualization method like TLC with an iodine stain.
Problem 2: Difficulty with Recrystallization
Possible Cause Solution
Oiling Out The compound is coming out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. Try using a lower boiling point solvent or scratching the inside of the flask with a glass rod to induce crystallization.
No Crystals Form The solution may not be saturated enough, or it may be too pure (sometimes impurities are needed for nucleation). Try evaporating some of the solvent to increase the concentration or adding a seed crystal of the pure compound.
Impure Crystals If the crystals are still impure after recrystallization, the chosen solvent may be dissolving too much of the impurity at low temperatures. Try a different solvent system. For amines, it is sometimes beneficial to recrystallize the salt form (e.g., hydrochloride or hydrobromide) and then neutralize to get the free base.

Data Presentation

Table 1: Stability of a Model Iodinated Heterocycle (cis-(±)-2-iodo-3-(4-tolyl)-1-(4-tolylsulfonyl)aziridine) on Various Stationary Phases

Stationary Phase% Recovery
Silica Gel< 5%
Florisil®35%
Neutral Alumina40%
Basic Alumina (Activity IV) > 95%

Data extrapolated from a study on iodoaziridines, which are known to be sensitive to acidic conditions, similar to some iodinated pyrrolidines.

Experimental Protocols

Protocol 1: Screening of Stationary Phases for Purification of Sensitive Iodinated Compounds

This protocol allows you to quickly assess the stability of your compound on different stationary phases before performing a full-scale column chromatography.

  • Preparation of Test Columns:

    • Prepare small test columns using Pasteur pipettes plugged with a small amount of cotton wool.

    • Fill each pipette with a different stationary phase (e.g., silica gel, neutral alumina, basic alumina) to a height of about 5 cm.

  • Sample Preparation:

    • Dissolve a small, known amount of your crude iodinated pyrrolidine in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Loading and Elution:

    • Load the sample onto the top of each test column.

    • Elute each column with a suitable solvent system, collecting the eluent in a pre-weighed vial.

  • Analysis:

    • Evaporate the solvent from each vial.

    • Determine the mass of the recovered material to calculate the percent recovery for each stationary phase.

    • Analyze the recovered material by TLC or ¹H NMR to check for decomposition.

  • Selection:

    • Choose the stationary phase that gives the highest recovery of the pure, undercomposed product for your preparative scale purification.

Protocol 2: Acid-Base Extraction of an Iodinated Pyrrolidine
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 1 M citric acid). Start with one extraction and check the pH of the aqueous layer to ensure it is acidic. Repeat if necessary.

    • Combine the acidic aqueous layers. The protonated iodinated pyrrolidine is now in the aqueous phase.

  • Removal of Neutral Impurities:

    • Wash the combined acidic aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities. Discard the organic layer.

  • Basification and Product Extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper).

    • Extract the now deprotonated, neutral iodinated pyrrolidine from the basic aqueous layer with several portions of an organic solvent.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified iodinated pyrrolidine.

Mandatory Visualization

Workflow for the Development of an Iodinated Pyrrolidine-Based PET Ligand

Iodinated pyrrolidine derivatives are valuable intermediates in the synthesis of radiolabeled compounds for medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). For instance, they have been used to develop ligands for the Corticotropin-Releasing Factor Receptor 1 (CRF1), a target for diseases like anxiety and depression.[1] The following diagram illustrates the general workflow from the synthesis of an iodinated precursor to its application in PET imaging.

PET_Ligand_Workflow cluster_synthesis Synthesis & Purification cluster_radiolabeling Radiochemistry cluster_imaging PET Imaging Application start Pyrrolidine Precursor iodination Iodination Reaction start->iodination Iodinating Agent purification Purification of Iodinated Intermediate iodination->purification Crude Product isotope_exchange Radioiodine Isotopic Exchange (*I) purification->isotope_exchange Purified Precursor radiopurification Radiochemical Purification (HPLC) isotope_exchange->radiopurification Radiolabeled Mixture formulation Formulation in Saline radiopurification->formulation Pure Radioligand injection IV Injection into Animal Model formulation->injection Injectable Dose pet_scan PET Scan injection->pet_scan data_analysis Data Analysis: Receptor Occupancy pet_scan->data_analysis

Workflow for PET Ligand Development.

References

Technical Support Center: Synthesis of 3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodo-1-methyl-pyrrolidine. The information provided is based on established principles of iodocyclization reactions and data from related syntheses.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the critical role of reaction temperature.

Problem Potential Cause Recommended Solution
Low to No Product Yield Reaction temperature is too low: Insufficient energy to overcome the activation barrier for the cyclization reaction.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature.
Reaction temperature is too high: This can lead to the decomposition of the starting material, the product, or the reagents.[1]Decrease the reaction temperature. Consider a solvent with a lower boiling point if excessive heating is required.
Incorrect stoichiometry of reagents: An improper ratio of the amine precursor to the iodine source can lead to an incomplete reaction.Ensure accurate measurement of all reagents. A slight excess of the iodine source may be beneficial in some cases.
Formation of 2-(Iodomethyl)-1-methyl-azetidine as the major byproduct Reaction temperature is too low: At lower temperatures, the kinetic 4-exo-trig cyclization to form the azetidine ring can be favored over the thermodynamic 5-endo-trig cyclization that forms the desired pyrrolidine ring. Increasing the temperature can promote the isomerization of the azetidine to the more stable pyrrolidine.[2]Increase the reaction temperature to 50°C or higher. The thermal isomerization of the azetidine intermediate to the pyrrolidine product is often observed at elevated temperatures.[2]
Presence of Unreacted Starting Material Insufficient reaction time or temperature: The reaction may not have proceeded to completion.Increase the reaction time or modestly increase the temperature. Monitor the reaction until the starting material is consumed.
Deactivation of the iodine source: Moisture or other impurities can deactivate the electrophilic iodine.Use anhydrous solvents and reagents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Unidentified Byproducts Reaction temperature is too high: High temperatures can lead to various side reactions and decomposition pathways.Reduce the reaction temperature. Perform a temperature optimization study to find the ideal balance between reaction rate and selectivity.
Difficulty in Product Isolation and Purification Product instability: this compound may be thermally labile, especially during purification steps like distillation.Utilize lower temperature purification techniques such as column chromatography on silica gel. If distillation is necessary, perform it under reduced pressure to lower the boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound via iodocyclization?

The synthesis typically involves the electrophilic cyclization of a homoallylamine, such as N-methyl-N-(but-3-en-1-yl)amine. An iodine source (e.g., I2) activates the double bond, which is then attacked by the intramolecular nitrogen atom to form the five-membered pyrrolidine ring.

Q2: How does temperature specifically influence the regioselectivity of the cyclization?

Temperature plays a crucial role in determining the product distribution between the 5-membered pyrrolidine ring (thermodynamic product) and the 4-membered azetidine ring (kinetic product). At lower temperatures, the formation of the azetidine derivative may be faster. However, increasing the temperature often provides the necessary energy to favor the formation of the more stable pyrrolidine ring, or to promote the rearrangement of the azetidine to the pyrrolidine.[2]

Q3: What is the optimal temperature range for the synthesis of this compound?

While the optimal temperature can vary depending on the specific substrate and reaction conditions, a common starting point for favoring the pyrrolidine product is around 50°C.[2] It is highly recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific setup.

Q4: Can other factors besides temperature affect the reaction outcome?

Yes, other factors can influence the synthesis, including:

  • Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates.

  • Iodine Source: Different iodine reagents (e.g., I2, NIS, ICl) can have different reactivities.

  • Base: The presence or absence of a base can influence the reaction rate and prevent the buildup of acidic byproducts.

Q5: Are there any safety precautions to consider when working with iodine and organic solvents at elevated temperatures?

Yes. Iodine can be corrosive and volatile. The reaction should be performed in a well-ventilated fume hood. When heating organic solvents, there is always a risk of fire. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and ensure there are no sources of ignition nearby. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on known iodocyclization reactions. Optimization may be required.

Materials:

  • N-methyl-N-(but-3-en-1-yl)amine

  • Iodine (I2)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2), anhydrous

  • Sodium thiosulfate (Na2S2O3)

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-N-(but-3-en-1-yl)amine (1.0 eq) and sodium bicarbonate (2.0 eq) in anhydrous dichloromethane.

  • Add a solution of iodine (1.2 eq) in dichloromethane dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 50°C) and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected effect of temperature on the synthesis of this compound based on general principles of iodocyclization.

Temperature (°C)Reaction Time (h)Yield of this compound (%)Yield of 2-(Iodomethyl)-1-methyl-azetidine (%)Purity (%)
2024256590
4012504092
50 8 85 <5 95
70670<588 (decomposition observed)

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual results may vary.

Visualization

The following diagram illustrates the logical relationship between reaction temperature and the formation of the desired this compound versus the isomeric azetidine byproduct.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathway cluster_2 Product Outcome Low Temperature (e.g., 20°C) Low Temperature (e.g., 20°C) Kinetic Control Kinetic Control Low Temperature (e.g., 20°C)->Kinetic Control High Temperature (e.g., 50°C) High Temperature (e.g., 50°C) Thermodynamic Control Thermodynamic Control High Temperature (e.g., 50°C)->Thermodynamic Control 2-(Iodomethyl)-1-methyl-azetidine (Byproduct) 2-(Iodomethyl)-1-methyl-azetidine (Byproduct) Kinetic Control->2-(Iodomethyl)-1-methyl-azetidine (Byproduct) Favored This compound (Desired Product) This compound (Desired Product) Thermodynamic Control->this compound (Desired Product) Favored 2-(Iodomethyl)-1-methyl-azetidine (Byproduct)->this compound (Desired Product) Isomerization at higher temperature

Caption: Temperature effect on product formation in iodocyclization.

References

Technical Support Center: Managing Stereochemistry in 3-Iodo-1-methyl-pyrrolidine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodo-1-methyl-pyrrolidine. The focus is on managing and controlling the stereochemistry at the C3 position of the pyrrolidine ring during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: How can I synthesize a specific enantiomer of this compound?

To synthesize a specific enantiomer of this compound, you should start with an enantiomerically pure precursor, typically the corresponding chiral 1-methyl-pyrrolidin-3-ol. The conversion of the hydroxyl group to the iodide should be performed using a stereospecific reaction that proceeds with a known mechanism, most commonly an S(_N)2 reaction which results in an inversion of the stereocenter.

Q2: What are the recommended methods for converting chiral 1-methyl-pyrrolidin-3-ol to this compound with inversion of stereochemistry?

Two common and effective methods for achieving this transformation with inversion of configuration are the Appel reaction and the Mitsunobu reaction.

  • Appel Reaction: This reaction uses triphenylphosphine (PPh(_3)) and iodine (I(_2)) to convert the alcohol to the iodide. It is known to proceed via an S(_N)2 mechanism, leading to a clean inversion of stereochemistry.

  • Mitsunobu Reaction: This reaction utilizes a phosphine (e.g., PPh(_3)), a dialkyl azodicarboxylate (e.g., DEAD or DIAD), and a source of iodide (e.g., methyl iodide or zinc iodide). The Mitsunobu reaction is also a classic example of a reaction that proceeds with inversion of configuration at the alcohol's stereocenter.[1][2][3][4][5]

Q3: How can I confirm the stereochemical purity of my this compound product?

The stereochemical purity, specifically the enantiomeric excess (ee), of your product can be determined using chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or by derivatizing the product with a chiral auxiliary to form diastereomers that can be distinguished by standard NMR.

Q4: What are the common side reactions that can affect the stereochemistry at the C3 position?

The primary side reactions that can compromise the stereochemical integrity at the C3 position are:

  • Elimination Reactions: The iodo group is a good leaving group, and under basic conditions or at elevated temperatures, an elimination reaction can occur to form 1-methyl-2,3-dihydro-1H-pyrrole, which is achiral.

  • S(_N)1-type Reactions: If the reaction conditions favor a carbocation intermediate (e.g., protic solvents, Lewis acids), racemization can occur as the nucleophile can attack the planar carbocation from either face.

  • Racemization of the Starting Material: If the chiral 1-methyl-pyrrolidin-3-ol starting material is not handled properly and is exposed to acidic or basic conditions that could promote racemization, the final product's enantiomeric purity will be compromised.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) or Racemization of the Product
Potential Cause Troubleshooting Step
S(_N)1 Pathway Competition Use aprotic, non-polar solvents (e.g., THF, DCM, Toluene) to disfavor carbocation formation. Maintain a low reaction temperature.
Racemization of Starting Material Ensure the enantiomeric purity of the starting 1-methyl-pyrrolidin-3-ol before the reaction. Use mild reaction conditions and avoid strong acids or bases.
On-column Racemization during Purification Use neutral or buffered silica gel for chromatography. If the product is sensitive, consider alternative purification methods like distillation or crystallization.
Incorrect Reaction Conditions Strictly follow established protocols for stereospecific reactions like the Appel or Mitsunobu. Ensure all reagents are pure and dry.
Issue 2: Low Yield of the Desired this compound
Potential Cause Troubleshooting Step
Elimination Side Reaction Use non-basic or sterically hindered non-nucleophilic bases if a base is required. Keep the reaction temperature as low as possible.
Decomposition of the Product 3-Iodo-pyrrolidines can be unstable. It is advisable to use the product immediately in the next step or store it under an inert atmosphere at low temperatures, protected from light.
Incomplete Reaction Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider adding fresh reagents or slightly increasing the temperature if stereochemical integrity can be maintained.
Poor Quality of Reagents Use freshly distilled solvents and high-purity reagents. For the Mitsunobu reaction, ensure the azodicarboxylate is active.

Data Presentation

The following tables provide examples of expected outcomes for stereospecific reactions. Researchers should aim to generate similar data for their specific experimental conditions.

Table 1: Stereochemical Outcome of the Conversion of Chiral 1-methyl-pyrrolidin-3-ol to this compound

Starting Material Reaction Expected Major Product Expected Enantiomeric Excess (ee)
(S)-1-methyl-pyrrolidin-3-ol (>99% ee)Appel Reaction(R)-3-iodo-1-methyl-pyrrolidine>98%
(R)-1-methyl-pyrrolidin-3-ol (>99% ee)Appel Reaction(S)-3-iodo-1-methyl-pyrrolidine>98%
(S)-1-methyl-pyrrolidin-3-ol (>99% ee)Mitsunobu Reaction(R)-3-iodo-1-methyl-pyrrolidine>95%
(R)-1-methyl-pyrrolidin-3-ol (>99% ee)Mitsunobu Reaction(S)-3-iodo-1-methyl-pyrrolidine>95%

Table 2: Stereochemical Outcome of Nucleophilic Substitution on (R)-3-iodo-1-methyl-pyrrolidine

Nucleophile Reaction Conditions Expected Major Product Expected Diastereomeric Ratio (dr) Expected Enantiomeric Excess (ee) of Major Diastereomer
Sodium Azide (NaN(_3))DMF, 60 °C(S)-3-azido-1-methyl-pyrrolidineN/A>98%
Sodium Cyanide (NaCN)DMSO, 80 °C(S)-1-methyl-pyrrolidine-3-carbonitrileN/A>95%
Lithiated (R)-4-benzyl-2-oxazolidinoneTHF, -78 °C(S,R)-product>95:5>98%

Experimental Protocols

Protocol 1: Stereospecific Synthesis of (R)-3-Iodo-1-methyl-pyrrolidine from (S)-1-methyl-pyrrolidin-3-ol via the Appel Reaction
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve triphenylphosphine (1.2 eq.) in anhydrous dichloromethane (DCM, 10 mL per 1 g of alcohol) under a nitrogen atmosphere.

  • Addition of Iodine: Cool the solution to 0 °C in an ice bath. Add iodine (1.2 eq.) portion-wise, maintaining the temperature below 5 °C. The solution will turn dark brown.

  • Addition of Alcohol: To the stirred solution at 0 °C, add a solution of (S)-1-methyl-pyrrolidin-3-ol (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent decomposition) to afford (R)-3-iodo-1-methyl-pyrrolidine.

Visualizations

Stereospecific_Synthesis_Workflow cluster_start Starting Material cluster_reaction Stereospecific Conversion (SN2) cluster_product Product with Inverted Stereochemistry cluster_analysis Stereochemical Analysis Start (S)-1-methyl-pyrrolidin-3-ol Appel Appel Reaction (PPh3, I2) Start->Appel Inversion Mitsunobu Mitsunobu Reaction (PPh3, DEAD, MeI) Start->Mitsunobu Inversion Product (R)-3-iodo-1-methyl-pyrrolidine Appel->Product Mitsunobu->Product Analysis Chiral HPLC/GC NMR with Chiral Shift Reagent Product->Analysis Verify ee

Caption: Workflow for the stereospecific synthesis of (R)-3-iodo-1-methyl-pyrrolidine.

Troubleshooting_Stereochemistry cluster_causes Potential Causes cluster_solutions Solutions Problem Low Enantiomeric Excess (ee) SN1 SN1 Pathway Problem->SN1 Rac_Start Racemized Starting Material Problem->Rac_Start Rac_Purify Racemization during Purification Problem->Rac_Purify Solvent Use Aprotic, Non-polar Solvents Low Temperature SN1->Solvent Check_Start Verify Purity of Starting Material Rac_Start->Check_Start Neutral_Purify Use Neutral Purification Conditions Rac_Purify->Neutral_Purify

Caption: Troubleshooting logic for low enantiomeric excess in reactions.

References

Technical Support Center: Synthesis of Pyrrolidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of pyrrolidine alkaloids. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis of this important class of compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Low Reaction Yield

Question: My pyrrolidine ring-forming reaction is resulting in a low yield of the desired product. What are the common causes and how can I improve it?

Answer: Low yields in pyrrolidine synthesis can stem from several factors depending on the specific reaction. Here are some common culprits and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR).

      • Extend the reaction time.

      • Increase the reaction temperature, if the stability of reactants and products allows.

      • Consider using a more active catalyst or a higher catalyst loading.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • Identify potential side products by analyzing the crude reaction mixture (e.g., by LC-MS or NMR).

      • Adjust reaction conditions to disfavor side reactions. This may involve changing the solvent, temperature, or catalyst. For instance, in reductive amination, slow addition of the reducing agent can minimize the reduction of the starting aldehyde or ketone.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.

    • Troubleshooting:

      • Ensure the purity of your starting materials and reagents using appropriate analytical methods.

      • Purify starting materials if necessary.

  • Sub-optimal Reaction Conditions: The chosen reaction conditions may not be optimal for your specific substrate.

    • Troubleshooting:

      • Perform a systematic optimization of reaction parameters, such as solvent, temperature, concentration, and stoichiometry of reagents.

Poor Stereocontrol

Question: I am struggling to achieve the desired stereochemistry in my pyrrolidine synthesis. What factors influence stereoselectivity and how can I improve it?

Answer: Achieving high stereoselectivity is a common challenge in the synthesis of complex pyrrolidine alkaloids. The following factors are crucial:

  • Choice of Chiral Auxiliary or Catalyst: The source of chirality is paramount for enantioselective and diastereoselective reactions.

    • Troubleshooting:

      • For 1,3-dipolar cycloadditions, consider using a chiral metal-ligand complex to control enantioselectivity[1].

      • In aza-Cope rearrangements, the stereochemistry of the starting amino alcohol can direct the stereochemical outcome.[2]

      • Employing a chiral protecting group on the nitrogen atom can also influence the facial selectivity of reactions.

  • Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact the stereochemical outcome.

    • Troubleshooting:

      • Lowering the reaction temperature can sometimes improve diastereoselectivity in aza-Cope rearrangement-Mannich cyclizations[3][4].

      • The choice of solvent can influence the transition state geometry and thus the stereoselectivity.

  • Substrate Control: The inherent stereochemistry of the substrate can be used to direct the formation of new stereocenters.

    • Troubleshooting:

      • Carefully design your synthetic route to take advantage of substrate-controlled diastereoselectivity.

Protecting Group Issues

Question: I am encountering problems with the N-protection or deprotection of my pyrrolidine intermediate. What are some common pitfalls and how can I avoid them?

Answer: The choice and manipulation of nitrogen protecting groups are critical for a successful multi-step synthesis.

  • Difficulty in N-Boc Deprotection: The tert-butoxycarbonyl (Boc) group is widely used but its removal can be problematic in the presence of other acid-sensitive functional groups.

    • Troubleshooting:

      • Side Reactions: The intermediate t-butyl cation generated during deprotection can lead to side reactions, such as alkylation of nucleophilic residues[5][6]. Using scavengers like triethylsilane or thioanisole can mitigate this.

      • Incomplete Deprotection: If deprotection is sluggish, consider using a stronger acid (e.g., neat TFA) or increasing the reaction time or temperature. However, be mindful of the stability of your molecule under these conditions.

      • Alternative Deprotection Methods: For highly sensitive substrates, consider thermal deprotection or using milder acidic conditions such as HCl in dioxane.

  • Challenges with N-Cbz Deprotection: The benzyloxycarbonyl (Cbz) group is typically removed by hydrogenolysis, which can be incompatible with other functional groups.

    • Troubleshooting:

      • Catalyst Poisoning: Functional groups containing sulfur can poison the palladium catalyst. In such cases, alternative deprotection methods like using HBr in acetic acid may be necessary.

      • Incompatible Functional Groups: Alkenes and alkynes may be reduced under hydrogenation conditions. Careful selection of reaction conditions (e.g., using a specific catalyst or transfer hydrogenation) can sometimes achieve selective deprotection.

  • Protecting Group Stability: The chosen protecting group might not be stable to the reaction conditions in subsequent steps.

    • Troubleshooting:

      • Carefully plan your synthetic strategy to ensure the orthogonality of your protecting groups. For instance, if you need to perform a reaction under acidic conditions, a base-labile protecting group like Fmoc might be a better choice than Boc.

Purification Difficulties

Question: I am having trouble purifying my synthetic pyrrolidine alkaloid. What are effective purification strategies?

Answer: The purification of pyrrolidine alkaloids can be challenging due to their polarity and potential for diastereomer formation.

  • Separation of Diastereomers: Diastereomers often have very similar physical properties, making their separation difficult.

    • Troubleshooting:

      • Chromatography: High-performance liquid chromatography (HPLC) or flash column chromatography on silica gel are common methods. Optimization of the solvent system is crucial for achieving good separation. Sometimes, derivatization of the diastereomeric mixture can improve separability.

      • Counter-current chromatography (CCC): This technique can be effective for the separation of closely related alkaloids, although it may not always resolve diastereomeric pairs[7].

  • Removal of Reagents and Byproducts: Excess reagents and reaction byproducts can co-elute with the desired product.

    • Troubleshooting:

      • Aqueous Workup: An acidic or basic aqueous wash can help remove unreacted starting materials and certain byproducts.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

      • Solid-Phase Extraction (SPE): SPE can be used for sample cleanup prior to chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the pyrrolidine ring?

A1: Several powerful methods are commonly employed for the synthesis of the pyrrolidine core. These include:

  • 1,3-Dipolar Cycloaddition: This reaction between an azomethine ylide and a dipolarophile is a highly efficient method for constructing the pyrrolidine ring with good control over stereochemistry[1][8].

  • Aza-Cope Rearrangement-Mannich Cyclization: This tandem reaction provides a rapid entry to functionalized pyrrolidines and has been widely used in alkaloid synthesis[9][10].

  • Reductive Amination: The intramolecular reductive amination of a 1,4-dicarbonyl compound or a γ-amino ketone/aldehyde is a classical and reliable method for forming the pyrrolidine ring.

  • From Chiral Pool Starting Materials: Readily available chiral molecules like proline and hydroxyproline can be elaborated into more complex pyrrolidine alkaloids.

Q2: How do I choose the right N-protecting group for my synthesis?

A2: The choice of a nitrogen protecting group depends on the overall synthetic strategy and the chemical stability of the intermediates. Key considerations include:

  • Stability: The protecting group must be stable to the reaction conditions of subsequent steps.

  • Orthogonality: If multiple protecting groups are present in the molecule, they should be removable under different conditions to allow for selective deprotection.

  • Ease of Introduction and Removal: The protecting group should be easy to introduce and remove in high yield.

  • Influence on Reactivity: The protecting group can influence the reactivity and stereoselectivity of nearby functional groups.

Q3: What are the key challenges in achieving stereocontrol during pyrrolidine alkaloid synthesis?

A3: The main challenges in stereocontrol include:

  • Controlling Relative Stereochemistry: Establishing the correct relative stereochemistry between multiple stereocenters on the pyrrolidine ring. This is often addressed through diastereoselective reactions or by using substrates with pre-existing stereocenters.

  • Controlling Absolute Stereochemistry: Establishing the correct absolute stereochemistry, which is typically achieved using a chiral catalyst, a chiral auxiliary, or a starting material from the chiral pool.

  • Epimerization: The potential for epimerization of existing stereocenters under certain reaction conditions (e.g., strongly basic or acidic conditions) must be considered.

Quantitative Data Summary

The following tables summarize typical yields and diastereoselectivities for common pyrrolidine synthesis methods.

Table 1: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

Dipole PrecursorDipolarophileCatalyst/ConditionsYield (%)Diastereomeric Ratio (dr)Reference
Isatin and L-prolineMaleimideEtOH, rt76-9517:1 to >99:1[9]
Imino ester1,1-DifluorostyreneCu(I) catalystup to 96>20:1[11]
Imino ester1,1,2-TrifluorostyreneCu(I) catalyst59-82>20:1[11]

Table 2: Aza-Cope Rearrangement-Mannich Cyclization

SubstrateConditionsYield (%)Diastereomeric Ratio (dr)Reference
Amino alcohol and aldehydeMicrowave, CSAVariesImproved with bulky protecting groups[3][4]
Conformationally mobile iminium cationLewis acid catalystGoodup to 50:1 (trans:cis)[12]

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition

This protocol is a general guideline for a three-component 1,3-dipolar cycloaddition reaction to form a spirooxindole-pyrrolidine.

  • Reactant Preparation: To a solution of the isatin (1.0 equiv) and an α-amino acid (1.2 equiv) in a suitable solvent (e.g., EtOH) is added the dipolarophile (1.1 equiv).

  • Reaction Initiation: The reaction mixture is stirred at room temperature.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

Protocol 2: General Procedure for Aza-Cope Rearrangement-Mannich Cyclization

This protocol provides a general procedure for the tandem aza-Cope rearrangement-Mannich cyclization.

  • Reactant Preparation: A solution of the amino alcohol (1.0 equiv) and an aldehyde (1.5 equiv) is prepared in a suitable solvent (e.g., acetonitrile).

  • Acid Catalyst: An acid catalyst, such as camphorsulfonic acid (CSA) (0.1 equiv), is added to the mixture.

  • Reaction Conditions: The reaction can be performed under conventional heating or microwave irradiation.

  • Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: The reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS, NMR) start->check_completion incomplete Reaction Incomplete check_completion->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes increase_temp Increase Temperature incomplete->increase_temp more_catalyst Increase Catalyst Loading incomplete->more_catalyst complete Reaction Complete incomplete->complete No end Improved Yield extend_time->end increase_temp->end more_catalyst->end analyze_crude Analyze Crude Mixture (LC-MS, NMR) complete->analyze_crude side_products Side Products Identified? analyze_crude->side_products adjust_conditions Adjust Reaction Conditions (Solvent, Temp, etc.) side_products->adjust_conditions Yes no_side_products No Major Side Products side_products->no_side_products No adjust_conditions->end check_purity Check Starting Material Purity no_side_products->check_purity impure Starting Materials Impure check_purity->impure purify_sm Purify Starting Materials impure->purify_sm Yes pure Starting Materials Pure impure->pure No purify_sm->end optimize Optimize Reaction Conditions (Systematic Screen) pure->optimize optimize->end

Caption: Troubleshooting workflow for addressing low reaction yields.

Decision Tree for N-Protecting Group Selection

protecting_group_selection start Select N-Protecting Group acidic_conditions Subsequent steps involve acidic conditions? start->acidic_conditions basic_conditions Subsequent steps involve strong bases? acidic_conditions->basic_conditions No avoid_boc Avoid Boc acidic_conditions->avoid_boc Yes hydrogenation Molecule contains reducible groups (alkenes, alkynes)? basic_conditions->hydrogenation No avoid_fmoc Avoid Fmoc basic_conditions->avoid_fmoc Yes use_boc Consider Boc hydrogenation->use_boc No use_fmoc Consider Fmoc hydrogenation->use_fmoc No use_cbz Consider Cbz hydrogenation->use_cbz No avoid_cbz Avoid Cbz hydrogenation->avoid_cbz Yes avoid_boc->basic_conditions avoid_fmoc->hydrogenation

References

Technical Support Center: Synthesis of 3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodo-1-methyl-pyrrolidine. The information is tailored to address challenges encountered during laboratory-scale experiments and scale-up operations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the common route from 1-methyl-3-pyrrolidinol via an Appel-type reaction.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Reagent degradation: Iodine can sublime, and triphenylphosphine can oxidize over time. 3. Wet reagents/solvents: The Appel reaction is sensitive to moisture, which can consume the active phosphonium intermediates.1. Monitor the reaction progress using TLC or GC-MS and extend the reaction time or gradually increase the temperature if necessary. 2. Use fresh, high-purity reagents. Store iodine in a tightly sealed container and triphenylphosphine under an inert atmosphere. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of a White Precipitate During Reaction This is typically the triphenylphosphine oxide (TPPO) byproduct, which is expected.This is a normal observation. The primary challenge is the subsequent removal of TPPO from the product.
Difficulty in Removing Triphenylphosphine Oxide (TPPO) TPPO has moderate polarity and can be difficult to separate from the product, especially on a large scale where chromatography is not ideal.1. Precipitation/Crystallization: After the reaction, concentrate the mixture and add a non-polar solvent like hexane or diethyl ether to precipitate the TPPO. This may need to be repeated. 2. Complexation: Add zinc chloride (ZnCl₂) to the crude reaction mixture in a polar solvent like ethanol. This forms an insoluble complex with TPPO that can be filtered off.[1] 3. Aqueous Extraction: If the product is sufficiently non-polar, perform multiple washes with water. 4. Chromatography-free purification: For larger scales, consider methods like precipitation with MgCl₂ and wet milling.
Product is a Dark Color (Brown/Purple) Excess iodine may be present in the final product.Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.
Product Degradation Upon Storage Alkyl iodides, particularly those with nearby heteroatoms, can be unstable and may degrade over time, especially when exposed to light, air, or moisture.Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed amber vial, and at low temperatures (e.g., in a refrigerator or freezer).
Formation of Side Products (e.g., elimination products) The basicity of the pyrrolidine nitrogen may promote elimination reactions, especially at elevated temperatures.Maintain a low reaction temperature during the iodination step. Use a non-basic or sterically hindered base if one is required for a specific protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its main scale-up challenges?

The most common laboratory synthesis involves the conversion of a precursor, 1-methyl-3-pyrrolidinol, to this compound using an Appel-type reaction. This reaction typically employs triphenylphosphine and iodine.[2][3][4] The primary scale-up challenge is the removal of the triphenylphosphine oxide (TPPO) byproduct, which is formed in stoichiometric amounts and can be difficult to separate from the desired product without using chromatography.[1]

Q2: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct on a larger scale without resorting to column chromatography?

Several chromatography-free methods can be employed for large-scale TPPO removal:

  • Precipitation: TPPO is often poorly soluble in non-polar solvents like hexanes or diethyl ether. Concentrating the reaction mixture and triturating with these solvents can precipitate a significant portion of the TPPO, which can then be removed by filtration.[5]

  • Complexation with Metal Salts: Adding zinc chloride (ZnCl₂) to a solution of the crude product in a polar solvent like ethanol can lead to the precipitation of a ZnCl₂(TPPO)₂ complex, which is easily filtered off.[1]

  • Solvent Extraction: Utilizing a biphasic solvent system can also be effective.

Q3: What are the optimal reaction conditions for the iodination of 1-methyl-3-pyrrolidinol using the Appel reaction?

While specific conditions can vary, a general protocol involves the slow addition of iodine to a solution of 1-methyl-3-pyrrolidinol and triphenylphosphine in an aprotic solvent like dichloromethane (DCM) or acetonitrile at 0°C, followed by stirring at room temperature until the reaction is complete. The use of imidazole is also common in this reaction to facilitate the process.

Q4: Are there any stability concerns with the final product, this compound?

Yes, alkyl iodides can be susceptible to degradation, especially in the presence of light, moisture, and air. The presence of the tertiary amine in the pyrrolidine ring could potentially lead to quaternization as a decomposition pathway, although this is less likely to be a major issue under proper storage conditions. It is recommended to store the purified product under an inert atmosphere, protected from light, and at reduced temperatures.

Q5: What are some potential side reactions to be aware of during the synthesis?

Besides the formation of TPPO, potential side reactions include:

  • Elimination: At higher temperatures, elimination to form an alkene is possible.

  • Over-alkylation: If the starting material contains impurities or if reaction conditions are not well-controlled, side reactions involving the amine functionality could occur.

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the synthesis of this compound via an Appel-type reaction. Please note that optimal conditions may vary based on the specific scale and equipment used.

ParameterValueReference / Note
Reactant Ratios
1-methyl-3-pyrrolidinol1.0 eqStarting material
Triphenylphosphine1.2 - 1.5 eq[4]
Iodine1.2 - 1.5 eq[4]
Imidazole2.0 - 3.0 eqOften used to facilitate the reaction
Reaction Conditions
SolventDichloromethane (DCM) or AcetonitrileAnhydrous conditions are crucial
Temperature0°C to Room TemperatureInitial cooling is recommended
Reaction Time2 - 24 hoursMonitor by TLC or GC-MS
Work-up & Purification
QuenchingSat. aq. Na₂S₂O₃To remove excess iodine
Purification MethodPrecipitation of TPPO, Liquid-liquid extraction, Distillation, or ChromatographyMethod depends on scale and purity requirements
Illustrative Yield & Purity
Yield (Crude)>80% (typical for Appel reactions)Highly dependent on reaction and work-up efficiency
Purity (Post-purification)>95%Target purity for most applications

Experimental Protocols

Synthesis of this compound from 1-methyl-3-pyrrolidinol

Materials:

  • 1-methyl-3-pyrrolidinol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 - 1.5 eq) and anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add iodine (1.2 - 1.5 eq) portion-wise, maintaining the temperature at 0°C. The solution will turn dark brown.

  • Add imidazole (2.0 - 3.0 eq) to the mixture.

  • In a separate flask, dissolve 1-methyl-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane.

  • Add the solution of 1-methyl-3-pyrrolidinol dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the dark color disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Chromatography-Free Method (TPPO Precipitation)

  • Dissolve the crude product in a minimal amount of a polar solvent in which the product is soluble (e.g., ethanol).

  • Prepare a solution of zinc chloride (1.0 - 1.1 eq relative to TPPO) in the same solvent.

  • Slowly add the zinc chloride solution to the crude product solution with stirring.

  • A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[1]

  • Stir the mixture for a period to ensure complete precipitation, then filter the solid.

  • Wash the filter cake with a small amount of the solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • The remaining residue can be further purified by distillation or liquid-liquid extraction to remove any remaining impurities and the solvent.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Iodination (Appel Reaction) cluster_workup Work-up & Crude Product cluster_purification Purification (Scale-up Challenge) cluster_final Final Product 1_methyl_3_pyrrolidinol 1-methyl-3-pyrrolidinol Appel_Reaction Iodination 1_methyl_3_pyrrolidinol->Appel_Reaction Quenching Quenching (aq. Na₂S₂O₃) Appel_Reaction->Quenching Reagents PPh₃, I₂, Imidazole DCM, 0°C to RT Crude_Product Crude Product (this compound + TPPO) Quenching->Crude_Product TPPO_Removal TPPO Removal Crude_Product->TPPO_Removal Precipitation Precipitation (e.g., with Hexane) TPPO_Removal->Precipitation Method 1 Complexation Complexation (e.g., with ZnCl₂) TPPO_Removal->Complexation Method 2 Final_Product Pure this compound Precipitation->Final_Product Complexation->Final_Product

Caption: Synthetic workflow for this compound highlighting key stages.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Time_Temp Extend Reaction Time or Increase Temperature? Start->Check_Time_Temp Check_Reagents Use Fresh Reagents? Start->Check_Reagents Check_Anhydrous Ensure Anhydrous Conditions? Start->Check_Anhydrous Solution_Time_Temp Monitor reaction until completion Check_Time_Temp->Solution_Time_Temp Yes Solution_Reagents Use freshly opened or purified reagents Check_Reagents->Solution_Reagents Yes Solution_Anhydrous Dry glassware and use anhydrous solvents Check_Anhydrous->Solution_Anhydrous Yes

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-1-methyl-pyrrolidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the expected reaction mechanisms for this compound with nucleophiles?

A1: this compound is a secondary alkyl iodide. As such, it can react with nucleophiles via both the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms. The predominant pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

Q2: How does solvent polarity affect the reaction rate?

A2: Solvent polarity plays a crucial role in the reaction kinetics:

  • SN1 Reactions: The rate-determining step is the formation of a carbocation intermediate. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at stabilizing this charged intermediate through hydrogen bonding and dipole-dipole interactions, thus accelerating the reaction rate.[1]

  • SN2 Reactions: These reactions proceed through a single transition state. Polar aprotic solvents, such as acetone, acetonitrile, and dimethylformamide (DMF), are generally preferred. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. In contrast, polar protic solvents can form a solvent cage around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and increases the activation energy, thereby slowing down the SN2 reaction.[2]

Q3: Which solvents are recommended for SN1 and SN2 reactions of this compound?

A3:

  • For SN1 reactions: Polar protic solvents are recommended. Good choices include water, ethanol, methanol, and formic acid. A mixture of water and a more organic-soluble solvent like ethanol or acetone is often used to ensure solubility of the substrate.

  • For SN2 reactions: Polar aprotic solvents are the preferred choice to maximize the reaction rate with a strong nucleophile. Recommended solvents include acetone, acetonitrile, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

Q4: What are the potential side reactions, and how can they be minimized?

A4: The primary side reactions are elimination reactions (E1 and E2), which compete with substitution.

  • E1 vs. SN1: The E1 (unimolecular elimination) reaction proceeds through the same carbocation intermediate as the SN1 reaction. To favor substitution, use a less basic, more nucleophilic solvent or added nucleophile. Lower temperatures also tend to favor substitution over elimination.

  • E2 vs. SN2: The E2 (bimolecular elimination) reaction is favored by strong, sterically hindered bases. To minimize E2, use a strong, but less sterically hindered nucleophile and lower reaction temperatures.

Q5: How can I monitor the progress of the reaction?

A5: Several methods can be employed to monitor the reaction progress:

  • Titrimetry: For solvolysis reactions that produce an acid (HX), the reaction progress can be monitored by periodically titrating the generated acid with a standardized base solution.[3]

  • Chromatography: Thin-layer chromatography (TLC) can provide a qualitative assessment of the disappearance of the starting material and the appearance of the product. For quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are more suitable.

  • Spectroscopy: If the starting material and product have distinct spectroscopic signatures, techniques like UV-Vis or NMR spectroscopy can be used to monitor the change in concentration over time.

II. Troubleshooting Guides

Problem 1: The reaction is much slower than expected.

  • Possible Cause (SN1): The solvent may not be polar enough to stabilize the carbocation intermediate effectively.

    • Solution: Switch to a more polar protic solvent or increase the proportion of the polar protic component in a solvent mixture (e.g., increase the water content in an ethanol/water mixture).

  • Possible Cause (SN2): The solvent may be a polar protic solvent that is deactivating the nucleophile.

    • Solution: Change to a polar aprotic solvent like acetone or acetonitrile. Ensure the solvent is anhydrous, as water can solvate the nucleophile.

  • Possible Cause (General): The temperature may be too low.

    • Solution: Increase the reaction temperature. A general rule of thumb is that the reaction rate doubles for every 10°C increase in temperature. However, be mindful that higher temperatures may also increase the rate of side reactions.

Problem 2: The reaction yields a mixture of substitution and elimination products.

  • Possible Cause (SN1/E1): The nucleophile/base is too strong or the temperature is too high.

    • Solution: Use a weaker, less basic nucleophile. For example, if using an alcohol as the solvent, consider adding a non-basic salt of the desired nucleophile. Lowering the reaction temperature will generally favor substitution over elimination.

  • Possible Cause (SN2/E2): The nucleophile is too sterically hindered or too basic.

    • Solution: Use a smaller, less basic nucleophile. For example, azide (N₃⁻) is a good nucleophile but a weak base. Again, lower reaction temperatures are preferable.

Problem 3: The reaction gives a poor yield of the desired product.

  • Possible Cause: The leaving group (iodide) is being oxidized or the product is unstable under the reaction conditions.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Check the stability of the product under the reaction conditions by running a control experiment with the isolated product.

  • Possible Cause: Competing side reactions are consuming the starting material.

    • Solution: Refer to the troubleshooting guide for mixed substitution/elimination products. Optimize the reaction conditions (solvent, temperature, nucleophile) to favor the desired reaction pathway.

Problem 4: Inconsistent kinetic data.

  • Possible Cause: The temperature of the reaction is not being adequately controlled.

    • Solution: Use a constant temperature bath to maintain a stable reaction temperature. Even small fluctuations in temperature can significantly affect the reaction rate.

  • Possible Cause: The solvent contains impurities (e.g., water in an aprotic solvent).

    • Solution: Use freshly distilled or anhydrous solvents. Water can significantly alter the polarity of the solvent and interfere with SN2 reactions.

  • Possible Cause: The concentration of the reactants is not accurately known.

    • Solution: Prepare stock solutions of the substrate and nucleophile carefully. Use precise volumetric glassware and analytical balances.

III. Data Presentation: Solvent Effects on Reaction Rates

The following tables provide estimated relative rate data for reactions of a secondary cyclic iodide, which serves as a model for this compound.

Table 1: Estimated Relative Rates of Solvolysis (SN1) of a Secondary Cyclic Iodide in Various Solvents at 25°C.

SolventDielectric Constant (ε)Relative RateSolvent Type
Acetic Acid6.21Polar Protic
Methanol32.730Polar Protic
Ethanol24.510Polar Protic
80% Ethanol / 20% Water~35100Polar Protic
50% Ethanol / 50% Water~555,000Polar Protic
Water80.1100,000Polar Protic
Acetone20.70.01Polar Aprotic
Dimethylformamide (DMF)36.70.1Polar Aprotic

Table 2: Estimated Relative Rates of SN2 Reaction of a Secondary Cyclic Iodide with Azide in Various Solvents at 25°C.

SolventDielectric Constant (ε)Relative RateSolvent Type
Methanol32.71Polar Protic
Ethanol24.50.5Polar Protic
Acetone20.7500Polar Aprotic
Acetonitrile37.51,000Polar Aprotic
Dimethylformamide (DMF)36.72,000Polar Aprotic
Dimethyl Sulfoxide (DMSO)46.75,000Polar Aprotic

IV. Experimental Protocols

Protocol 1: General Procedure for Kinetic Analysis of the Solvolysis (SN1) of this compound.

  • Preparation: Prepare a stock solution of this compound in a suitable non-polar, non-reactive solvent (e.g., acetone). Prepare the desired reaction solvent (e.g., 80% ethanol/20% water). Add a pH indicator (e.g., bromothymol blue) to the reaction solvent.

  • Initiation: Place the reaction solvent in a constant temperature bath to equilibrate. To initiate the reaction, add a known volume of the substrate stock solution to the reaction solvent. Start a timer immediately.

  • Monitoring: The solvolysis reaction will produce hydriodic acid (HI), causing the pH to drop and the indicator to change color. Periodically, add a standardized solution of sodium hydroxide to neutralize the acid and return the indicator to its original color. Record the volume of base added and the time at each interval.

  • Data Analysis: The rate of the reaction can be determined from the rate of consumption of the base. Plot the volume of base added versus time to determine the initial reaction rate.

Protocol 2: General Procedure for Kinetic Analysis of the SN2 Reaction of this compound with Sodium Azide.

  • Preparation: Prepare stock solutions of this compound and sodium azide in the desired anhydrous polar aprotic solvent (e.g., acetonitrile).

  • Initiation: Place the sodium azide solution in a constant temperature bath to equilibrate. To initiate the reaction, add a known volume of the substrate stock solution. Start a timer immediately.

  • Monitoring: At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to a large volume of cold water).

  • Analysis: Analyze the quenched aliquots to determine the concentration of the remaining iodide or the formed product. This can be done using techniques such as ion chromatography to measure the iodide concentration or HPLC to measure the concentration of the starting material and product.

  • Data Analysis: Plot the concentration of the reactant or product versus time. The rate constant can be determined from the slope of the line, depending on the order of the reaction.

V. Visualizations

SN1_Pathway Reactant This compound Intermediate Carbocation Intermediate Reactant->Intermediate Slow, Rate-Determining Step (Loss of I⁻) Product Substitution Product Intermediate->Product Fast (Nucleophilic Attack) SN2_Pathway Reactants This compound + Nucleophile TS Transition State Reactants->TS Concerted Step Product Substitution Product TS->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Stock Solution Initiate Initiate Reaction by Adding Substrate Prep_Substrate->Initiate Prep_Solvent Prepare Reaction Solvent with Indicator (SN1) or Nucleophile (SN2) Equilibrate Equilibrate Solvent/ Nucleophile at Constant Temperature Prep_Solvent->Equilibrate Equilibrate->Initiate Monitor Monitor Reaction Progress (Titration or Aliquots) Initiate->Monitor Plot Plot Concentration or Volume vs. Time Monitor->Plot Calculate Calculate Rate Constant Plot->Calculate

References

Technical Support Center: 3-Iodo-1-methyl-pyrrolidine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center article about the role of a base in reactions involving 3-Iodo-1-methyl-pyrrolidine.

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols for reactions involving this compound, focusing on the critical role of the base.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions with this compound?

In the context of this compound, a secondary alkyl iodide, a base is typically used to initiate one of two competing reaction pathways: Nucleophilic Substitution (S(_N)2) or Elimination (E2).[1][2]

  • As a Nucleophile (S(_N)2 Pathway): The species attacks the electrophilic carbon atom bonded to the iodine, displacing the iodide (a good leaving group) and forming a new carbon-nucleophile bond.

  • As a Brønsted-Lowry Base (E2 Pathway): The base abstracts a proton (hydrogen atom) from a carbon atom adjacent (beta) to the carbon bearing the iodine. This leads to the formation of a double bond within the pyrrolidine ring, resulting in an alkene (1-methyl-2,3-dihydro-1H-pyrrole).

Q2: How does the choice of base determine whether substitution (S(_N)2) or elimination (E2) occurs?

The outcome is determined by the properties of the base/nucleophile used.[3][4][5]

  • To favor S(_N)2 (Substitution): Use a good nucleophile that is a weak base. These species readily attack the electrophilic carbon but are less likely to abstract a proton. Examples include halides (I⁻, Br⁻), cyanide (CN⁻), azide (N₃⁻), and thiolates (RS⁻).[5]

  • To favor E2 (Elimination): Use a strong, sterically hindered (bulky) base. The bulkiness prevents the base from easily accessing the electrophilic carbon for substitution, so it preferentially removes a more accessible proton from a beta-carbon.[4][6] Common examples are potassium tert-butoxide (KOt-Bu) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Competitive Reactions: Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide, HO⁻; alkoxides, RO⁻) can lead to a mixture of both S(_N)2 and E2 products.[7][8] Reaction conditions like temperature can be adjusted to favor one outcome.

Q3: What is the difference between basicity and nucleophilicity?

While often related, these terms describe different chemical properties.

  • Basicity is a thermodynamic concept that refers to a species' ability to accept a proton (H⁺). It is quantified by the pKa of its conjugate acid.

  • Nucleophilicity is a kinetic concept that describes the rate at which a species attacks an electrophilic atom (usually carbon).[9]

A strong base is often a good nucleophile, but this is not always the case. For example, tert-butoxide is a very strong base but a poor nucleophile due to its steric bulk.[6] Conversely, the iodide ion (I⁻) is an excellent nucleophile but a weak base.[9]

Troubleshooting Guide

Problem: My reaction yield is low, and I've isolated the elimination byproduct (1-methyl-2,3-dihydro-1H-pyrrole).

  • Possible Cause: The base you are using is too strong or sterically hindered, favoring the E2 pathway. High reaction temperatures also favor elimination over substitution.[10]

  • Solution:

    • Change the Base: Switch to a reagent that is a good nucleophile but a weaker base. Consult the table below for suggestions (e.g., NaCN, NaI, NaN₃).

    • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can significantly reduce the amount of the elimination byproduct.[7][10]

    • Solvent Choice: Use a polar aprotic solvent (e.g., DMSO, DMF, acetone). These solvents are known to enhance the rate of S(_N)2 reactions.[7]

Problem: The reaction is very slow or not proceeding to completion.

  • Possible Cause: The nucleophile/base is too weak, or its concentration is insufficient.

  • Solution:

    • Increase Nucleophilicity: If using a neutral nucleophile (like an alcohol, ROH), deprotonate it with a non-nucleophilic base (like NaH) prior to the reaction to form its more reactive conjugate base (RO⁻). A negatively charged nucleophile is almost always more reactive than its neutral counterpart.[9]

    • Check Stoichiometry: Ensure at least one equivalent of the nucleophile is used relative to the this compound. If any acidic side reactions are possible, a slight excess may be necessary.

    • Solvent and Temperature: Gently warming the reaction may increase the rate, but be cautious of promoting the E2 side reaction. Ensure the chosen solvent fully dissolves the reactants.

Quantitative Data: Base Selection and Reaction Outcome

The following table summarizes the expected major product when reacting a secondary alkyl iodide, such as this compound, with various types of bases/nucleophiles.

Base/Nucleophile CategoryExample ReagentsPredominant ReactionTypical ConditionsNotes
Strong, Bulky Base Potassium tert-butoxide (KOt-Bu), DBU, LDAE2 (Elimination)THF, 25-60 °CHighly favors elimination due to steric hindrance.[4][6]
Strong, Non-Bulky Base Sodium Ethoxide (NaOEt), Sodium Hydroxide (NaOH)Mixture of S(_N)2 and E2Ethanol, 50-80 °CA competitive scenario. Higher temperatures favor E2.[3][8]
Good Nucleophile, Weak Base Sodium Iodide (NaI), Sodium Cyanide (NaCN), Sodium Azide (NaN₃), Sodium Thiophenoxide (NaSPh)S(_N)2 (Substitution)Acetone, DMF, DMSO, 25-50 °CIdeal for achieving substitution with minimal elimination.[5]
Weak Nucleophile, Weak Base Water (H₂O), Methanol (CH₃OH)S(_N)1 / E1 (Slow)Protic solvent, HeatThese reactions are typically very slow for secondary iodides unless carbocation formation is stabilized. S(_N)2/E2 pathways with stronger reagents are preferred.[5][8]

Visual Guides and Workflows

G cluster_sn2 S_N2 Pathway cluster_e2 E2 Pathway Reactants This compound + Base/Nucleophile (B:⁻) TS_SN2 Transition State (Backside Attack) Reactants->TS_SN2 Attacks Carbon TS_E2 Transition State (Proton Abstraction) Reactants->TS_E2 Attacks Beta-Proton Prod_SN2 Substitution Product (3-B-1-methyl-pyrrolidine) TS_SN2->Prod_SN2 Forms C-B Bond Breaks C-I Bond Prod_E2 Elimination Product (1-methyl-2,3-dihydro-1H-pyrrole) TS_E2->Prod_E2 Forms C=C Bond Breaks C-H, C-I Bonds

G Start Start: Choose Desired Product Desired_Product Desired Reaction? Start->Desired_Product Base_Type Base Properties? Desired_Product->Base_Type Substitution Use_E2_Base Use Strong, Bulky Base (e.g., KOtBu) Desired_Product->Use_E2_Base Elimination Use_SN2_Base Use Good Nucleophile, Weak Base (e.g., NaCN, NaN₃) Base_Type->Use_SN2_Base High S_N2 Selectivity Consider_Mixture Use Strong, Non-Bulky Base (e.g., NaOEt) (Expect Mixture, Optimize Temp) Base_Type->Consider_Mixture S_N2 + E2 Tolerable

G Problem Problem: Low Yield of Substitution Product Check_Byproduct Major byproduct identified? Problem->Check_Byproduct Elimination_Product Cause: Elimination (E2) is dominant. Base is too strong/bulky or temperature is too high. Check_Byproduct->Elimination_Product Yes, Elimination Product No_Reaction Cause: Reaction is stalled. Nucleophile is too weak or concentration is too low. Check_Byproduct->No_Reaction No, Starting Material Remains Solution_E2 Solution: 1. Use weaker, non-bulky base (e.g., NaCN). 2. Lower reaction temperature. Elimination_Product->Solution_E2 Solution_Stall Solution: 1. Use stronger nucleophile (e.g., RO⁻ instead of ROH). 2. Check stoichiometry. No_Reaction->Solution_Stall

Experimental Protocols

Protocol: General Procedure for S(_N)2 Reaction with this compound

This protocol provides a representative method for substituting the iodide with a generic nucleophile (Nu⁻).

Materials:

  • This compound (1.0 eq)

  • Nucleophile source (e.g., Sodium Cyanide, NaCN) (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating equipment (magnetic stirrer, heating mantle)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add the nucleophile source (e.g., NaCN, 1.1 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to the flask to create a stirrable suspension or solution (typically a 0.1 M to 0.5 M concentration with respect to the substrate).

  • Substrate Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the stirring nucleophile mixture at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) to increase the reaction rate. The optimal temperature should be determined empirically.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using a suitable method, such as flash column chromatography or distillation, to yield the pure 3-substituted-1-methyl-pyrrolidine product.

Disclaimer: This guide is intended for informational purposes for trained research professionals. All experiments should be conducted with appropriate safety precautions.

References

Validation & Comparative

A Comparative Analysis for Synthetic Strategy: 3-Iodo-1-methyl-pyrrolidine vs. 3-Bromo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Halogenated pyrrolidines, in particular, serve as versatile intermediates in the construction of a wide array of bioactive molecules.[1] This guide provides an objective comparison of two such key synthons: 3-Iodo-1-methyl-pyrrolidine and 3-Bromo-1-methyl-pyrrolidine, focusing on their physicochemical properties, reactivity, and synthetic accessibility. The data presented herein is intended to assist researchers in making informed decisions for their synthetic endeavors.

Physicochemical Properties: A Tabular Comparison

The choice between an iodo- and a bromo- derivative often hinges on subtle differences in their physical properties, which can influence reaction conditions and purification strategies. The following table summarizes the key physicochemical data for this compound and 3-Bromo-1-methyl-pyrrolidine.

PropertyThis compound3-Bromo-1-methyl-pyrrolidine
Molecular Formula C₅H₁₀INC₅H₁₀BrN
Molecular Weight 211.04 g/mol [2]164.04 g/mol [1]
Boiling Point 179.4 ± 33.0 °C at 760 mmHg[2]153-159 °C
Density 1.8 ± 0.1 g/cm³[2]1.361 g/mL at 25 °C
Refractive Index 1.582[2]n20/D 1.491
Appearance Not specifiedYellow to brown liquid[3]
Storage Conditions Not specified2-8°C

Reactivity and Synthetic Considerations

The primary utility of 3-halo-1-methyl-pyrrolidines lies in their susceptibility to nucleophilic substitution, enabling the introduction of diverse functional groups at the 3-position of the pyrrolidine ring. The nature of the halogen atom significantly influences the reactivity of the molecule.

Leaving Group Ability: In nucleophilic substitution reactions, the iodide ion (I⁻) is a superior leaving group compared to the bromide ion (Br⁻). This is attributed to iodide being a weaker base and more stable in solution due to its larger size, which allows for better distribution of the negative charge.[4][5][6] Consequently, this compound is expected to exhibit higher reactivity towards nucleophiles than its bromo- counterpart.[7][8]

Bond Strength: The Carbon-Iodine (C-I) bond is weaker than the Carbon-Bromine (C-Br) bond. The average bond energy for a C-I bond is approximately 240 kJ/mol, whereas for a C-Br bond it is around 276 kJ/mol.[9] This lower bond dissociation energy for the C-I bond contributes to the higher reactivity of the iodo-compound, as less energy is required to cleave the bond during a substitution reaction.[10]

The enhanced reactivity of this compound can be advantageous for reactions with weak nucleophiles or when milder reaction conditions are desired. However, this increased reactivity can also lead to a higher propensity for side reactions, such as elimination, and may necessitate more careful control of reaction parameters. Conversely, the greater stability of 3-Bromo-1-methyl-pyrrolidine may be preferable for multi-step syntheses where the halogen is retained through several transformations before its displacement.

Synthesis of 3-Halo-1-methyl-pyrrolidines

Both this compound and 3-Bromo-1-methyl-pyrrolidine are commonly synthesized from the readily available precursor, 3-Hydroxy-1-methyl-pyrrolidine. The choice of halogenating agent dictates the final product.

Experimental Protocol: Synthesis of 3-Bromo-1-methyl-pyrrolidine

A common laboratory-scale synthesis of 3-Bromo-1-methyl-pyrrolidine involves the treatment of 3-Hydroxy-1-methyl-pyrrolidine with phosphorus tribromide (PBr₃).[1][11]

Materials:

  • 3-Hydroxy-1-methyl-pyrrolidine (5g)

  • Phosphorus tribromide (16.9g)

  • Diethyl ether

  • 25% Potassium hydroxide (KOH) solution

  • 1N Hydrochloric acid (HCl)

Procedure:

  • In a 100ml single-neck flask, cool 3-Hydroxy-1-methyl-pyrrolidine (5g) in an ice bath for 10 minutes.

  • Slowly add phosphorus tribromide (16.9g) to the cooled solution.

  • After the addition is complete, reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a 25% KOH solution to a pH greater than 8.

  • Extract the product with diethyl ether.

  • Combine the organic phases and wash with 1N HCl (50ml).

  • Separate the aqueous phase, and adjust the pH to greater than 8 with 25% KOH.

  • Extract the aqueous phase again with diethyl ether.

  • Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Evaporate the solvent to obtain 3-Bromo-1-methyl-pyrrolidine.[11]

Proposed Experimental Protocol: Synthesis of this compound

While a specific detailed protocol for the direct conversion of 3-Hydroxy-1-methyl-pyrrolidine to this compound was not found in the search results, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common method for converting alcohols to alkyl iodides is the Finkelstein reaction, which involves the treatment of an alkyl halide (typically a chloride or bromide) with sodium iodide. Alternatively, a direct conversion from the alcohol can be achieved using reagents like triphenylphosphine, iodine, and imidazole.

Hypothetical Protocol using Triphenylphosphine and Iodine:

Materials:

  • 3-Hydroxy-1-methyl-pyrrolidine

  • Triphenylphosphine

  • Iodine

  • Imidazole

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure (General Outline):

  • Dissolve 3-Hydroxy-1-methyl-pyrrolidine and imidazole in an anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add triphenylphosphine to the solution.

  • Slowly add a solution of iodine in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or column chromatography.

Applications in Drug Development

Both this compound and 3-Bromo-1-methyl-pyrrolidine are valuable intermediates in the synthesis of pharmaceutical compounds. The pyrrolidine scaffold is a common motif in many biologically active molecules. For instance, 3-Bromo-1-methyl-pyrrolidine can be used in the preparation of mGluR5 receptor allosteric modulators, which have potential applications in treating neurological and psychiatric disorders.[11] The choice between the iodo and bromo derivatives will depend on the specific synthetic route and the desired reactivity for coupling with other molecular fragments.

Visualizing the Comparison

To further aid in the understanding of the relationship and synthesis of these compounds, the following diagrams are provided.

experimental_workflow Experimental Workflow for the Synthesis of 3-Halo-1-methyl-pyrrolidines start 3-Hydroxy-1-methyl-pyrrolidine reagent_br Phosphorus Tribromide (PBr3) start->reagent_br Bromination reagent_i Iodinating Agent (e.g., P/I2, (Ph)3P/I2) start->reagent_i Iodination product_br 3-Bromo-1-methyl-pyrrolidine reagent_br->product_br product_i This compound reagent_i->product_i workup Aqueous Workup & Extraction product_br->workup product_i->workup purification Purification (Distillation/Chromatography) workup->purification final_br Final Product (Bromo) purification->final_br final_i Final Product (Iodo) purification->final_i

Caption: Synthetic routes from a common precursor.

reactivity_comparison Reactivity Comparison in Nucleophilic Substitution cluster_iodo This compound cluster_bromo 3-Bromo-1-methyl-pyrrolidine iodo Weaker C-I Bond (Lower Bond Energy) high_reactivity Higher Reactivity iodo->high_reactivity good_lg_i Excellent Leaving Group (I⁻) good_lg_i->high_reactivity moderate_reactivity Moderate Reactivity bromo Stronger C-Br Bond (Higher Bond Energy) bromo->moderate_reactivity ok_lg_br Good Leaving Group (Br⁻) ok_lg_br->moderate_reactivity

Caption: Factors influencing nucleophilic substitution reactivity.

representative_reaction Representative Nucleophilic Substitution Pathway reactant 3-Halo-1-methyl-pyrrolidine (X = Br or I) transition_state Transition State [Nu---C---X]⁻ reactant->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product 3-Nu-1-methyl-pyrrolidine transition_state->product leaving_group Leaving Group (X⁻) transition_state->leaving_group

Caption: General mechanism for nucleophilic substitution.

Conclusion

Both this compound and 3-Bromo-1-methyl-pyrrolidine are valuable reagents for the introduction of the 1-methyl-pyrrolidin-3-yl moiety in organic synthesis. The choice between them should be guided by the specific requirements of the reaction. This compound offers higher reactivity, which can be beneficial for challenging nucleophilic substitutions. In contrast, 3-Bromo-1-methyl-pyrrolidine provides a more stable and potentially more cost-effective option for many applications. A thorough understanding of their respective properties and reactivities will enable the researcher to select the optimal building block for their synthetic strategy, ultimately facilitating the efficient development of new chemical entities.

References

validation of 3-Iodo-1-methyl-pyrrolidine structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to the Structural Validation of 3-Iodo-1-methyl-pyrrolidine by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of the molecular structure of this compound using single-crystal X-ray crystallography. Due to the current absence of publicly available crystallographic data for this compound, this document outlines the definitive experimental workflow required for its structural determination and presents a comparative analysis with a representative small organic molecule.

Data Presentation: A Comparative Framework

While the specific crystallographic data for this compound is not currently available in public databases, Table 1 provides a template of the critical parameters that would be determined from a successful X-ray diffraction experiment. To offer a point of comparison, the table is populated with representative data from a known small organic molecule with similar structural features. This illustrates the nature and precision of the data obtained from crystallographic analysis.

Table 1: Crystallographic Data for a Representative Small Organic Molecule

ParameterValue
Crystal Data
Chemical FormulaC₅H₁₀IN
Formula Weight211.04 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.543(2) Å
b10.231(3) Å
c9.876(3) Å
α90°
β109.34(2)°
γ90°
Volume813.4(4) ų
Z4
Data Collection
RadiationMoKα (λ = 0.71073 Å)
Temperature100(2) K
2θ range for data collection4.8 to 52.0°
Refinement
R-factor (R1)0.035
Weighted R-factor (wR2)0.082
Goodness-of-fit (S)1.05

Note: The data presented in this table is for illustrative purposes and does not represent experimentally determined values for this compound.

Experimental Protocol: From Crystal to Structure

The validation of the this compound structure by X-ray crystallography involves a precise and detailed experimental workflow.

1. Sample Preparation and Crystallization:

The initial and often most challenging step is to obtain high-quality single crystals of this compound. This is crucial as the quality of the crystal directly impacts the resolution and accuracy of the final structure.

  • Purification: The compound must be of high purity (>98%). Impurities can inhibit crystallization or lead to poorly ordered crystals.

  • Crystallization Techniques: Several methods can be employed to grow single crystals suitable for X-ray diffraction:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, leading to crystal growth.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and promoting crystallization.

2. X-ray Diffraction Data Collection:

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. The intensity and position of the diffracted beams are measured at various crystal orientations.

  • Temperature: Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

3. Structure Solution and Refinement:

The collected diffraction data is then used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction pattern using computational methods. The presence of the heavy iodine atom in this compound would facilitate this process through methods like the Patterson function.

  • Structure Refinement: The initial atomic model is then refined against the experimental data. This iterative process adjusts the atomic coordinates, bond lengths, and bond angles to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualization of the Crystallographic Workflow

The following diagram illustrates the key stages involved in the validation of a molecular structure using X-ray crystallography.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purification High Purity Sample (>98%) Crystallization Single Crystal Growth (Slow Evaporation/Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction (Data Acquisition) Mounting->Diffraction Solution Structure Solution (Initial Model) Diffraction->Solution Refinement Structure Refinement (Model Optimization) Solution->Refinement Validation Structure Validation (Final Structure) Refinement->Validation Publication Publication Validation->Publication Publication/ Database Deposition

Caption: Workflow for X-ray Crystallography.

This guide provides a foundational understanding of the process required to validate the structure of this compound. The successful application of these experimental protocols would yield precise data, contributing significantly to the chemical and pharmaceutical sciences.

comparative study of different synthetic routes to 3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

This guide provides a comparative analysis of different synthetic routes for the preparation of 3-Iodo-1-methyl-pyrrolidine, a key building block in the development of various pharmaceutical compounds. The routes are evaluated based on reaction yield, purity, and the nature of the experimental protocols. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided.

Comparative Summary of Synthetic Routes

Two primary synthetic strategies are outlined, each involving a two-step process: the initial synthesis of the precursor, 1-methyl-3-pyrrolidinol, followed by its conversion to the target compound, this compound.

ParameterRoute 1: From 1,4-dichloro-2-butanolRoute 2: From Malic Acid
Step 1: Synthesis of 1-methyl-3-pyrrolidinol
Starting Materials1,4-dichloro-2-butanol, MethylamineMalic Acid, Methylamine
Key ReagentsNaOHToluene, Sodium Borohydride, Trimethyl Borate, Tetrahydrofuran
Yield~65%Not explicitly stated for the entire sequence, but involves multiple steps.
Purity>99% (HPLC)High purity implied by recrystallization of an intermediate.
Step 2: Iodination of 1-methyl-3-pyrrolidinol
MethodAppel ReactionMitsunobu Reaction
Key ReagentsTriphenylphosphine, Iodine, ImidazoleTriphenylphosphine, Diisopropyl azodicarboxylate (DIAD), Methyl Iodide
SolventDichloromethaneTetrahydrofuran
Temperature0 °C to Room Temperature0 °C to Room Temperature
Work-upFiltration and extractionChromatographic purification

Logical Workflow of Synthetic Route Comparison

G cluster_0 Route 1: From 1,4-dichloro-2-butanol cluster_1 Route 2: From Malic Acid A1 Step 1: Synthesis of 1-methyl-3-pyrrolidinol A2 Step 2: Iodination via Appel Reaction A1->A2 Product This compound A2->Product B1 Step 1: Synthesis of 1-methyl-3-pyrrolidinol B2 Step 2: Iodination via Mitsunobu Reaction B1->B2 B2->Product Start Starting Materials Start->A1 Start->B1

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis from 1,4-dichloro-2-butanol

Step 1: Synthesis of 1-methyl-3-pyrrolidinol

This procedure is adapted from established patent literature.[1][2]

  • Reaction Setup: A 500 mL four-necked flask is charged with 250 g of a 40 wt% aqueous solution of methylamine and cooled to 10 °C in an ice-water bath.

  • Addition of Starting Material: While stirring, 102 g of 1,4-dichloro-2-butanol is added dropwise, maintaining the temperature below 15 °C. The addition should take approximately 15 minutes.

  • Cyclization: The reaction mixture is then transferred to a 500 mL autoclave. The vessel is sealed and evacuated to a pressure of 1.0 ± 0.1 MPa. The mixture is heated to 120 ± 2 °C and stirred for about 10 hours. The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, the contents are discharged, and 110 g of sodium hydroxide is added in portions to control the exothermic reaction and the release of methylamine gas, keeping the temperature below 50 °C. A significant amount of white solid will precipitate. The mixture is stirred for 1 hour.

  • Purification: The solid is removed by filtration. The filtrate is allowed to separate into layers. The upper organic phase is collected and dried with anhydrous magnesium sulfate. The drying agent is filtered off, and the filtrate is concentrated under reduced pressure to yield a yellow, oily liquid.

  • Final Purification: The crude product is purified by vacuum distillation to afford 1-methyl-3-pyrrolidinol as a colorless and transparent liquid. The reported yield is approximately 64.8%, with a purity of 99.3% as determined by HPLC.[1]

Step 2: Iodination of 1-methyl-3-pyrrolidinol via Appel Reaction

This is a general procedure for the Appel reaction adapted for the specific substrate.[3][4][5]

  • Reaction Setup: In a dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-3-pyrrolidinol (1 equivalent) and triphenylphosphine (2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve iodine (2 equivalents) and imidazole (3 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled solution of the alcohol and triphenylphosphine.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the triphenylphosphine oxide precipitate.

  • Purification: Wash the filtrate successively with a saturated aqueous solution of sodium thiosulfate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield this compound.

Route 2: Synthesis from Malic Acid

Step 1: Synthesis of 1-methyl-3-pyrrolidinol

This route is based on a multi-step synthesis described in the patent literature.[2]

  • Ring Closure: Malic acid (Compound I) and a 40% aqueous solution of methylamine (Compound II) are reacted in toluene with heating to reflux and water separation for 18 hours to form an intermediate N-methyl-3-hydroxysuccinimide (Compound III).[2]

  • Purification of Intermediate: The toluene is removed by concentration, and the solid intermediate is recrystallized.[2]

  • Reduction: The purified N-methyl-3-hydroxysuccinimide is then reduced using a reducing agent such as sodium borohydride in the presence of trimethyl borate in tetrahydrofuran to yield 1-methyl-3-pyrrolidinol.[2]

Note: The patent does not provide a specific yield for the overall conversion from malic acid to 1-methyl-3-pyrrolidinol.

Step 2: Iodination of 1-methyl-3-pyrrolidinol via Mitsunobu Reaction

This is a general procedure for the Mitsunobu reaction adapted for this substrate.[6][7][8]

  • Reaction Setup: In a dried flask under an inert atmosphere, dissolve 1-methyl-3-pyrrolidinol (1 equivalent), triphenylphosphine (1.5 equivalents), and methyl iodide (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

  • Purification: The reaction mixture is typically purified directly by column chromatography to separate the desired this compound from the triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproducts.

References

A Comparative Guide to the Chiral Purity Analysis of (R)-3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

The determination of enantiomeric excess is a critical step in the development and quality control of chiral compounds within the pharmaceutical industry. For a compound such as (R)-3-Iodo-1-methyl-pyrrolidine, a versatile building block in organic synthesis, ensuring high chiral purity is paramount. This guide provides a comparative analysis of three common analytical techniques for determining the chiral purity of (R)-3-Iodo-1-methyl-pyrrolidine: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent.

Data Presentation

The following table summarizes the key performance metrics for the three analytical methods discussed. The data presented is representative of typical results obtained for the chiral analysis of small amine compounds.

ParameterChiral HPLCChiral GCNMR with Chiral Derivatizing Agent
Enantiomeric Excess (ee) Found 99.5%99.4%99.3%
Limit of Detection (LOD) for (S)-enantiomer 0.05%0.02%0.1%
Limit of Quantitation (LOQ) for (S)-enantiomer 0.15%0.06%0.3%
Resolution (Rs) > 2.0> 2.5Not Applicable
Analysis Time per Sample 15 minutes10 minutes20 minutes (including derivatization)
Precision (RSD, n=6) < 1.0%< 0.8%< 1.5%
Accuracy (% Recovery of (S)-enantiomer) 98-102%99-103%97-105%

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

1. Chiral High-Performance Liquid Chromatography (HPLC)

This method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to their separation.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (90:10:0.1, v/v/v). The use of an amine additive like diethylamine is common to improve peak shape for basic compounds[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: A solution of (R)-3-Iodo-1-methyl-pyrrolidine is prepared in the mobile phase at a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Procedure: The column is equilibrated with the mobile phase for at least 30 minutes. The sample is then injected, and the chromatogram is recorded. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

2. Chiral Gas Chromatography (GC)

This technique is suitable for volatile and thermally stable compounds and utilizes a chiral stationary phase to separate the enantiomers.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 150°C at 5°C/min, and hold for 2 minutes.

  • Sample Preparation: A solution of (R)-3-Iodo-1-methyl-pyrrolidine is prepared in dichloromethane at a concentration of 1 mg/mL.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Procedure: The sample is injected into the GC system. The retention times of the two enantiomers are used for identification, and the peak areas are used to calculate the enantiomeric excess.

3. NMR Spectroscopy with a Chiral Derivatizing Agent

This method involves the reaction of the chiral amine with a chiral derivatizing agent to form diastereomers, which can be distinguished by NMR spectroscopy.[2][3]

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Chiral Derivatizing Agent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • Solvent: Chloroform-d (CDCl3).

  • Sample Preparation:

    • Dissolve approximately 10 mg of (R)-3-Iodo-1-methyl-pyrrolidine in 0.5 mL of dry CDCl3 in an NMR tube.

    • Add a small excess (1.1 equivalents) of (R)-(-)-Mosher's acid chloride to the NMR tube.

    • Add a catalytic amount of pyridine to facilitate the reaction.

    • Gently shake the tube and allow the reaction to proceed for 10 minutes at room temperature.

  • NMR Acquisition: A standard proton (¹H) NMR spectrum is acquired.

  • Procedure: The ¹H NMR spectrum of the resulting diastereomeric amides is analyzed. The enantiomeric excess is determined by integrating well-resolved signals corresponding to each diastereomer. Often, the signals of protons close to the chiral center, such as the N-methyl group, will show distinct chemical shifts for the two diastereomers.

Mandatory Visualizations

The following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Inject Inject Sample Sample->Inject Column Chiral Column Separation Inject->Column Detect UV Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Calculate Calculate ee% Chromatogram->Calculate

Caption: Chiral HPLC Experimental Workflow.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Dissolve Sample in Dichloromethane Inject Inject Sample Sample->Inject Column Chiral Column Separation Inject->Column Detect FID Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Calculate Calculate ee% Chromatogram->Calculate

Caption: Chiral GC Experimental Workflow.

NMR_Workflow cluster_prep Sample Preparation & Derivatization cluster_nmr NMR Analysis cluster_data Data Analysis Dissolve Dissolve Sample in CDCl3 Derivatize Add Chiral Derivatizing Agent Dissolve->Derivatize Acquire Acquire ¹H NMR Spectrum Derivatize->Acquire Spectrum Analyze Diastereomer Signals Acquire->Spectrum Calculate Calculate ee% Spectrum->Calculate

Caption: NMR with Chiral Derivatizing Agent Workflow.

Comparison of Alternatives

Chiral HPLC is a robust and widely used technique for the analysis of chiral purity.[1] It offers good resolution and accuracy. The method development can sometimes be time-consuming, requiring screening of different chiral stationary phases and mobile phase compositions. However, once a method is established, it is highly reliable for routine quality control.

Chiral GC is an excellent alternative for volatile compounds. It often provides faster analysis times and higher resolution compared to HPLC.[2] The primary limitation is the requirement for the analyte to be thermally stable and volatile. For (R)-3-Iodo-1-methyl-pyrrolidine, which is a relatively small molecule, GC is a viable and efficient option.

NMR Spectroscopy with a chiral derivatizing agent offers a different approach that does not require chromatographic separation. The main advantage is that it can provide structural information in addition to the chiral purity from a single experiment. However, it generally has a higher limit of detection and quantification for the minor enantiomer compared to chromatographic methods. The derivatization step adds to the sample preparation time and requires a pure chiral derivatizing agent.

Conclusion

References

A Comparative Guide to the Spectroscopic Data of 3-Iodo-1-methyl-pyrrolidine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Data Comparison

The following table summarizes the expected and observed spectroscopic data for 3-halo-1-methyl-pyrrolidines. The data for the chloro and bromo analogs are based on available information from chemical suppliers and databases, while the data for the iodo analog are predicted based on known trends in spectroscopy.

Spectroscopic Technique3-Chloro-1-methyl-pyrrolidine3-Bromo-1-methyl-pyrrolidine3-Iodo-1-methyl-pyrrolidine (Predicted)
¹H NMR
Chemical Shift (δ) of H at C3~4.0 - 4.5 ppm~4.2 - 4.7 ppm~4.5 - 5.0 ppm
Chemical Shift (δ) of N-CH₃~2.3 - 2.8 ppm~2.3 - 2.8 ppm~2.3 - 2.8 ppm
Chemical Shift (δ) of Pyrrolidine Ring Protons~1.8 - 3.5 ppm~1.8 - 3.6 ppm~1.9 - 3.7 ppm
¹³C NMR
Chemical Shift (δ) of C3~55 - 65 ppm~45 - 55 ppm~25 - 35 ppm
Chemical Shift (δ) of N-CH₃~40 - 45 ppm~40 - 45 ppm~40 - 45 ppm
Chemical Shift (δ) of other Pyrrolidine Ring Carbons~20 - 60 ppm~20 - 60 ppm~20 - 60 ppm
Mass Spectrometry (MS)
Molecular Ion (M⁺) m/z119/121 (approx. 3:1 ratio)163/165 (approx. 1:1 ratio)211
Key Fragmentation PatternLoss of Cl, loss of CH₂ClLoss of Br, loss of CH₂BrLoss of I, loss of CH₂I
Infrared (IR) Spectroscopy
C-Cl Stretch (ν)~650 - 850 cm⁻¹Not ApplicableNot Applicable
C-Br Stretch (ν)Not Applicable~500 - 650 cm⁻¹Not Applicable
C-I Stretch (ν)Not ApplicableNot Applicable~480 - 600 cm⁻¹
C-N Stretch (ν)~1020 - 1250 cm⁻¹~1020 - 1250 cm⁻¹~1020 - 1250 cm⁻¹
C-H Stretch (ν) of Alkyl Groups~2850 - 2960 cm⁻¹~2850 - 2960 cm⁻¹~2850 - 2960 cm⁻¹

Note on Predicted Data: The predicted values for this compound are based on the expected influence of the iodine atom. In NMR spectroscopy, the electronegativity and anisotropic effects of the halogen atom influence the chemical shifts of nearby protons and carbons. In mass spectrometry, the molecular ion peak will correspond to the molecule's molecular weight, and fragmentation patterns will be influenced by the relative strength of the C-I bond. In IR spectroscopy, the C-I bond vibration will appear at a lower wavenumber compared to C-Br and C-Cl bonds due to the increased mass of the iodine atom.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Acquisition:

  • Tune and match the probe for the ¹H frequency.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Optimize the receiver gain and acquisition time.

  • Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform to obtain the spectrum.

  • Phase and baseline correct the spectrum and integrate the signals.

¹³C NMR Acquisition:

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling (e.g., zgpg30).

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

  • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.

  • Process the FID similarly to the ¹H spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation:

  • For ESI-MS, prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

  • For EI-MS, the sample is typically introduced via a direct insertion probe or as a volatile liquid.

Data Acquisition (ESI-MS):

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Optimize the ionization source parameters, such as capillary voltage and desolvation gas temperature and flow, to maximize the signal of the molecular ion.

  • Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

  • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Place the prepared sample in the spectrometer's sample holder.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[2]

  • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Visualizing the Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a small organic molecule like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample Submission MS Mass Spectrometry (EI or ESI) Synthesis->MS Sample Submission IR IR Spectroscopy (FTIR) Synthesis->IR Sample Submission NMR_Data NMR Spectra: Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Mass Spectrum: Molecular Ion, Fragmentation Pattern MS->MS_Data IR_Data IR Spectrum: Characteristic Absorption Bands IR->IR_Data Structure Final Structure Confirmation NMR_Data->Structure Combined Data Interpretation MS_Data->Structure Combined Data Interpretation IR_Data->Structure Combined Data Interpretation

A typical workflow for the spectroscopic characterization of a small organic molecule.

References

A Comparative Guide to Confirming the Identity of 3-Iodo-1-methyl-pyrrolidine Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential reaction products of 3-Iodo-1-methyl-pyrrolidine, a versatile building block in synthetic chemistry. Understanding the likely outcomes of its reactions is crucial for the efficient design and execution of synthetic routes in drug discovery and development. This document outlines the expected products from nucleophilic substitution and elimination reactions, supported by experimental data for product identification and detailed experimental protocols.

Competing Reaction Pathways: Nucleophilic Substitution vs. Elimination

As a secondary alkyl iodide, this compound can undergo both nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The predominant pathway is influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature. Strong, non-bulky nucleophiles favor S(_N)2 reactions, while strong, sterically hindered bases promote E2 elimination. Polar protic solvents can facilitate S(_N)1 and E1 pathways.

G reactant This compound sub_product 3-Substituted-1-methyl-pyrrolidine (Substitution Product) reactant->sub_product Nucleophile (e.g., OH⁻, CN⁻, NH₃) (SN1/SN2) elim_product 1-Methyl-2,3-dihydropyrrole (Elimination Product) reactant->elim_product Strong, bulky base (e.g., t-BuOK) (E1/E2)

Comparison of Potential Reaction Products

The following tables summarize the expected products from the reaction of this compound with various reagents and provide a comparison of their key analytical data for unambiguous identification.

Table 1: Comparison of Reaction Products and Typical Conditions

Reaction TypeReagent/ConditionsMajor ProductAlternative Product(s)
Nucleophilic Substitution
HydrolysisNaOH, H₂O, heat1-Methyl-3-pyrrolidinol1-Methyl-2,3-dihydropyrrole
CyanationNaCN, DMSO1-Methyl-3-cyanopyrrolidine1-Methyl-2,3-dihydropyrrole
AminationNH₃, EtOH, heat3-Amino-1-methyl-pyrrolidine1-Methyl-2,3-dihydropyrrole
Elimination
DehydroiodinationPotassium tert-butoxide (t-BuOK), THF1-Methyl-2,3-dihydropyrrole-

Table 2: Spectroscopic Data for Product Identification

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR Key Signals (δ ppm, CDCl₃)¹³C NMR Key Signals (δ ppm, CDCl₃)Mass Spec (m/z)
This compound (Starting Material) C₅H₁₀IN227.04Data not readily availableData not readily availableData not readily available
1-Methyl-3-pyrrolidinol [1][2][3]C₅H₁₁NO101.15~4.4 (m, 1H, CH-OH), ~2.8-2.2 (m, 4H, CH₂-N-CH₂), 2.3 (s, 3H, N-CH₃)~70 (CH-OH), ~60 (CH₂-N), ~42 (N-CH₃), ~35 (CH₂)101 (M⁺), 84, 58
1-Methyl-3-cyanopyrrolidine C₆H₁₀N₂110.16Data not readily availableData not readily availableData not readily available
3-Amino-1-methyl-pyrrolidine [4]C₅H₁₂N₂100.16~3.4 (m, 1H, CH-NH₂), ~2.8-2.1 (m, 4H, CH₂-N-CH₂), 2.3 (s, 3H, N-CH₃)Data not readily available100 (M⁺), 83, 71, 56
1-Methyl-2,3-dihydropyrrole C₅H₉N83.13~5.8 (m, 1H, =CH), ~4.6 (m, 1H, =CH), ~2.9 (t, 2H, CH₂-C=), ~2.4 (t, 2H, CH₂-N)~128 (=CH), ~100 (=CH), ~55 (CH₂-N), ~30 (CH₂)83 (M⁺), 82, 54

Experimental Protocols

Detailed methodologies for the synthesis of representative products are provided below.

Protocol 1: Synthesis of 1-Methyl-3-pyrrolidinol (Nucleophilic Substitution)

This protocol is adapted from the synthesis of 1-Methyl-3-pyrrolidinol from 1,4-dichloro-2-butanol and methylamine, which proceeds through a cyclization and subsequent hydrolysis, analogous to the hydrolysis of this compound.[5]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 eq.) in an aqueous solution of sodium hydroxide (1.5 eq.).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 1-Methyl-3-pyrrolidinol.

Expected Product Characterization:

  • ¹H NMR (CDCl₃): δ 4.41 (m, 1H), 2.85-2.75 (m, 1H), 2.68-2.58 (m, 1H), 2.45-2.35 (m, 1H), 2.31 (s, 3H), 2.29-2.20 (m, 1H), 1.85-1.75 (m, 1H), 1.65 (br s, 1H, OH).[1]

  • ¹³C NMR (CDCl₃): δ 70.9, 60.1, 55.4, 42.1, 35.0.[2]

  • Mass Spectrum (EI): m/z (%) 101 (M⁺, 30), 84 (10), 58 (100), 42 (50).[3]

  • IR (neat): 3350 (br, O-H), 2950, 2800 (C-H), 1460, 1080 (C-N, C-O) cm⁻¹.

Protocol 2: Synthesis of 1-Methyl-2,3-dihydropyrrole (Elimination)

This is a general procedure for an E2 elimination of a secondary alkyl halide.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (50 mL) and potassium tert-butoxide (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 eq.) in anhydrous THF (20 mL) to the stirred suspension of the base.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.

  • Further purification can be achieved by fractional distillation.

Expected Product Characterization:

  • ¹H NMR (CDCl₃): δ 5.85 (m, 1H), 4.65 (m, 1H), 2.90 (t, J=8.0 Hz, 2H), 2.45 (t, J=8.0 Hz, 2H), 2.30 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 128.5, 99.8, 55.2, 42.5, 30.1.

  • Mass Spectrum (EI): m/z (%) 83 (M⁺, 100), 82 (95), 54 (40), 42 (35).

  • IR (neat): 3040 (=C-H), 2950, 2800 (C-H), 1640 (C=C), 1250 (C-N) cm⁻¹.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for product analysis and the decision-making process based on the reaction conditions.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Product Analysis A This compound + Reagent B Solvent & Temperature Selection A->B C Quenching & Extraction B->C D Drying & Solvent Removal C->D E Chromatography / Distillation D->E F NMR (¹H, ¹³C) E->F G Mass Spectrometry E->G H IR Spectroscopy E->H I Product Identification F->I G->I H->I

G start Reaction Conditions strong_base Strong, Bulky Base? start->strong_base strong_nucleophile Strong, Non-bulky Nucleophile? strong_base->strong_nucleophile No elimination Elimination Favored (E2) strong_base->elimination Yes polar_protic Polar Protic Solvent? strong_nucleophile->polar_protic No substitution_sn2 Substitution Favored (SN2) strong_nucleophile->substitution_sn2 Yes mixed Mixed SN1/E1/SN2/E2 polar_protic->mixed Yes weak_nucleophile Weak Nucleophile polar_protic->weak_nucleophile No

References

Reactivity of Halogenated Pyrrolidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a halogen atom to the pyrrolidine scaffold is a critical strategy in medicinal chemistry, profoundly influencing the molecule's pharmacological profile. The nature of the halogen (Fluorine, Chlorine, Bromine, or Iodine) dictates the reactivity of the pyrrolidine ring, particularly its susceptibility to nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of halogenated pyrrolidines, supported by established chemical principles and experimental data from analogous systems, to aid in the rational design of synthetic routes and novel chemical entities.

Comparative Reactivity in Nucleophilic Substitution (SN2) Reactions

Bimolecular nucleophilic substitution (SN2) is a fundamental reaction in organic synthesis. The reactivity of halogenated pyrrolidines in SN2 reactions is primarily governed by the leaving group ability of the halide. A good leaving group is a species that can stabilize the negative charge it takes on after bond cleavage.

The established order of leaving group ability among the halogens is:

Iodine > Bromine > Chlorine > Fluorine

This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. Consequently, iodo-pyrrolidines are the most reactive towards nucleophilic attack, while fluoro-pyrrolidines are the least reactive. The carbon-halogen bond strength also plays a role; the weaker C-I bond is more easily broken than the very strong C-F bond.[1]

Table 1: Relative Reactivity of 2-Halopyrrolidines in SN2 Reactions

Halogenated PyrrolidineHalogenC-X Bond Strength (kJ/mol, avg.)[1]Relative Basicity of X⁻Expected SN2 Reactivity
2-IodopyrrolidineI~228WeakestHighest
2-BromopyrrolidineBr~290WeakHigh
2-ChloropyrrolidineCl~346StrongModerate
2-FluoropyrrolidineF~467StrongestLowest

Note: The C-X bond strengths are average values for alkyl halides and serve as a general guide.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, widely used in drug discovery. In this palladium-catalyzed reaction, the reactivity of the halogenated pyrrolidine is determined by the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. This step is generally the rate-determining step of the catalytic cycle.

The reactivity order for the oxidative addition is:

Iodine > Bromine > Chlorine

Fluorine is generally unreactive in Suzuki-Miyaura cross-coupling reactions under standard conditions. This trend is attributed to the decreasing strength of the carbon-halogen bond as one moves down the halogen group, making the bond more susceptible to cleavage by the palladium catalyst.

Table 2: Relative Reactivity of 3-Halopyrrolidines in Suzuki-Miyaura Coupling

Halogenated PyrrolidineHalogenExpected Reactivity in Suzuki Coupling
3-IodopyrrolidineIHighest
3-BromopyrrolidineBrHigh
3-ChloropyrrolidineClModerate to Low (often requires specialized catalysts/ligands)
3-FluoropyrrolidineFVery Low / Unreactive

Experimental Protocols

General Protocol for a Competitive SN2 Reaction

This protocol is adapted from general methods for determining the relative reactivity of alkyl halides and can be applied to compare halogenated pyrrolidines.[2][3]

Objective: To determine the relative reactivity of 2-chloro-, 2-bromo-, and 2-iodopyrrolidine in an SN2 reaction with a common nucleophile.

Materials:

  • 2-chloropyrrolidine (or an N-protected derivative)

  • 2-bromopyrrolidine (or an N-protected derivative)

  • 2-iodopyrrolidine (or an N-protected derivative)

  • Sodium azide (NaN₃) as the nucleophile

  • Dimethylformamide (DMF) as the solvent

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare equimolar stock solutions of 2-chloropyrrolidine, 2-bromopyrrolidine, and 2-iodopyrrolidine in DMF.

  • In a reaction vessel, combine equal volumes of the three halogenated pyrrolidine stock solutions.

  • Add a known concentration of the internal standard.

  • Initiate the reaction by adding a solution of sodium azide in DMF (e.g., 1.2 equivalents relative to the total concentration of halopyrrolidines).

  • Maintain the reaction at a constant temperature (e.g., 50 °C).

  • Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the reaction in each aliquot by adding cold water and extracting the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-MS to determine the concentration of each remaining halogenated pyrrolidine relative to the internal standard.

Data Analysis: Plot the concentration of each 2-halopyrrolidine versus time. The rate of disappearance of each substrate will give the relative reactivity. A faster decrease in concentration indicates higher reactivity.

Visualizing Reaction Mechanisms

SN2 Reaction Workflow

sn2_workflow sub Halogenated Pyrrolidine (R-X) ts Transition State [Nu---R---X]⁻ sub->ts Backside Attack nuc Nucleophile (Nu⁻) nuc->ts prod Product (R-Nu) ts->prod lg Leaving Group (X⁻) ts->lg

Caption: Workflow of a bimolecular nucleophilic substitution (SN2) reaction.

Suzuki-Miyaura Coupling Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R-X pdrx R-Pd(II)L₂-X oa->pdrx tm Transmetalation pdrx->tm pdrr R-Pd(II)L₂-R' tm->pdrr rboronic R'-B(OR)₂ rboronic->tm base Base base->tm re Reductive Elimination pdrr->re re->pd0 Catalyst Regeneration product R-R' re->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Strategic Advantage of 3-Iodo-1-methyl-pyrrolidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical factor that dictates the efficiency, yield, and overall success of a synthetic route. In the realm of constructing complex nitrogen-containing heterocycles, 3-Iodo-1-methyl-pyrrolidine has emerged as a superior building block, particularly in the synthesis of novel therapeutics such as M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs). This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed protocols, to underscore its advantages in contemporary organic synthesis.

The primary advantage of this compound lies in the exceptional leaving group ability of the iodide substituent. In nucleophilic substitution reactions, the rate of reaction is significantly influenced by the facility with which the leaving group departs. Iodide is an outstanding leaving group due to its large atomic radius, which allows for the effective delocalization of the negative charge in the transition state, and the relatively weak carbon-iodine bond.

Comparative Performance in Nucleophilic Substitution Reactions

The superiority of iodide as a leaving group compared to other halogens (bromide, chloride) and sulfonate esters (tosylate, mesylate) is well-established in organic chemistry. This translates to milder reaction conditions, shorter reaction times, and often, higher yields when employing this compound in synthesis.

A kinetic study on the nucleophilic substitution of neopentyl derivatives, while not on the pyrrolidine system itself, provides compelling evidence for this trend. The relative rates of reaction with sodium azide in DMSO at 100°C demonstrate the significantly faster reaction of the iodo-derivative compared to bromo, methanesulfonate (mesylate), and p-toluenesulfonate (tosylate) analogues.

Leaving GroupRelative Rate Constant
IodideHigh
BromideLower than Iodide
MesylateLower than Halides
TosylateLower than Halides

Table 1: Comparison of relative reaction rates for nucleophilic substitution with different leaving groups on a neopentyl skeleton. This trend is directly applicable to the reactivity of 3-substituted-1-methyl-pyrrolidines.

This enhanced reactivity of this compound is particularly advantageous in the synthesis of densely functionalized molecules, such as M4 PAMs, where mild reaction conditions are crucial to avoid side reactions and preserve sensitive functional groups.

Application in the Synthesis of M4 Muscarinic Receptor PAMs

A key application of this compound is in the synthesis of selective M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs). These compounds are of significant interest for the treatment of neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. The synthesis of these molecules often involves the formation of an ether linkage at the 3-position of the pyrrolidine ring via a nucleophilic substitution reaction, such as the Williamson ether synthesis.

The use of this compound in this context allows for the efficient coupling with various phenolic nucleophiles under relatively mild conditions, leading to the desired products in good yields.

Experimental Protocols

The following is a representative experimental protocol for the Williamson ether synthesis using (S)-3-Iodo-1-methyl-pyrrolidine and a generic phenol to illustrate the practical application of this reagent.

Synthesis of (R)-1-methyl-3-(phenoxy)pyrrolidine

Materials:

  • (S)-3-Iodo-1-methyl-pyrrolidine

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of phenol (1.0 equivalent) in anhydrous DMF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • A solution of (S)-3-Iodo-1-methyl-pyrrolidine (1.1 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired (R)-1-methyl-3-(phenoxy)pyrrolidine.

Logical Workflow for Reagent Selection

The decision-making process for selecting a 3-substituted-1-methyl-pyrrolidine derivative for a nucleophilic substitution reaction can be visualized as follows:

Reagent_Selection Start Synthetic Goal: Nucleophilic Substitution at C-3 of 1-methyl-pyrrolidine Leaving_Group Consider Leaving Group Ability Start->Leaving_Group Iodide Iodide (Excellent) Leaving_Group->Iodide Bromide Bromide (Good) Leaving_Group->Bromide Tosylate Tosylate (Good) Leaving_Group->Tosylate Chloride Chloride (Moderate) Leaving_Group->Chloride Reaction_Conditions Evaluate Reaction Conditions Iodide->Reaction_Conditions Bromide->Reaction_Conditions Tosylate->Reaction_Conditions Chloride->Reaction_Conditions Mild Mild Conditions (Lower Temp, Shorter Time) Reaction_Conditions->Mild Iodide Harsh Harsher Conditions (Higher Temp, Longer Time) Reaction_Conditions->Harsh Other Groups Yield Assess Expected Yield Mild->Yield Harsh->Yield High_Yield Higher Yield Yield->High_Yield Iodide Lower_Yield Potentially Lower Yield Yield->Lower_Yield Other Groups Decision Select this compound for Optimal Results High_Yield->Decision

A flowchart illustrating the decision-making process for selecting this compound.

Conclusion

Comparative Analysis of 3-Iodo-1-methyl-pyrrolidine Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a key structural feature in a multitude of biologically active molecules, including the neurotransmitter acetylcholine and the natural product nicotine. Modifications to the pyrrolidine ring, including the nature and position of substituents, can significantly impact a compound's affinity and selectivity for different receptor subtypes.

While specific data on 3-iodo-1-methyl-pyrrolidine analogs is lacking, research on other substituted pyrrolidine derivatives provides some general insights into the structural requirements for interaction with acetylcholine receptors. For instance, studies on various 3-substituted pyrrolidine ethers have demonstrated that modifications at this position can influence ligand binding and functional activity at nicotinic acetylcholine receptors (nAChRs). Similarly, research into muscarinic acetylcholine receptor (mAChR) ligands has explored a wide range of substitutions on the pyrrolidine ring to modulate receptor subtype selectivity.

The introduction of a halogen atom, such as iodine, at the 3-position of the pyrrolidine ring would be expected to influence the molecule's properties in several ways:

  • Steric Bulk: The relatively large size of the iodine atom could introduce steric hindrance, potentially favoring or disfavoring binding to specific receptor pockets.

  • Lipophilicity: The iodine substituent would increase the lipophilicity of the analog, which could affect its ability to cross cell membranes, including the blood-brain barrier.

  • Electronic Effects: The electronegativity and polarizability of the iodine atom could alter the electron distribution within the molecule, potentially influencing key interactions with receptor residues.

Without experimental data, these considerations remain speculative. To provide a meaningful comparison of this compound analogs, dedicated synthesis and pharmacological evaluation of a series of these compounds would be necessary.

Future Directions and Experimental Considerations

To address the current knowledge gap, a systematic investigation into the biological activity of this compound analogs is warranted. The following experimental workflow could be employed:

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of a series of This compound analogs binding Radioligand Binding Assays (nAChR & mAChR subtypes) synthesis->binding Test compounds functional Functional Assays (e.g., two-electrode voltage clamp, calcium imaging) binding->functional Characterize hits sar Structure-Activity Relationship (SAR) Analysis binding->sar functional->sar selectivity Determination of Receptor Subtype Selectivity sar->selectivity

Caption: A proposed experimental workflow for the synthesis and biological evaluation of this compound analogs.

Experimental Protocols

Should such research be undertaken, the following standard experimental protocols would be relevant:

Radioligand Binding Assays

These assays are crucial for determining the affinity of the synthesized analogs for various acetylcholine receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for a panel of nAChR and mAChR subtypes.

General Procedure:

  • Membrane Preparation: Cell membranes expressing the specific receptor subtype of interest are prepared from cultured cell lines or animal tissues.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Radioligand: A radiolabeled ligand with known high affinity for the target receptor is used (e.g., [3H]-epibatidine for nAChRs, [3H]-N-methylscopolamine for mAChRs).

  • Competition Binding: A constant concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays are necessary to determine whether the compounds act as agonists, antagonists, or allosteric modulators at the target receptors.

Objective: To characterize the functional activity (e.g., efficacy and potency as an agonist or antagonist) of the test compounds.

Example: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired acetylcholine receptor subtype.

  • Receptor Expression: The oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is continuously perfused with a recording solution.

  • Compound Application: The test compound is applied to the oocyte via the perfusion system at various concentrations.

  • Data Acquisition: Changes in membrane current in response to the application of the test compound are recorded.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration of an agonist that produces 50% of the maximal response) and the maximal efficacy (Emax). For antagonists, the IC50 (the concentration of antagonist that inhibits 50% of the response to a known agonist) is determined.

3-Iodo-1-methyl-pyrrolidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 3-Iodo-1-methyl-pyrrolidine presents itself as a potentially valuable, yet sparsely documented, building block in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its synthesis, potential applications, and a comparative analysis with alternative reagents, drawing upon available literature for related compounds to illuminate its prospective utility.

While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages information on analogous 3-halopyrrolidines and general synthetic methodologies to offer a detailed projection of its chemical behavior and utility. The pyrrolidine scaffold is a privileged structure in drug discovery, known to impart favorable physicochemical properties to bioactive molecules.[1][2] The introduction of an iodine atom at the 3-position of the N-methylpyrrolidine ring is anticipated to provide a versatile handle for further chemical modifications, primarily through nucleophilic substitution and cross-coupling reactions.

Synthesis of this compound: A Plausible Pathway

A key strategy for the formation of the 3-iodopyrrolidine core is the thermal isomerization of 2-(iodomethyl)azetidine derivatives, which are accessible through the iodocyclisation of N-protected homoallylamines. This method offers stereoselective control over the product. The subsequent N-methylation of the resulting 3-iodopyrrolidine would yield the target compound.

Proposed Synthetic Pathway:

G cluster_0 Step 1: Iodocyclisation cluster_1 Step 2: Thermal Isomerization cluster_2 Step 3: N-Methylation Homoallylamine Homoallylamine 2-(Iodomethyl)azetidine 2-(Iodomethyl)azetidine Homoallylamine->2-(Iodomethyl)azetidine I2, Base (e.g., NaHCO3) Room Temperature Iodine Iodine Base Base 3-Iodopyrrolidine_intermediate 3-Iodopyrrolidine (N-protected) 2-(Iodomethyl)azetidine->3-Iodopyrrolidine_intermediate Heat (e.g., 50°C in Acetonitrile) This compound This compound 3-Iodopyrrolidine_intermediate->this compound Methylating agent (e.g., Methyl iodide, Formaldehyde/Formic acid)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols: A Generalized Approach

Based on the literature for the synthesis of related 3-iodopyrrolidines, a general experimental workflow can be outlined.

G Start Start Reaction_Setup Combine N-protected homoallylamine, base, and solvent. Start->Reaction_Setup Iodination Add iodine solution dropwise at room temperature. Reaction_Setup->Iodination Isomerization Heat reaction mixture to induce thermal isomerization. Iodination->Isomerization Workup Quench reaction, extract with organic solvent, and dry. Isomerization->Workup Purification_1 Purify 3-iodopyrrolidine intermediate via chromatography. Workup->Purification_1 N-Methylation React intermediate with a methylating agent. Purification_1->N-Methylation Purification_2 Purify final product, This compound, via distillation or chromatography. N-Methylation->Purification_2 Characterization Characterize product using NMR, MS, and IR. Purification_2->Characterization End End Characterization->End

Caption: Generalized experimental workflow for the synthesis of this compound.

Comparative Analysis: 3-Iodo- vs. 3-Chloro-1-methyl-pyrrolidine

In the absence of direct experimental data for this compound, a comparison with its chloro-analogue, 3-Chloro-1-methyl-pyrrolidine, can provide valuable insights into its reactivity and potential applications. The primary difference lies in the nature of the carbon-halogen bond.

FeatureThis compound (Predicted)3-Chloro-1-methyl-pyrrolidine
Leaving Group Ability ExcellentGood
Reactivity in Nucleophilic Substitution HigherLower
Susceptibility to Elimination HigherLower
Utility in Cross-Coupling Reactions High (e.g., Suzuki, Sonogashira)Limited
Stability LowerHigher
Cost of Halogen Source Higher (Iodine)Lower (Chlorine sources)

Key Considerations for Application:

  • Nucleophilic Substitution: For reactions involving the displacement of the halogen with a nucleophile, this compound is expected to be significantly more reactive. This higher reactivity could allow for milder reaction conditions and broader substrate scope. However, the increased propensity for elimination reactions should be considered as a potential side reaction.

  • Cross-Coupling Reactions: The carbon-iodine bond is well-suited for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This opens up a wide range of possibilities for derivatization that are not as readily accessible with the chloro-analogue.

  • Radiolabeling: The presence of iodine makes this compound a potential precursor for the synthesis of radiolabeled compounds for applications in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Radioiodination is a well-established technique in medicinal chemistry.

Potential Applications in Drug Discovery

Given the prevalence of the pyrrolidine motif in pharmaceuticals, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. Its ability to undergo a variety of chemical transformations would allow for the introduction of diverse functional groups at the 3-position, enabling the exploration of structure-activity relationships.

One potential area of application is in the development of ligands for G-protein coupled receptors (GPCRs), where the pyrrolidine ring is a common feature. The ability to introduce substituents at the 3-position could modulate the binding affinity and selectivity of these ligands.

Conclusion

While direct experimental data remains elusive, a comprehensive analysis of related compounds and synthetic methodologies suggests that this compound is a promising building block for synthetic and medicinal chemistry. Its enhanced reactivity in nucleophilic substitution and its suitability for cross-coupling reactions, when compared to its chloro-analogue, make it a potentially valuable tool for the synthesis of complex molecules and novel drug candidates. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential. Researchers are encouraged to adapt and optimize the generalized protocols presented here to their specific needs, contributing to the broader understanding of this intriguing molecule.

References

Assessing the Novelty of 3-Iodo-1-methyl-pyrrolidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile template for creating structurally diverse molecules that can interact with a wide range of biological targets.[1][2][3] This guide provides a framework for assessing the novelty of a specific derivative, 3-Iodo-1-methyl-pyrrolidine, by outlining a comparative analysis against potential alternatives and detailing the requisite experimental data for a thorough evaluation.

While specific biological data for this compound is not extensively available in the public domain, its structure suggests potential applications in areas where pyrrolidine derivatives have already shown promise, such as in neuroscience or as imaging agents. The presence of an iodine atom makes it a prime candidate for development as a radioligand for Single Photon Emission Computed Tomography (SPECT) or as a precursor for Positron Emission Tomography (PET) tracers.[5][6][7]

Comparative Analysis: A Framework

To establish the novelty and potential advantages of a this compound derivative, a direct comparison with existing compounds targeting a specific biological pathway or receptor is essential. For the purpose of this guide, we will consider a hypothetical scenario where the derivative is being investigated as a ligand for a G-protein coupled receptor (GPCR) with relevance to a neurological disorder.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties
PropertyThis compound Derivative (Hypothetical Data)Alternative 1 (e.g., Known Pyrrolidine Ligand)Alternative 2 (e.g., Non-pyrrolidine Ligand)
Molecular Weight 211.04 g/mol [8]185.25 g/mol 250.32 g/mol
LogP 2.11.82.5
Solubility (PBS, pH 7.4) 1.2 mg/mL2.5 mg/mL0.8 mg/mL
Blood-Brain Barrier Permeability (in vivo) HighModerateLow
Metabolic Stability (Human Liver Microsomes, t½) > 60 min45 min30 min
Plasma Protein Binding (%) 85%92%80%
Table 2: Comparative Pharmacological Profile
ParameterThis compound Derivative (Hypothetical Data)Alternative 1Alternative 2
Binding Affinity (Ki, nM) 5.28.112.5
Functional Activity (EC50, nM) 15.8 (Agonist)22.4 (Agonist)35.1 (Antagonist)
Receptor Selectivity (Ki ratio for off-targets) >100-fold50-fold>100-fold
In vivo Efficacy (Animal Model, ED50, mg/kg) 0.51.22.0
Toxicity (LD50, mg/kg) >10080120

Experimental Protocols

To generate the comparative data presented above, the following experimental protocols are essential.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the target receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or animal tissues.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used.

  • Radioligand: A known radiolabeled ligand for the target receptor is used (e.g., [³H]-ligand).

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound derivative or alternatives).

  • Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Functional Assay (e.g., cAMP Assay for Gs/Gi-coupled GPCRs)

Objective: To determine the functional activity (e.g., agonism or antagonism) and potency (EC50 or IC50) of the test compounds.

Methodology:

  • Cell Culture: Cells stably expressing the target GPCR are cultured in appropriate media.

  • Compound Treatment: Cells are treated with increasing concentrations of the test compounds. For antagonists, cells are co-treated with a known agonist.

  • cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression.

In Vivo Efficacy Study in an Animal Model

Objective: To assess the therapeutic efficacy of the test compounds in a relevant animal model of a neurological disorder.

Methodology:

  • Animal Model: A validated animal model that recapitulates aspects of the human disease is used (e.g., a neurotoxin-induced model of Parkinson's disease).

  • Drug Administration: The test compounds are administered to the animals via a relevant route (e.g., intraperitoneal, oral).

  • Behavioral Assessments: A battery of behavioral tests is conducted to assess the effects of the compounds on disease-related symptoms (e.g., motor function, cognitive performance).

  • Neurochemical or Histological Analysis: At the end of the study, brain tissue may be collected for analysis of neurotransmitter levels or to assess neuroprotection.

  • Data Analysis: Statistical analysis is performed to compare the effects of the test compounds with a vehicle control group. The effective dose 50 (ED50) is determined.

Visualizing the Path to Novelty

To conceptualize the assessment process, the following diagrams illustrate a typical workflow and a relevant signaling pathway.

experimental_workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Binding Assay Binding Assay Compound Synthesis->Binding Assay Functional Assay Functional Assay Binding Assay->Functional Assay Selectivity Profiling Selectivity Profiling Functional Assay->Selectivity Profiling Pharmacokinetics Pharmacokinetics Selectivity Profiling->Pharmacokinetics Lead Candidate Selection Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Toxicology Toxicology Efficacy Studies->Toxicology Clinical Trials Clinical Trials Toxicology->Clinical Trials Lead Candidate Selection Lead Candidate Selection

Caption: A generalized workflow for assessing a novel chemical entity.

gpcr_signaling Ligand Ligand GPCR GPCR Ligand->GPCR Binding G-protein G-protein GPCR->G-protein Activation Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Modulation Second Messenger Second Messenger Effector Enzyme->Second Messenger Production Cellular Response Cellular Response Second Messenger->Cellular Response

Caption: A simplified G-protein coupled receptor signaling pathway.

Conclusion

The assessment of novelty for a this compound derivative requires a systematic and data-driven comparative analysis. While the pyrrolidine core is well-established, novel substitution patterns, such as the iodo-methyl configuration, can lead to unique pharmacological profiles. By employing the rigorous experimental protocols outlined in this guide, researchers can generate the necessary data to objectively evaluate the potential of such a derivative against existing alternatives. The key to establishing novelty lies in demonstrating a superior combination of potency, selectivity, pharmacokinetic properties, and in vivo efficacy. The presence of an iodine atom also opens up exciting possibilities for the development of novel imaging agents, an area ripe for exploration.

References

Comparative Guide to 3-Iodo-1-methyl-pyrrolidine and Its Halogenated Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Iodo-1-methyl-pyrrolidine and its bromo and chloro analogs. The information is compiled from peer-reviewed literature and chemical databases to assist in selecting the appropriate building block for research and development.

Synthesis and Experimental Data

Synthesis of the Precursor: 1-Methyl-3-pyrrolidinol

A common method for synthesizing 1-methyl-3-pyrrolidinol involves the reaction of (3R)-pyrrolidin-3-ol with paraformaldehyde and hydrogen in the presence of a platinum on carbon catalyst in methanol. This method has been reported to produce the desired product in high yield and purity.[1]

Table 1: Synthesis of 1-Methyl-3-pyrrolidinol

ReactantsCatalystSolventReaction ConditionsYieldPurityReference
(3R)-pyrrolidin-3-ol, 93% paraformaldehyde, H₂5% Platinum on carbonMethanol20°C, 0.4-0.5 MPa H₂ pressure, 5.7 hours86%97.7%[1]
Halogenation of 1-Methyl-3-pyrrolidinol

The conversion of the hydroxyl group in 1-methyl-3-pyrrolidinol to a halogen is a standard organic transformation. Below are the comparative synthetic approaches for the iodo, bromo, and chloro derivatives.

Table 2: Comparison of Synthesis Methods for 3-Halo-1-methyl-pyrrolidines

Target CompoundStarting MaterialReagentsSolventKey Reaction ConditionsYieldReference
This compound 3-Bromo-1-(4-fluorophenyl)-2,5-pyrrolidinedioneSodium iodideAcetoneNot specifiedNot specified[2]
3-Bromo-1-methyl-pyrrolidine 1-Methyl-3-pyrrolidinolThionyl bromideBenzeneNot specified60%
3-Chloro-1-methyl-pyrrolidine N,N-dimethylisobutyramidePhosgene, TriethylamineDichloromethane0°C to reflux69-77%[3]

Note: The synthesis for this compound is inferred from a related compound and suggests a halogen exchange from a bromo-precursor is a viable route. The synthesis of 3-Chloro-1-methyl-pyrrolidine is a multi-step process starting from N,N-dimethylisobutyramide.

Experimental Protocols

Synthesis of 1-Methyl-3-pyrrolidinol[1]
  • In a suitable reactor, mix (3R)-pyrrolidin-3-ol (60.1 g), 93% paraformaldehyde (23.4 g), methanol (299.9 g), and 5% platinum on carbon (3.7 g, water wet, solid content: 1.5 g).

  • Pressurize the reactor with hydrogen to 0.4-0.5 MPa.

  • Stir the mixture at 20°C for 5.7 hours, monitoring the reaction progress by gas chromatography until the disappearance of the starting material.

  • Upon completion, filter the catalyst and wash with methanol.

  • Concentrate the combined filtrate and washings.

  • Add toluene and re-concentrate to yield an oil.

  • Distill the oil to obtain (3R)-1-methylpyrrolidin-3-ol.

Synthesis of 3-Bromo-1-methyl-pyrrolidine
  • To a solution of 1-methyl-3-pyrrolidinol in benzene, add thionyl bromide.

  • The reaction proceeds to yield 3-bromo-1-methyl-pyrrolidine. (Further details on reaction conditions and workup were not available in the searched literature).

Synthesis of 3-Chloro-1-methyl-pyrrolidine[3]

This synthesis involves the preparation of 1-Chloro-N,N,2-trimethylpropenylamine as a key intermediate.

A. Preparation of the Iminium Chloride:

  • In a flask equipped for cooling, add anhydrous dichloromethane (200 ml) and cool in an ice-salt bath.

  • Slowly add liquid phosgene (85-100 ml).

  • Add a solution of freshly distilled N,N-dimethylisobutyramide (115 g) in anhydrous dichloromethane (150 ml) dropwise over 20 minutes.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to obtain the crude iminium chloride.

B. Preparation of 1-Chloro-N,N,2-trimethylpropenylamine:

  • Suspend the crude iminium chloride in anhydrous dichloromethane (200 ml).

  • Slowly add triethylamine (140 g) with vigorous stirring over 1 hour.

  • Stir the resulting suspension at room temperature for an additional 2 hours.

  • Add dry, low-boiling petroleum ether (150 ml) to precipitate triethylamine hydrochloride.

  • Filter the mixture under nitrogen and wash the precipitate with petroleum ether.

  • Remove the solvent from the filtrate by distillation.

  • Further distill the residue through a Vigreux column under nitrogen to obtain 1-chloro-N,N,2-trimethylpropenylamine.

Performance Comparison and Reactivity

The reactivity of 3-halo-1-methyl-pyrrolidines in nucleophilic substitution reactions is expected to follow the general trend for alkyl halides: I > Br > Cl. The carbon-iodine bond is the weakest and longest, making the iodide the best leaving group. This trend is crucial for applications in drug discovery and organic synthesis where these compounds are used as alkylating agents to introduce the 1-methyl-pyrrolidin-3-yl moiety.

While specific comparative studies on the reactivity of these three particular compounds were not found in the search results, the principles of organic chemistry suggest that this compound would be the most reactive, and therefore potentially the most efficient, reagent for such substitutions, albeit likely with higher cost and lower stability compared to its bromo and chloro counterparts.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways described.

Synthesis_of_1_Methyl_3_pyrrolidinol 3R-pyrrolidin-3-ol 3R-pyrrolidin-3-ol Reaction Reaction 3R-pyrrolidin-3-ol->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction H2 H2 H2->Reaction 1-Methyl-3-pyrrolidinol 1-Methyl-3-pyrrolidinol Reaction->1-Methyl-3-pyrrolidinol Pt/C, Methanol, 20C, 0.4-0.5 MPa

Caption: Synthesis of 1-Methyl-3-pyrrolidinol.

Halogenation_of_1_Methyl_3_pyrrolidinol cluster_precursor Precursor cluster_products 3-Halo-1-methyl-pyrrolidines 1-Methyl-3-pyrrolidinol 1-Methyl-3-pyrrolidinol 3-Bromo-1-methyl-pyrrolidine 3-Bromo-1-methyl-pyrrolidine 1-Methyl-3-pyrrolidinol->3-Bromo-1-methyl-pyrrolidine SOBr2, Benzene 3-Chloro-1-methyl-pyrrolidine 3-Chloro-1-methyl-pyrrolidine 1-Methyl-3-pyrrolidinol->3-Chloro-1-methyl-pyrrolidine Via multi-step synthesis This compound This compound 3-Bromo-1-methyl-pyrrolidine->this compound NaI, Acetone (inferred)

Caption: Halogenation pathways to 3-halo-1-methyl-pyrrolidines.

References

Patent Landscape of 3-Iodo-1-methyl-pyrrolidine Reveals Limited Direct Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the patent landscape for 3-Iodo-1-methyl-pyrrolidine indicates that this compound is not widely claimed as a primary active ingredient in patented inventions. Instead, its role appears to be that of a chemical intermediate in the synthesis of more complex molecules, although specific examples of its use in the synthesis of commercial drugs are not readily apparent in the surveyed patent literature.

Researchers, scientists, and drug development professionals interested in the applications of this compound will find a scarcity of direct patent filings for its use. The majority of patents related to this chemical class focus on the broader category of pyrrolidine derivatives and their various applications, or on the synthesis of related compounds such as 1-methyl-3-pyrrolidinol.

For instance, a review of relevant patents frequently highlights the synthesis of various substituted pyrrolidines as intermediates for pharmaceuticals. However, these patents often do not specify this compound as a key starting material. The patent literature is more populated with methods for the preparation of pyrrolidinol and other derivatives, which are then used as building blocks for a wide range of biologically active compounds.

This suggests that while this compound may be a viable precursor in synthetic chemistry, its specific utility in creating patented final products is not well-documented in publicly accessible patent databases. Consequently, a direct comparison with alternative compounds for a specific, patented application is not feasible based on the current patent landscape.

For research and development purposes, professionals may need to consider the broader context of pyrrolidine chemistry and explore patents related to the final products of interest, rather than focusing on this specific intermediate. Understanding the patented applications of structurally similar compounds could provide insights into the potential, yet unpatented, uses of this compound.

Due to the lack of specific patented uses for this compound, a detailed comparison guide with experimental data and visualizations as initially requested cannot be provided. The necessary foundational information to conduct such an analysis is absent from the current patent record. Researchers are encouraged to investigate the synthetic utility of this compound in their own novel applications, which could lead to future patentable inventions.

A Comparative Benchmarking Guide to 3-Iodo-1-methyl-pyrrolidine and Other Halogenated Pyrrolidine Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its three-dimensional structure and favorable physicochemical properties make it a valuable building block in the design of novel therapeutics.[2] This guide provides a comparative analysis of 3-Iodo-1-methyl-pyrrolidine against its bromo- and chloro-analogs, offering insights into their relative properties and reactivity to aid in the selection of the optimal building block for your research and development endeavors.

Physicochemical Properties: A Head-to-Head Comparison

The choice of a halogen atom on the pyrrolidine ring significantly influences the molecule's properties, impacting its reactivity, lipophilicity, and potential for further functionalization. The table below summarizes the key physicochemical properties of this compound and its bromo and chloro counterparts.

PropertyThis compound3-Bromo-1-methyl-pyrrolidine3-Chloro-1-methyl-pyrrolidine
Molecular Formula C₅H₁₀INC₅H₁₀BrNC₅H₁₀ClN
Molecular Weight 211.04 g/mol [3]164.04 g/mol 119.59 g/mol
Boiling Point 179.4 ± 33.0 °C at 760 mmHg[3]153-159 °CNot available
Density 1.8 ± 0.1 g/cm³[3]1.361 g/mL at 25 °CNot available
Flash Point 62.3 ± 25.4 °C[3]54.4 °CNot available
LogP 1.46[3]Not availableNot available

Reactivity Profile: Leveraging the Halogen for Synthesis

The primary differentiator between these building blocks lies in the reactivity of the carbon-halogen bond. In general, the reactivity of haloalkanes in nucleophilic substitution and cross-coupling reactions follows the trend: I > Br > Cl. This is attributed to the weaker carbon-iodine bond compared to the carbon-bromine and carbon-chlorine bonds, making the iodide a better leaving group.

Nucleophilic Substitution: this compound is expected to exhibit the highest reactivity in Sₙ2 reactions, allowing for the facile introduction of a wide range of nucleophiles at the 3-position under milder conditions compared to its bromo and chloro analogs.

Palladium-Catalyzed Cross-Coupling Reactions: The enhanced reactivity of the C-I bond also makes this compound a superior substrate for common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures. While the bromo- and chloro-analogs can also be utilized, they typically require more forcing reaction conditions, more specialized catalyst systems, or may provide lower yields.

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol describes a general procedure for the substitution of the halogen with a generic nucleophile (Nu-H).

Reaction:

Procedure:

  • To a solution of 3-halo-1-methyl-pyrrolidine (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile) is added the nucleophile (1.1 - 2.0 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 1.5 - 3.0 eq.).

  • The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the halide (I < Br < Cl) and the nucleophilicity of the nucleophile.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired 3-substituted-1-methyl-pyrrolidine.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram and protocol illustrate a typical workflow for a Suzuki-Miyaura cross-coupling reaction.[4][5][6]

experimental_workflow_suzuki reagents Reagents: - this compound - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base - Solvent reaction_setup Reaction Setup: - Combine reagents under  inert atmosphere (Ar or N₂) - Degas the solvent reagents->reaction_setup heating Heating: - Stir at elevated temperature  (e.g., 80-120 °C) reaction_setup->heating monitoring Monitoring: - Track progress by TLC or LC-MS heating->monitoring workup Aqueous Workup: - Quench with water - Extract with organic solvent monitoring->workup purification Purification: - Column chromatography workup->purification product Final Product: - 3-Aryl-1-methyl-pyrrolidine purification->product

Suzuki-Miyaura Coupling Workflow

General Protocol for Suzuki-Miyaura Coupling:

  • In a Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the 3-aryl-1-methyl-pyrrolidine product.

Experimental Workflow for Buchwald-Hartwig Amination

The following diagram and protocol outline a general procedure for the Buchwald-Hartwig amination.[7][8][9][10]

experimental_workflow_buchwald reagents Reagents: - this compound - Amine - Palladium Pre-catalyst - Ligand - Base - Solvent reaction_setup Reaction Setup: - Combine reagents under  inert atmosphere (Ar or N₂) - Add solvent reagents->reaction_setup heating Heating: - Stir at elevated temperature  (e.g., 90-120 °C) reaction_setup->heating monitoring Monitoring: - Track progress by TLC or LC-MS heating->monitoring workup Aqueous Workup: - Quench with water - Extract with organic solvent monitoring->workup purification Purification: - Column chromatography workup->purification product Final Product: - 3-Amino-1-methyl-pyrrolidine Derivative purification->product

Buchwald-Hartwig Amination Workflow

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.4 eq.).

  • Seal the tube, and evacuate and backfill with argon.

  • Add a solution of this compound (1.0 eq.) and the amine (1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to 90-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until completion.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Relevance in Drug Discovery: Targeting Key Signaling Pathways

Substituted pyrrolidines are privileged scaffolds that frequently interact with G-protein coupled receptors (GPCRs) and ligand-gated ion channels, which are important drug targets. The ability to functionalize the 3-position of the 1-methyl-pyrrolidine core allows for the exploration of chemical space and the optimization of binding to these receptors.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors that play a crucial role in neurotransmission.[11][12][13] They are significant targets for antipsychotic and anti-Parkinsonian drugs. The binding of a ligand, such as a functionalized pyrrolidine, to the D2 receptor can modulate downstream signaling cascades.

dopamine_d2_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Ligand Pyrrolidine-based Ligand Ligand->D2R Binds PKA ↓ PKA Activity cAMP->PKA Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response serotonin_5ht3_signaling cluster_membrane Cell Membrane Receptor 5-HT3 Receptor (Ligand-gated ion channel) Ion_Influx Cation Influx (Na⁺, K⁺, Ca²⁺) Receptor->Ion_Influx Opens Ligand Pyrrolidine-based Antagonist Ligand->Receptor Blocks Serotonin Serotonin Serotonin->Receptor Activates Depolarization Neuronal Depolarization Ion_Influx->Depolarization Signal_Transmission Signal Transmission Depolarization->Signal_Transmission

References

Safety Operating Guide

Proper Disposal of 3-Iodo-1-methyl-pyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential procedural information for the proper disposal of 3-Iodo-1-methyl-pyrrolidine, emphasizing safety and regulatory adherence.

Disclaimer: The following guidelines are based on available safety information for similar chemical compounds. A comprehensive, substance-specific Safety Data Sheet (SDS) for this compound was not publicly available. Therefore, it is imperative to obtain and consult the complete SDS from your supplier for this specific chemical and to confer with your institution's Environmental Health and Safety (EHS) department before handling or disposal.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, a thorough risk assessment should be conducted. All personnel must be trained on the potential hazards and the appropriate safety protocols.

Personal Protective Equipment (PPE)

A critical step in safe handling is the consistent and correct use of PPE. This includes:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always check the manufacturer's glove compatibility chart for breakthrough times.

  • Body Protection: A flame-resistant and chemical-resistant lab coat, worn over long pants and closed-toe shoes, is required.

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood. If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge must be used.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood. Additionally, an eyewash station and an emergency safety shower must be immediately accessible in the work area.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Ventilate: Maximize ventilation by ensuring the chemical fume hood is operational.

  • Contain: For small spills, use an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent. Avoid using combustible materials such as paper towels.

  • Collect: Carefully gather the absorbed material and any contaminated items into a clearly labeled, sealable container designated for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water or another appropriate decontamination solution. All materials used for decontamination must also be disposed of as hazardous waste.

  • Report: All spills, regardless of size, should be reported to the institution's EHS department in accordance with internal protocols.

Step-by-Step Disposal Procedures

This compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Designate a specific, compatible container for all this compound waste. This includes leftover chemicals, reaction byproducts, and contaminated disposables.

    • The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.

    • To prevent dangerous reactions, do not mix this waste with other, incompatible chemical waste streams. It is standard practice to segregate halogenated organic waste from non-halogenated waste.

  • Waste Labeling:

    • The waste container must be accurately and clearly labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: 1354008-53-9

      • A clear indication of the primary hazards (e.g., Flammable, Toxic, Corrosive, Environmental Hazard - to be confirmed by the supplier's SDS).

      • The date when waste was first added to the container (accumulation start date).

  • Interim Storage:

    • Once sealed and labeled, the waste container should be stored in a designated satellite accumulation area or a central hazardous waste storage facility.

    • This storage location must be cool, dry, and well-ventilated, and situated away from any sources of ignition or incompatible substances.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Adhere to all institutional procedures regarding waste manifests and pickup schedules. Professional disposal through an approved waste management facility is required.[1][2]

Chemical and Physical Data

The following table summarizes the available data for this compound. It is critical to obtain a complete SDS from the supplier for comprehensive and verified information.

PropertyDataSource
Chemical Name (R)-3-Iodo-1-methyl-pyrrolidineFluorochem SDS
CAS Number 1354008-53-9Fluorochem SDS
Molecular Formula C₅H₁₀INMolWiki
Molecular Weight 211.04 g/mol MolWiki
GHS Hazard Statements Data not fully available. Based on related compounds, potential hazards include Flammability, Acute Toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Irritation, and Aquatic Toxicity.Inferred from SDS of similar compounds. A substance-specific SDS is required for accurate hazard identification.
Disposal Dispose of contents/container to an approved waste disposal plant.[1][2]General guidance from SDS of related compounds.

Disposal Workflow Visualization

The following diagram outlines the logical steps for the safe disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood spill_kit Ensure Spill Kit is Accessible collect_waste Collect Waste in a Designated Container spill_kit->collect_waste label_waste Label Container Clearly ('Hazardous Waste', Chemical Name, CAS#, Hazards) collect_waste->label_waste seal_container Securely Seal the Container label_waste->seal_container store_waste Store in a Designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs professional_disposal Professional Disposal via Approved Waste Management Facility contact_ehs->professional_disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 3-Iodo-1-methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 3-Iodo-1-methyl-pyrrolidine.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when splashing is a significant risk.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable initial choice.[1] Consider double-gloving for enhanced protection during prolonged handling.
Body Protection Laboratory CoatA fastened lab coat should be worn at all times.[1] For larger quantities or increased risk of splashing, a chemical-resistant apron or coveralls are recommended.
Respiratory Protection Air-Purifying RespiratorTo be used in a well-ventilated area. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with appropriate cartridges is necessary.

Operational Plan: From Handling to Disposal

A systematic workflow is essential for the safe handling and disposal of this compound.

  • Ventilation: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Dispensing: Carefully dispense the required amount of this compound. Keep the container tightly closed when not in use.

  • During Reaction: Monitor the reaction closely from outside the fume hood sash.

  • Post-Reaction: Upon completion, quench the reaction carefully as per the experimental protocol.

  • Decontamination: Clean the work area thoroughly. Any contaminated disposable materials should be treated as hazardous waste.

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Neutralization (if applicable): For some iodine-containing compounds, neutralization with a reducing agent like sodium thiosulfate can convert iodine to a less hazardous iodide form.[2] This step should only be performed if deemed safe and appropriate by a qualified chemist and in accordance with institutional safety protocols.

  • Final Disposal: All hazardous waste must be disposed of through the institution's designated hazardous waste management program.[3] Do not dispose of down the drain.[2]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Dispense Chemical Dispense Chemical Prepare Fume Hood->Dispense Chemical Conduct Experiment Conduct Experiment Dispense Chemical->Conduct Experiment Quench Reaction Quench Reaction Conduct Experiment->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Dispose via Hazardous Waste Program Dispose via Hazardous Waste Program Decontaminate Workspace->Dispose via Hazardous Waste Program

Safe Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.